molecular formula C14H10BNO3 B606811 Crisaborole CAS No. 906673-24-3

Crisaborole

Número de catálogo: B606811
Número CAS: 906673-24-3
Peso molecular: 251.05 g/mol
Clave InChI: USZAGAREISWJDP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Crisaborole (CAS Number: 906673-24-3) is a boron-containing small molecule with the chemical formula C14H10BNO3 and a molecular weight of 251.05 g/mol . It is a phosphodiesterase-4 (PDE-4) inhibitor developed as a topical, non-steroidal treatment for inflammatory skin conditions . Its primary research value lies in investigating therapeutic pathways for mild-to-moderate atopic dermatitis (AD) . The compound's mechanism of action involves the potent and reversible inhibition of the PDE4 enzyme, particularly the PDE4B subtype . By binding to the enzyme's active site, this compound prevents the degradation of intracellular cyclic adenosine monophosphate (cAMP) . The subsequent increase in cAMP levels acts as a key negative regulator, suppressing the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), IL-4, IL-5, and interferon-gamma . This mechanism helps to modulate the localized inflammatory immune responses characteristic of AD . This compound is characterized by its low molecular weight and boron chemistry, which facilitate effective skin penetration while limiting systemic exposure, as it is rapidly metabolized to inactive compounds . Research applications focus on exploring its anti-inflammatory efficacy and its potential role as a steroid-sparing agent in dermatological disease management . This product is intended For Research Use Only . It is not for diagnostic or therapeutic use, nor for human consumption.

Propiedades

IUPAC Name

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZAGAREISWJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238231
Record name AN2728
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Crisaborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

906673-24-3
Record name Crisaborole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906673-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crisaborole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crisaborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AN2728
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CRISABOROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2R47HGR7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Crisaborole's Mechanism of Action in Atopic Dermatitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crisaborole, a novel non-steroidal topical treatment, has emerged as a significant therapeutic option for mild-to-moderate atopic dermatitis (AD). Its unique boron-based structure facilitates skin penetration and selective inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade of AD. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: Phosphodiesterase 4 (PDE4) Inhibition

The primary mechanism of action of this compound in atopic dermatitis is the selective inhibition of phosphodiesterase 4 (PDE4).[1] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger that modulates inflammatory responses.[2] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[1] This increase in cAMP levels subsequently downregulates inflammatory responses by inhibiting the expression of pro-inflammatory cytokines.[2][3]

The boron atom within the this compound molecule plays a critical role by binding to the bimetal center of the PDE4 enzyme, leading to competitive and reversible inhibition.[1]

Quantitative Analysis of PDE4 Inhibition

This compound demonstrates potent inhibitory activity against various PDE4 isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of the enzyme's activity, are summarized in the table below.

Target Enzyme/IsoformIC50 Value (nM)Reference
PDE4 (General)490[4]
PDE4ARange: 55 - 340[5]
PDE4BRange: 55 - 340[5]
PDE4B2 (catalytic domain)75[5]
PDE4CRange: 55 - 340[5]
PDE4DRange: 55 - 340[5]
PDE1A36100[4]
PDE3Cat6400[4]
PDE7A1730[4]

Downstream Effects: Modulation of Inflammatory Cytokines

The elevation of intracellular cAMP levels initiated by this compound's inhibition of PDE4 leads to a reduction in the production and release of several pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis. This includes cytokines involved in the T-helper (Th)1, Th2, and Th17/Th22 inflammatory pathways.[6][7]

Quantitative Analysis of Cytokine Inhibition

The inhibitory effect of this compound on the release of key inflammatory cytokines has been quantified through in vitro studies. The IC50 values for the inhibition of various cytokines are presented below.

CytokineIC50 Value (µM)Reference
Tumor Necrosis Factor-alpha (TNF-α)0.54[4]
Interleukin-2 (IL-2)0.61[4]
Interleukin-5 (IL-5)2.4[4]
Interferon-gamma (IFN-γ)0.83[4]
Interleukin-10 (IL-10)5.3[4]

This compound has also been shown to reduce the levels of other crucial cytokines in atopic dermatitis, including IL-4, IL-13, and IL-31, although specific IC50 values from the available search results are not provided.[6]

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway through which this compound exerts its anti-inflammatory effects in atopic dermatitis.

Crisaborole_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Adenylyl Cyclase Adenylyl Cyclase Receptor->Adenylyl Cyclase Activates ATP ATP ATP->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades to This compound This compound This compound->PDE4 Inhibits NF-kB Pathway Pro-inflammatory Transcription Factors (e.g., NF-κB) PKA->NF-kB Pathway Inhibits Cytokine Production Pro-inflammatory Cytokine Production (TNF-α, IL-2, IL-4, IL-5, IL-13, IFN-γ) NF-kB Pathway->Cytokine Production Promotes

This compound's Mechanism of Action

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's mechanism of action.

In Vitro PDE4 Inhibition Assay

Objective: To determine the inhibitory activity of this compound against PDE4 enzymes.

Methodology:

  • Enzyme Source: Recombinant human PDE4 isoforms (A, B, C, and D) are used.

  • Assay Principle: The assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The inhibitory effect of this compound is determined by quantifying the reduction in this conversion.

  • Procedure:

    • A reaction mixture is prepared containing a fixed concentration of the PDE4 enzyme, a fluorescently labeled cAMP substrate, and varying concentrations of this compound or a vehicle control.

    • The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is terminated, and a detection reagent is added that binds to the product (AMP), generating a fluorescent signal.

    • The fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cytokine Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines by human immune cells.

Methodology:

  • Cell Source: PBMCs are isolated from the whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Stimulation:

    • Isolated PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

    • Cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour).

    • The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) from E. coli (e.g., at a concentration of 100 ng/mL), to induce cytokine production.[8]

    • The cell cultures are incubated for a further period (e.g., 4-24 hours) to allow for cytokine secretion.[1][8]

  • Cytokine Measurement:

    • The cell culture supernatants are collected after incubation.

    • The concentrations of specific cytokines (e.g., TNF-α, IL-2, IL-5, IFN-γ) in the supernatants are measured using enzyme-linked immunosorbent assay (ELISA) kits specific to each cytokine.

  • Data Analysis: The percentage of inhibition of cytokine release is calculated for each this compound concentration compared to the stimulated vehicle control. IC50 values are then determined.

Cytokine_Release_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment & Stimulation cluster_incubation_analysis Incubation & Analysis A Isolate PBMCs from healthy donor blood B Culture PBMCs in appropriate medium A->B C Pre-incubate with This compound or Vehicle B->C D Stimulate with LPS (e.g., 100 ng/mL) C->D E Incubate for 4-24 hours D->E F Collect supernatant E->F G Measure cytokine levels (ELISA) F->G H Calculate % inhibition and IC50 values G->H

Cytokine Release Assay Workflow
In Vivo Murine Model of Atopic Dermatitis

Objective: To evaluate the in vivo efficacy of topical this compound in reducing the signs of atopic dermatitis.

Methodology:

  • Animal Model: A commonly used model involves the topical application of MC903 (calcipotriol), a vitamin D3 analog, to the skin of mice (e.g., on the ear or shaved back) to induce an AD-like inflammatory phenotype.[9]

  • Induction of Atopic Dermatitis:

    • MC903 is applied daily for a specified period (e.g., 8-14 days) to induce characteristic features of AD, including erythema, scaling, and skin thickening.[9]

  • Treatment Protocol:

    • Following the induction period, the affected skin areas are treated topically with this compound ointment (e.g., 2%) or a vehicle control, typically once or twice daily for a defined treatment period.[10]

  • Efficacy Assessment:

    • Clinical Scoring: The severity of atopic dermatitis is assessed using a scoring system such as the Atopic Dermatitis Severity Index (ADSI). The ADSI scores individual signs including pruritus, erythema, exudation, excoriation, and lichenification on a scale of 0 (none) to 3 (severe).[11][12]

    • Histological Analysis: Skin biopsies are collected at the end of the study for histological examination to assess epidermal thickness and inflammatory cell infiltration.

    • Biomarker Analysis: Skin samples can be analyzed for the expression of inflammatory cytokines and other relevant biomarkers using techniques like quantitative PCR or proteomics.[7]

  • Data Analysis: The scores for clinical signs, epidermal thickness, and biomarker levels are compared between the this compound-treated and vehicle-treated groups to determine the efficacy of the treatment.

In Vitro Skin Penetration Study (Franz Diffusion Cell)

Objective: To assess the permeation and retention of this compound in the skin.

Methodology:

  • Apparatus: Vertical Franz diffusion cells are used for this assay.[13][14]

  • Skin Membrane: Excised skin from a suitable animal model (e.g., porcine ear skin) or human cadaver skin is mounted on the diffusion cell, with the stratum corneum facing the donor compartment.[13]

  • Procedure:

    • The receptor compartment of the Franz cell is filled with a receptor solution (e.g., phosphate-buffered saline) and maintained at a physiological temperature (e.g., 32°C on the skin surface).[13]

    • A finite dose of this compound ointment (e.g., 2%) is applied to the surface of the skin in the donor compartment.[13]

    • Samples are collected from the receptor solution at predetermined time intervals to measure the amount of this compound that has permeated through the skin.

    • At the end of the experiment, the skin is removed from the cell, and the different layers (stratum corneum, epidermis, and dermis) are separated. The amount of this compound retained in each layer is extracted and quantified.

  • Quantification: The concentration of this compound in the receptor solution and skin extracts is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).[15]

  • Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time to determine the permeation profile. The amount of this compound retained in each skin layer is also calculated.

Conclusion

This compound exerts its therapeutic effect in atopic dermatitis through a well-defined mechanism of action centered on the inhibition of PDE4. This leads to an increase in intracellular cAMP, which in turn suppresses the production of a broad range of pro-inflammatory cytokines that drive the disease process. The quantitative data from in vitro and in vivo studies provide robust evidence for this mechanism. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and development of novel anti-inflammatory therapies for atopic dermatitis and other inflammatory skin diseases.

References

The Boron Advantage: Unraveling Crisaborole's Therapeutic Efficacy in Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Published: December 13, 2025

Executive Summary

Crisaborole, a non-steroidal topical agent, has emerged as a significant therapeutic option for mild-to-moderate atopic dermatitis (AD). Its efficacy is intrinsically linked to its unique boron-based chemical structure, which facilitates potent and selective inhibition of phosphodiesterase 4 (PDE4). This enzyme is a critical regulator of inflammatory responses within immune and skin cells. This technical guide provides an in-depth exploration of the pivotal role of boron chemistry in this compound's mechanism of action, offering valuable insights for researchers, scientists, and professionals engaged in drug development. Through a comprehensive review of its interaction with PDE4, the ensuing signaling cascade, and relevant experimental data, this document elucidates the chemical and biological underpinnings of this compound's therapeutic effect.

Introduction: The Challenge of Atopic Dermatitis and the Advent of Boron-Based Therapeutics

Atopic dermatitis is a chronic inflammatory skin condition characterized by pruritus, erythema, and eczematous lesions, significantly impacting the quality of life of millions worldwide.[1][2] Traditional topical treatments have often relied on corticosteroids, which, despite their efficacy, are associated with potential long-term side effects. This has driven the search for novel, non-steroidal anti-inflammatory agents. This compound (formerly AN2728), a benzoxaborole, represents a first-in-class topical PDE4 inhibitor, offering a targeted approach to managing the inflammation central to AD.[3][4] The incorporation of a boron atom into its molecular structure is not a mere chemical curiosity but the cornerstone of its therapeutic activity.[5][6]

The Central Role of Boron in the Mechanism of Action

The therapeutic effect of this compound is predicated on its ability to selectively inhibit PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[1][5] The boron atom within the benzoxaborole ring of this compound is the key to this interaction.

The Boron-PDE4 Interaction: A Reversible Covalent Bond

Unlike traditional carbon-based inhibitors, the boron atom in this compound acts as a Lewis acid, readily accepting a pair of electrons.[5][6] This unique electrophilic nature allows it to form a reversible covalent bond with a hydroxyl group present in the bimetallic (Zn²⁺ and Mg²⁺) active site of the PDE4 enzyme.[7][8][9] This interaction effectively traps the enzyme in an inactive state, preventing it from hydrolyzing cAMP to adenosine monophosphate (AMP).[3][8] The reversibility of this bond is a crucial aspect, potentially contributing to a favorable safety profile.

dot

This compound's interaction with the PDE4 active site.
The Consequence of PDE4 Inhibition: Elevating cAMP Levels

By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in target cells, including keratinocytes and various immune cells such as T-cells, monocytes, and macrophages.[1][2][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the activity of downstream transcription factors.[10]

The Anti-Inflammatory Cascade: From cAMP to Cytokine Suppression

The increase in intracellular cAMP triggers a cascade of anti-inflammatory events, ultimately leading to the alleviation of AD symptoms.

Downregulation of Pro-Inflammatory Cytokines

Elevated cAMP levels, through PKA activation, lead to the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[10][11] This results in the reduced transcription and release of a wide array of pro-inflammatory cytokines that are central to the pathophysiology of atopic dermatitis.[1][4][10] These suppressed cytokines include:

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Interleukins (IL-2, IL-4, IL-5, IL-12, IL-13, IL-17, IL-22, IL-23, IL-31)

  • Interferon-gamma (IFN-γ)

The reduction of these cytokines mitigates the inflammatory response in the skin, leading to a decrease in erythema, induration, and pruritus.[1][10][11]

dot

PDE4_Inhibition_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 cAMP cAMP PDE4->cAMP Degrades AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, ILs, IFN-γ) NFkB->Cytokines Promotes Transcription Inflammation Inflammation (Atopic Dermatitis Symptoms) Cytokines->Inflammation Drives

Signaling pathway of PDE4 inhibition by this compound.

Quantitative Data on PDE4 Inhibition

The inhibitory potency of this compound against PDE4 has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of an inhibitor.

CompoundTargetIC50 ValueReference(s)
This compound PDE40.75 µM[12]
PDE4 (isoforms)55 - 340 nM[11]
Apremilast PDE40.14 µM[9]
PDE4 (isoforms)8.9 - 48 nM[11]
Roflumilast PDE40.7 nM[9]

Note: IC50 values can vary depending on the specific assay conditions and PDE4 isoform tested.

Key Experimental Protocols

The elucidation of this compound's mechanism of action has been supported by a variety of in vitro and in vivo experimental models.

In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme is used. The substrate, cAMP, is typically radiolabeled (e.g., [³H]cAMP) or fluorescently labeled.

  • Incubation: The PDE4 enzyme is incubated with varying concentrations of this compound (or a vehicle control) in a suitable buffer.

  • Reaction Initiation: The reaction is initiated by the addition of the cAMP substrate.

  • Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a stop reagent or by heat inactivation.

  • Separation and Quantification: The product of the enzymatic reaction (AMP) is separated from the unreacted cAMP. In radiometric assays, this is often achieved using chromatography or scintillant-coated beads. In fluorescence-based assays, the change in fluorescence polarization or intensity is measured.

  • Data Analysis: The amount of product formed (or substrate remaining) is quantified. The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.[13]

dot

PDE4_Inhibition_Assay start Start prep Prepare PDE4 enzyme and cAMP substrate start->prep incubate Incubate PDE4 with varying concentrations of this compound prep->incubate initiate Initiate reaction with cAMP substrate incubate->initiate terminate Terminate reaction initiate->terminate separate Separate AMP from cAMP terminate->separate quantify Quantify product/substrate separate->quantify analyze Calculate % inhibition and determine IC50 quantify->analyze end End analyze->end

Workflow for an in vitro PDE4 inhibition assay.
Cytokine Release from Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the effect of this compound on the release of pro-inflammatory cytokines from human immune cells.

Methodology:

  • PBMC Isolation: Human PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture and Treatment: PBMCs are cultured in a suitable medium and treated with various concentrations of this compound or a vehicle control.

  • Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA), to induce cytokine production.[14][15]

  • Supernatant Collection: After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of various cytokines (e.g., TNF-α, IL-2, IL-12, IL-23) in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The levels of cytokines in the this compound-treated groups are compared to the stimulated vehicle control to determine the inhibitory effect.

In Vivo Murine Models of Atopic Dermatitis

Objective: To evaluate the therapeutic efficacy of topical this compound in reducing skin inflammation in an animal model that mimics human atopic dermatitis.

Methodology:

  • Induction of AD-like Phenotype: An AD-like skin inflammation is induced in mice (e.g., BALB/c or C57BL/6 strains) through epicutaneous sensitization and challenge with an allergen such as ovalbumin (OVA) or a hapten like oxazolone.[16][17][18] This leads to the development of skin lesions characterized by erythema, edema, and immune cell infiltration.

  • Topical Treatment: A formulation of this compound (typically 2% ointment) or a vehicle control is applied topically to the inflamed skin of the mice for a specified duration.[3][7]

  • Assessment of Inflammation: The severity of skin inflammation is assessed using several parameters:

    • Clinical Scoring: Visual scoring of skin lesions for erythema, scaling, and excoriation.

    • Ear Thickness Measurement: In models where inflammation is induced on the ear, changes in ear thickness are measured using calipers as an indicator of edema.

    • Histological Analysis: Skin biopsies are taken for histological examination to assess epidermal hyperplasia, and inflammatory cell infiltration (e.g., eosinophils, mast cells, T-cells).

    • Biomarker Analysis: Skin tissue or serum can be analyzed for the expression of inflammatory cytokines and chemokines.

  • Data Analysis: The treatment groups are compared to the vehicle control group to determine the statistical significance of any reduction in inflammatory parameters.

Conclusion: The Boron Advantage in Dermatological Drug Development

The therapeutic success of this compound in atopic dermatitis is a testament to the power of innovative medicinal chemistry. The strategic incorporation of a boron atom into its molecular scaffold imparts a unique mechanism of action, enabling potent and reversible inhibition of PDE4. This, in turn, leads to the suppression of the inflammatory cascade that drives the signs and symptoms of atopic dermatitis. The data and experimental methodologies presented in this guide underscore the critical role of boron chemistry in this compound's efficacy. As the field of dermatology continues to seek safer and more effective treatments, the "boron advantage" demonstrated by this compound serves as a compelling paradigm for the future of targeted topical therapies. The ongoing exploration of boron-containing compounds holds significant promise for the development of novel therapeutics for a range of inflammatory and other diseases.[6][19]

References

Crisaborole: A Technical Guide to a Novel Phosphodiesterase 4 (PDE4) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisaborole is a first-in-class, non-steroidal, topical phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of mild to moderate atopic dermatitis (AD).[1] Its unique boron-based structure facilitates effective skin penetration and a targeted anti-inflammatory effect.[2] By selectively inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger that modulates inflammatory pathways. This guide provides a comprehensive technical overview of this compound's mechanism of action, biochemical properties, and the experimental methodologies used to characterize its function as a potent PDE4 inhibitor.

Introduction to this compound and Phosphodiesterase 4

Atopic dermatitis is a chronic inflammatory skin disease characterized by an overactive immune response.[1] A key enzyme implicated in this inflammatory cascade is phosphodiesterase 4 (PDE4), which is highly expressed in keratinocytes and various immune cells, including T cells, monocytes, and macrophages.[3][4] PDE4 hydrolyzes and thereby deactivates cAMP. In inflammatory conditions like AD, elevated PDE4 activity leads to decreased cAMP levels, which in turn promotes the production and release of pro-inflammatory cytokines.[5]

This compound (formerly AN2728) is a small-molecule (251.1 Da) benzoxaborole designed for topical administration.[2] Its low molecular weight allows for efficient penetration through the skin to target PDE4 within inflammatory cells.[2] By inhibiting PDE4, this compound addresses a key component of the underlying pathophysiology of AD.

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

This compound functions as a competitive, reversible inhibitor of the PDE4 enzyme.[6] Its mechanism centers on the elevation of intracellular cAMP levels, which subsequently suppresses inflammatory responses.

The PDE4-cAMP Signaling Pathway

The canonical PDE4-cAMP signaling pathway is a critical regulator of cellular inflammation. This compound's intervention in this pathway is visualized below.

PDE4_Pathway Figure 1: this compound's Mechanism in the PDE4-cAMP Signaling Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP (Cyclic AMP) AC->cAMP Converts AMP AMP (Inactive) cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Cytokines Pro-inflammatory Cytokine Synthesis (e.g., TNF-α, IL-12, IL-23) PKA->Cytokines Inhibits Transcription Inflammation Inflammation Cytokines->Inflammation This compound This compound This compound->PDE4 Inhibits PDE4_Assay_Workflow Figure 2: Workflow for In Vitro PDE4 Enzyme Inhibition Assay start Start prep_inhibitor 1. Prepare serial dilutions of this compound in DMSO, then dilute in Assay Buffer. start->prep_inhibitor add_inhibitor 2. Add 5 µL of diluted This compound or vehicle (DMSO) to wells. prep_inhibitor->add_inhibitor add_enzyme 3. Add 10 µL of diluted PDE4 enzyme to each well. add_inhibitor->add_enzyme incubate1 4. Incubate for 10 minutes at room temperature. add_enzyme->incubate1 add_substrate 5. Initiate reaction by adding 5 µL of FAM-cAMP substrate. incubate1->add_substrate incubate2 6. Incubate for 60 minutes at 37°C. add_substrate->incubate2 read_plate 7. Measure fluorescence intensity to determine amount of hydrolyzed substrate. incubate2->read_plate calculate 8. Calculate % inhibition relative to controls and determine IC₅₀ using non-linear regression. read_plate->calculate end End calculate->end Cytokine_Assay_Workflow Figure 3: Workflow for Cellular Cytokine Inhibition Assay start Start plate_cells 1. Plate PBMCs at 1-2 x 10⁵ cells/well in a 96-well plate. start->plate_cells pre_incubate 2. Pre-incubate cells with This compound or vehicle for 30-60 minutes at 37°C. plate_cells->pre_incubate stimulate 3. Stimulate cells by adding LPS to a final concentration of 10-100 ng/mL. pre_incubate->stimulate incubate 4. Incubate plate for 4-16 hours at 37°C in a 5% CO₂ incubator. stimulate->incubate collect_supernatant 5. Centrifuge plate and carefully collect the cell-free supernatant. incubate->collect_supernatant elisa 6. Quantify TNF-α concentration in the supernatant using a commercial ELISA kit. collect_supernatant->elisa calculate 7. Calculate % inhibition of TNF-α release and determine the IC₅₀ value. elisa->calculate end End calculate->end

References

The Discovery and Synthesis of Crisaborole: A Benzoxaborole PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals

Abstract

Crisaborole (formerly AN2728), marketed as Eucrisa®, is a non-steroidal, topical anti-inflammatory agent that represents a significant advancement in the treatment of mild-to-moderate atopic dermatitis (AD).[1][2] Its development marked a milestone in the application of boron chemistry to medicinal chemistry. This compound is a selective phosphodiesterase 4 (PDE4) inhibitor, which modulates the inflammatory cascade central to the pathophysiology of AD.[3][4] This technical guide provides an in-depth overview of the discovery of the novel benzoxaborole scaffold, the synthetic pathways developed for this compound, its mechanism of action, and the key experimental protocols used in its characterization.

Discovery of this compound

The journey to this compound began with the exploration of boron-containing compounds as a novel class of therapeutic agents. Anacor Pharmaceuticals pioneered the development of a proprietary benzoxaborole chemistry platform, aiming to create small molecules that could engage in reversible covalent binding with enzyme active sites.[1]

A series of phenoxy benzoxaboroles were synthesized and subjected to a screening cascade to evaluate their inhibitory activity against PDE4 and their ability to suppress the release of pro-inflammatory cytokines. From this library, 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, then coded as AN2728, emerged as a highly potent candidate both in vitro and in vivo. The incorporation of a boron atom was a key design feature, resulting in a low-molecular-weight compound (251 daltons) that facilitates effective penetration through the skin, a critical attribute for a topical dermatological agent.[4][5]

Synthesis of this compound

The synthesis of this compound has been described through several routes in patent literature. A common strategy involves the coupling of a pre-formed benzoxaborole precursor with a cyanophenoxy moiety. The following sections detail a representative synthetic approach and experimental protocol.

General Synthetic Scheme

A prevalent synthetic strategy involves the reaction of a protected 2-bromo-5-hydroxybenzyl alcohol with 4-fluorobenzonitrile, followed by a metal-halogen exchange and reaction with a borate ester to form the benzoxaborole ring. An alternative, high-yield three-step process has also been developed, starting from 2-bromo-5-hydroxybenzaldehyde.[6] This process is advantageous as it operates under milder conditions and is more scalable.[6]

G cluster_start Starting Materials cluster_steps Key Transformations A 2-bromo-5-hydroxybenzaldehyde C Step 1: Reduction (NaBH4) A->C B 2,6-dichloro-4-fluorobenzonitrile D Step 2: Nucleophilic Aromatic Substitution (Williamson Ether Synthesis) B->D C->D 2-bromo-5-hydroxyphenylmethanol E Step 3: Boronic Acid Formation (Lithiation & Borylation) D->E Key Intermediate F Step 4: Reductive Dechlorination & Cyclization E->F G This compound F->G

Caption: High-level overview of a synthetic route to this compound.

Experimental Protocol: Synthesis of a Key Intermediate

The following protocol is a representative example for the synthesis of 4-(4-bromo-3-(hydroxymethyl)phenoxy)-2,6-dichlorobenzonitrile, a key intermediate in an efficient this compound synthesis, adapted from patent literature.[6]

Objective: To synthesize 4-(4-bromo-3-(hydroxymethyl)phenoxy)-2,6-dichlorobenzonitrile via reduction and subsequent etherification.

Materials:

  • 2-Bromo-5-hydroxybenzaldehyde (1 equivalent)

  • Sodium borohydride (NaBH₄) (0.5 equivalents)

  • 2,6-dichloro-4-fluorobenzonitrile (1 equivalent)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Sodium hydroxide (NaOH) for stabilization of NaBH₄ solution

Procedure:

  • Reduction of Aldehyde:

    • Dissolve 2-bromo-5-hydroxybenzaldehyde (20.1 g, 100 mmol) in THF (80 mL) in a reaction flask.

    • Cool the solution to 0-5°C using an ice bath.

    • Slowly add a solution of NaBH₄ (1.9 g, 50 mmol) in water (10 mL, stabilized with a drop of NaOH) over 30 minutes, maintaining the temperature below 5°C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5°C. The resulting solution contains 2-bromo-5-hydroxyphenylmethanol and is used directly in the next step.

  • Williamson Ether Synthesis:

    • To the solution from the previous step, add DMF (100 mL), 2,6-dichloro-4-fluorobenzonitrile (19.0 g, 100 mmol), and K₂CO₃ (27.6 g, 200 mmol).

    • Warm the mixture to room temperature and stir for 5 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of starting materials.

    • Upon completion, add water (400 mL) to the reaction mixture to precipitate the product.

    • Stir the resulting slurry for 30 minutes.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the title intermediate.

Summary of Reaction Steps
StepReactionKey ReagentsSolventTemperatureReported Overall Yield
1ReductionNaBH₄THF/Water0-5°C\multirow{3}{*}{74%[6]}
2Ether SynthesisK₂CO₃THF/DMFRoom Temp
3Cyclization/Dechlorinationn-BuLi, B(OiPr)₃, Pd/C, H₂THF-78°C to RT

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme highly expressed in keratinocytes and immune cells.[7][8]

PDE4 Inhibition and cAMP Modulation

PDE4 is responsible for the hydrolysis of the intracellular second messenger cyclic adenosine monophosphate (cAMP) into its inactive metabolite, adenosine monophosphate (AMP).[4] In inflammatory conditions like atopic dermatitis, PDE4 activity is elevated, leading to depleted cAMP levels.[8] By inhibiting PDE4, this compound increases intracellular cAMP concentrations.[3][9] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes, ultimately leading to a reduction in the production and release of pro-inflammatory cytokines.[10]

The unique boron atom within the benzoxaborole structure is critical for its inhibitory activity. It forms a reversible, covalent bond with the bimetal center (containing zinc and magnesium ions) in the active site of the PDE4 enzyme, effectively blocking its catalytic function.[3][9][11]

Signaling Pathway

// Nodes ProInflammatory_Stimuli [label="Pro-inflammatory\nStimuli", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PDE4 [label="PDE4", fillcolor="#F1F3F4", fontcolor="#202124"]; AMP [label="AMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-4, IL-5, IL-13 etc.)", shape=box, style="rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(Signs & Symptoms of AD)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ProInflammatory_Stimuli -> AC [label="activates"]; ATP -> AC [style=dashed, arrowhead=none]; AC -> cAMP [label="produces"]; cAMP -> PKA [label="activates"]; PKA -> NFkB [label="inhibits", arrowhead=tee]; NFkB -> Cytokines [label="promotes transcription"]; Cytokines -> Inflammation [label="drives"];

PDE4 -> cAMP [label="hydrolyzes", arrowhead=tee, color="#EA4335", style=bold]; cAMP -> PDE4 [style=dashed, arrowhead=none]; PDE4 -> AMP;

This compound -> PDE4 [label="inhibits", arrowhead=tee, color="#34A853", style=bold, len=1.5]; }

Caption: this compound inhibits PDE4, increasing cAMP and reducing inflammation.

Quantitative Data

This compound has been characterized extensively to quantify its potency against PDE4 and its effect on cytokine production.

Table 1: PDE4 Inhibition by this compound
PDE4 TargetIC₅₀ ValueReference(s)
PDE4 (General)0.49 µM (490 nM)[12]
PDE4 (Multiple Isoforms)55 - 340 nM[13]
PDE4B2 (Catalytic Domain)75 nM[13][14]
PDE4Cat (Catalytic Domain)0.11 µM (110 nM)[12]
Table 2: Inhibition of Cytokine Release by this compound
CytokineIC₅₀ ValueReference(s)
TNF-α0.172 - 0.54 µM[12]
IL-20.205 - 0.61 µM[12]
IL-40.48 µM
IL-52.03 - 2.4 µM[12]
IFN-γ0.696 - 0.83 µM[12]
IL-105.3 µM[12]

Key Experimental Protocols

Protocol: In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a purified PDE4 enzyme.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B2)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • cAMP (substrate)

  • 5'-Nucleotidase (snake venom)

  • This compound (test compound)

  • DMSO (vehicle)

  • Phosphate detection reagent (e.g., Malachite Green)

  • 96-well microplate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations. Include a DMSO-only vehicle control.

  • Reaction Setup: In a 96-well plate, add in order:

    • Assay Buffer

    • This compound dilution or vehicle

    • PDE4 enzyme solution.

  • Pre-incubation: Incubate the plate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add cAMP solution to all wells to initiate the enzymatic reaction.

  • Enzymatic Reaction: Incubate for a defined period (e.g., 20 minutes) at 30°C, ensuring the reaction remains in the linear range.

  • Second Enzymatic Step: Add 5'-Nucleotidase to each well. This enzyme converts the AMP (product of the PDE4 reaction) into adenosine and inorganic phosphate (Pi). Incubate for 10 minutes at 30°C.

  • Detection: Add the phosphate detection reagent (e.g., Malachite Green) to all wells to stop the reaction and develop color. The intensity of the color is proportional to the amount of inorganic phosphate produced.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Serial Dilutions C Add Enzyme & Inhibitor to 96-well Plate A->C B Prepare PDE4 Enzyme and Substrate (cAMP) B->C D Pre-incubate (10 min, 30°C) C->D E Initiate Reaction with cAMP Substrate D->E F Incubate (20 min, 30°C) E->F G Add 5'-Nucleotidase (Converts AMP to Pi) F->G H Add Detection Reagent (e.g., Malachite Green) G->H I Read Absorbance (620 nm) H->I J Calculate % Inhibition & Determine IC50 I->J

Caption: Experimental workflow for a typical PDE4 inhibition assay.

Protocol: Cytokine Release Assay from PBMCs

This protocol is adapted from generalized methods for testing anti-inflammatory compounds.[15]

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines from stimulated human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

  • Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS) as a stimulant.

  • This compound (test compound).

  • DMSO (vehicle).

  • 96-well cell culture plate.

  • ELISA kits for target cytokines (e.g., TNF-α, IL-4).

Procedure:

  • Cell Plating: Resuspend isolated PBMCs in complete RPMI medium and adjust the cell density. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the diluted inhibitor or vehicle control (DMSO) to the appropriate wells.

  • Stimulation: Add 50 µL of LPS solution (final concentration, e.g., 100 ng/mL) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at a low speed to pellet the cells. Carefully collect the cell-free supernatant for analysis.

  • Cytokine Quantification: Measure the concentration of the target cytokines (e.g., TNF-α) in the supernatants using specific ELISA kits, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration relative to the vehicle-treated, LPS-stimulated control. Determine the IC₅₀ value by plotting the data as described for the PDE4 assay.

Conclusion

The discovery and development of this compound is a prime example of successful structure-based drug design, leveraging the unique properties of boron chemistry to create a novel therapeutic agent. Its targeted inhibition of PDE4 provides an effective, non-steroidal option for controlling the inflammation central to atopic dermatitis. The synthetic routes are well-established, and its mechanism of action is supported by robust biochemical and cellular data. This guide provides a foundational overview for researchers and scientists involved in the ongoing development of innovative dermatological therapies.

References

The Pharmacodynamics of Crisaborole in Preclinical Skin Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crisaborole, a nonsteroidal, topical anti-inflammatory agent, has emerged as a significant therapeutic option for mild-to-moderate atopic dermatitis (AD).[1] Its unique boron-based structure allows for effective skin penetration and selective inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.[2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in various preclinical skin models, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action: PDE4 Inhibition and Downstream Effects

This compound's primary mechanism of action is the inhibition of the PDE4 enzyme.[4][5] PDE4 is highly expressed in immune and keratinocyte cells and is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling.[6][7]

By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[8] This increase in cAMP levels activates Protein Kinase A (PKA), which in turn modulates the activity of various transcription factors, including the nuclear factor kappa-B (NF-κB) and nuclear factor of activated T-cells (NFAT) pathways.[3] The ultimate effect is a reduction in the production of pro-inflammatory cytokines, which are central to the pathophysiology of inflammatory skin diseases like atopic dermatitis and psoriasis.[2][4]

The specific cytokines modulated by this compound include those related to Th1 (IFN-γ, TNF-α), Th2 (IL-4, IL-5, IL-13), and Th17/Th22 (IL-17, IL-22) inflammatory pathways.[3] This broad anti-inflammatory activity contributes to the clinical improvements observed, such as reduced epidermal thickness and enhanced skin barrier function.[7]

crisaborole_moa Figure 1: this compound's Mechanism of Action cluster_cell Inflammatory Cell (e.g., T-cell, Keratinocyte) This compound This compound pde4 PDE4 This compound->pde4 inhibits camp cAMP pde4->camp degrades amp AMP pka PKA camp->pka activates nfkb_nfat NF-κB / NFAT (Inactive) pka->nfkb_nfat inhibits activation cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-4, IL-17) nfkb_nfat->cytokines reduces production inflammation Inflammation cytokines->inflammation

Caption: this compound inhibits PDE4, increasing cAMP levels and leading to reduced pro-inflammatory cytokine production.

Preclinical Skin Models and Experimental Protocols

The pharmacodynamic properties of this compound have been evaluated in several preclinical models that mimic key aspects of human inflammatory skin diseases.

Imiquimod-Induced Psoriasis-Like Dermatitis in Mice

This model is used to investigate the effects of this compound on psoriasis-like skin inflammation and associated symptoms like pruritus.[6]

Experimental Protocol:

  • Animal Model: C57BL/6 wild-type mice are typically used.[6]

  • Induction of Dermatitis: A daily topical application of imiquimod (IMQ) cream is administered to the ears of the mice for four consecutive days to induce an inflammatory response resembling psoriasis.[6]

  • Treatment: Four hours after each IMQ application, the affected ear is treated with either this compound ointment (commonly 2%) or a vehicle ointment as a control.[6]

  • Endpoint Analysis: After the treatment period, various parameters are assessed, including:

    • Immune Cell Infiltration: Quantification of myeloid cells (neutrophils and macrophages) in the skin.[6]

    • Pruritus Assessment: Monitoring of scratching behavior.[6]

    • Cytokine Profiling: Measurement of pro-inflammatory cytokine levels in skin tissue.

imiquimod_workflow Figure 2: Workflow for Imiquimod-Induced Psoriasis Model start Start: C57BL/6 Mice induction Daily Imiquimod (IMQ) Application to Ears (4 days) start->induction treatment Treatment Application (4 hours post-IMQ) induction->treatment group1 This compound Ointment treatment->group1 group2 Vehicle Ointment treatment->group2 analysis Endpoint Analysis group1->analysis group2->analysis out1 Immune Cell Infiltration analysis->out1 out2 Pruritus Assessment analysis->out2 out3 Cytokine Profiling analysis->out3

Caption: Experimental workflow for evaluating this compound in a mouse model of psoriasis-like dermatitis.

Atopic Dermatitis-Like Skin Inflammation Models

To model atopic dermatitis, researchers have utilized skin injury models, particularly in mice with genetic predispositions such as filaggrin deficiency.[6]

Experimental Protocol (Skin Injury in Filaggrin-Deficient Mice):

  • Animal Model: Filaggrin-deficient (ft/ft) mice, which are prone to developing AD-like symptoms, are used.[7]

  • Induction of Inflammation: A skin injury is created to initiate an inflammatory response.[7]

  • Treatment: Following a period of inflammation development (e.g., 21 days post-injury), mice are treated topically on a daily basis with 2% this compound ointment or a vehicle control for a specified duration (e.g., 10 days).[7]

  • Endpoint Analysis:

    • Area of Inflammation: The surface area of skin inflammation is measured and compared between treatment groups.[7]

    • Histological Analysis: Skin biopsies are taken to assess epidermal thickness and cellular infiltrates.

    • Cytokine Levels: IL-1α levels, which are typically elevated in filaggrin-deficient skin, are measured.[6]

Staphylococcus aureus Skin Colonization in AD-Like Inflammation

This model assesses the effect of this compound on bacterial colonization, a common complication of atopic dermatitis.[6]

Experimental Protocol:

  • Animal Model and Induction: An AD-like skin inflammation model is established as described above.

  • Bacterial Challenge: The inflamed skin is epicutaneously exposed to Staphylococcus aureus.

  • Treatment: Mice are treated with this compound or vehicle ointment.

  • Endpoint Analysis: The bacterial burden on the skin is quantified to determine the effect of treatment on S. aureus colonization.[6]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro PDE4 Inhibition

PDE4 IsoformIC50 (nM)Reference
Human PDE4 (Multiple Isoforms)55 - 340[9]

IC50: Half-maximal inhibitory concentration

Table 2: Effects of this compound in Preclinical Skin Models

| Preclinical Model | Key Finding | Quantitative Effect | Reference | | :--- | :--- | :--- | | Imiquimod-Induced Psoriasis-Like Dermatitis | Reduction of Immune Cell Infiltration | Decreased levels of neutrophils and macrophages in the skin. |[6] | | Imiquimod-Induced Psoriasis-Like Dermatitis | Antipruritic Effect | Significant inhibition of spontaneous scratching behavior. |[10] | | Imiquimod-Induced Psoriasis-Like Dermatitis | Reduction of Neutrophil Chemokines | Significantly decreased levels of CXCL1, CXCL2, and CXCL5. |[10] | | Skin Injury Model in Filaggrin-Deficient Mice | Reduction of Skin Inflammation | Significant reduction in the area of skin inflammation compared to vehicle. |[7] | | S. aureus Colonization in AD-like Inflammation | Reduction of Bacterial Burden | Reduced S. aureus skin colonization. |[6] | | General Skin Inflammation Model | Anti-inflammatory Activity | Displayed topical anti-inflammatory activity. |[2] | | Mouse Model of Atopic Dermatitis | Inhibition of Neutrophil Infiltration | Prevented the increase in epidermal neutrophils in contact with epidermal nerves. |[11] |

Conclusion

Preclinical studies in various skin models have robustly demonstrated the pharmacodynamic effects of this compound. Its targeted inhibition of PDE4 effectively dampens the inflammatory cascade central to the pathogenesis of atopic dermatitis and other inflammatory skin conditions. The data from these models, showing a reduction in immune cell infiltration, pruritus, and pro-inflammatory cytokine production, provide a strong scientific rationale for the clinical efficacy of this compound. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of dermatology and drug development, facilitating further investigation into the therapeutic potential of PDE4 inhibitors.

References

An In-depth Technical Guide on Crisaborole's Effect on Cyclic Adenosine Monophosphate (cAMP) Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crisaborole is a non-steroidal, topical phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of mild to moderate atopic dermatitis (AD).[1][2] Its mechanism of action is centered on the inhibition of PDE4, the predominant enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells.[3][4] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels.[5][6] This elevation in cAMP modulates downstream signaling pathways, resulting in a reduction of pro-inflammatory cytokines and chemokines, which are key mediators in the pathophysiology of atopic dermatitis.[3][7] This guide provides a detailed examination of this compound's effect on cAMP, including its mechanism of action, quantitative effects on inflammatory mediators, relevant experimental protocols, and the key signaling pathways involved.

Introduction to this compound and Atopic Dermatitis

Atopic dermatitis is a chronic inflammatory skin condition characterized by intense itching and eczematous lesions.[8] The underlying pathophysiology involves a complex interplay of immune dysregulation, with elevated activity of PDE4 in immune cells being a significant contributor.[2][9] PDE4 hydrolyzes cAMP into adenosine monophosphate (AMP), and its overactivity in AD leads to decreased cAMP levels and a subsequent increase in the production of pro-inflammatory cytokines.[7][10][11] this compound, a boron-based small molecule, was specifically designed to effectively penetrate the skin and selectively inhibit PDE4, thereby addressing this core aspect of AD pathology.[9][12]

Mechanism of Action: PDE4 Inhibition and cAMP Elevation

The primary mechanism of action of this compound involves the selective, reversible, and competitive inhibition of the PDE4 enzyme.[5] The boron atom within this compound's structure is key to its high affinity and binding to the active site of PDE4.[13]

Inhibition of PDE4 prevents the degradation of cAMP to AMP.[10] This leads to an accumulation of intracellular cAMP within key inflammatory cells, such as T-cells, monocytes, keratinocytes, and neutrophils.[6][9][14]

Caption: this compound inhibits PDE4, preventing cAMP degradation and increasing its intracellular levels.

Downstream Signaling Pathways Modulated by Elevated cAMP

The increase in intracellular cAMP initiated by this compound activates several downstream anti-inflammatory pathways. A primary effector of cAMP is Protein Kinase A (PKA).[6]

  • PKA Activation: Elevated cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.

  • CREB Phosphorylation: Activated PKA phosphorylates the cAMP Response Element-Binding protein (CREB).

  • Gene Transcription Modulation: Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP Response Elements (CRE) in the promoter regions of target genes. This interaction modulates the transcription of various genes, leading to:

    • Suppression of Pro-inflammatory Cytokines: A reduction in the production of key inflammatory mediators including Tumor Necrosis Factor-alpha (TNF-α), and various interleukins (IL-2, IL-5).[3]

    • Inhibition of Inflammatory Pathways: Downregulation of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells (NFAT).[3][9]

Downstream_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cAMP Increased cAMP PKA_i Inactive PKA cAMP->PKA_i Binds to PKA_a Active PKA PKA_i->PKA_a Activates CREB CREB PKA_a->CREB Phosphorylates NFkB NF-κB Pathway PKA_a->NFkB Inhibits pCREB_c pCREB CREB->pCREB_c pCREB_n pCREB pCREB_c->pCREB_n Translocates Gene Target Genes pCREB_n->Gene Modulates Transcription Cytokines Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-2, IL-5) Gene->Cytokines

Caption: Elevated cAMP activates PKA, leading to CREB phosphorylation and reduced inflammatory gene expression.

Quantitative Data on this compound's Anti-inflammatory Effects

While direct quantification of cAMP level changes in human skin post-crisaborole application is not extensively published, its downstream effects on cytokine production have been measured. These effects serve as a surrogate measure of its biological activity.

CytokineCell TypeEffect of this compoundReference
TNF-αPeripheral Blood Mononuclear Cells (PBMCs)Suppressed release[3]
IL-2PBMCsSuppressed release[3]
IL-5PBMCsSuppressed release[3]
Interferon-γ (IFN-γ)PBMCsSuppressed release[3]
CXCL1KeratinocytesReduced expression (in mouse model)
CXCL2KeratinocytesReduced expression (in mouse model)

Experimental Protocols

Protocol for Measuring Intracellular cAMP Levels

This protocol outlines a typical cell-based assay to quantify changes in intracellular cAMP levels in response to a PDE4 inhibitor like this compound. A common method is the competitive enzyme-linked immunosorbent assay (ELISA).

Objective: To measure the dose-dependent effect of this compound on cAMP accumulation in cultured human keratinocytes or PBMCs.

Materials:

  • Human keratinocytes or PBMCs

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound stock solution (dissolved in DMSO)

  • Forskolin (an adenylyl cyclase activator)

  • Cell lysis buffer

  • cAMP competitive ELISA kit

  • Microplate reader

Methodology:

  • Cell Culture: Plate cells (e.g., keratinocytes) in a multi-well plate and culture until they reach approximately 80-90% confluency.

  • Pre-incubation with Inhibitor:

    • Prepare serial dilutions of this compound in serum-free medium. A typical concentration range might be from 1 nM to 100 µM.

    • Aspirate the growth medium and replace it with the this compound dilutions or a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 1 hour at 37°C to allow the inhibitor to enter the cells.

  • Stimulation of cAMP Production:

    • Add a submaximal concentration of forskolin (e.g., 1-10 µM, to be determined empirically) to all wells to stimulate adenylyl cyclase and induce cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium.

    • Add cell lysis buffer to each well to release intracellular contents, including cAMP.

  • cAMP Quantification (ELISA):

    • Perform the cAMP competitive ELISA according to the manufacturer's instructions. This typically involves:

      • Adding cell lysates and cAMP standards to a microplate pre-coated with a cAMP-binding protein.

      • Adding a cAMP-alkaline phosphatase conjugate.

      • Incubating to allow competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution and measuring the absorbance.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards.

    • Calculate the cAMP concentration in each sample based on the standard curve.

    • Plot the cAMP concentration against the this compound concentration to determine the dose-response relationship.

Experimental_Workflow A 1. Cell Seeding (e.g., Keratinocytes) B 2. Pre-incubation with this compound (Varying Concentrations) A->B C 3. Stimulation (e.g., with Forskolin) B->C D 4. Cell Lysis C->D E 5. cAMP Quantification (Competitive ELISA) D->E F 6. Data Analysis (Dose-Response Curve) E->F

Caption: Workflow for a cell-based assay to measure this compound's effect on cAMP levels.

Protocol for PDE4 Inhibition Assay

This protocol describes a biochemical assay to determine the direct inhibitory effect of this compound on PDE4 enzyme activity. A common method is a radioassay.

Objective: To determine the IC50 value of this compound for the PDE4 enzyme.

Materials:

  • Purified recombinant human PDE4 enzyme

  • This compound stock solution

  • [³H]-cAMP (radiolabeled substrate)

  • Assay buffer

  • Snake venom nucleotidase (to convert [³H]-AMP to [³H]-adenosine)

  • Anion-exchange resin (to separate [³H]-adenosine from unreacted [³H]-cAMP)

  • Scintillation fluid and counter

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified PDE4 enzyme, and varying concentrations of this compound or a vehicle control.

  • Initiate Reaction: Add a known amount of [³H]-cAMP to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a specific time, ensuring the reaction stays within the linear range.

  • Terminate Reaction: Stop the reaction by boiling the tubes.

  • Convert AMP to Adenosine: Add snake venom nucleotidase and incubate to convert the [³H]-AMP product into [³H]-adenosine.

  • Separate Product: Add an anion-exchange resin slurry. The resin binds the negatively charged, unreacted [³H]-cAMP, while the neutral [³H]-adenosine product remains in the supernatant.

  • Quantification: Centrifuge the tubes, transfer the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of PDE4 activity at each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal curve to determine the IC50 value.

Conclusion

This compound's therapeutic effect in atopic dermatitis is fundamentally linked to its ability to inhibit PDE4 and subsequently increase intracellular cAMP levels. This mechanism triggers a cascade of anti-inflammatory responses by modulating gene transcription and downregulating the production of key pro-inflammatory cytokines. The targeted, topical application of this compound allows for localized elevation of cAMP in the skin, effectively reducing inflammation with minimal systemic exposure.[12] The experimental protocols detailed herein provide a framework for researchers to further investigate and quantify the pharmacodynamic effects of this compound and other PDE4 inhibitors in relevant cellular and biochemical systems.

References

Crisaborole: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisaborole, a novel boron-containing benzoxaborole, is a non-steroidal topical treatment approved for mild-to-moderate atopic dermatitis. Its unique molecular structure, centered around a boron atom, facilitates its mechanism of action as a potent and selective phosphodiesterase 4 (PDE4) inhibitor. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to the downregulation of pro-inflammatory cytokines implicated in the pathogenesis of atopic dermatitis. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical name 4-((1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)benzonitrile, is a low-molecular-weight compound (251.05 g/mol ) that facilitates effective penetration through human skin.[3] The presence of a boron atom within its benzoxaborole ring system is a key structural feature that underpins its biological activity.[2][4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its formulation, delivery, and pharmacokinetic profile.

PropertyValueReferences
Molecular Formula C₁₄H₁₀BNO₃[5]
Molecular Weight 251.05 g/mol [3]
Melting Point 128-133 °C
LogP (Octanol/Water) 2.78 - 3.24[6]
Aqueous Solubility Insoluble[2]
Solubility in Organic Solvents Freely soluble in isopropyl alcohol and propylene glycol.[2]
Protein Binding 97% (in human plasma)[7]

Mechanism of Action: PDE4 Inhibition

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade.[8][9] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[8]

Signaling Pathway

The inhibition of PDE4 by this compound leads to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators. The boron atom in this compound's structure is crucial for its interaction with the active site of the PDE4 enzyme.[2][4]

crisaborole_moa cluster_cell Inflammatory Cell This compound This compound pde4 PDE4 This compound->pde4 Inhibits camp cAMP pde4->camp Degrades amp AMP pka PKA camp->pka Activates pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-2, IL-4, IL-5, etc.) pka->pro_inflammatory Inhibits Transcription anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) pka->anti_inflammatory Promotes Transcription inflammation Inflammation pro_inflammatory->inflammation Promotes anti_inflammatory->inflammation Inhibits

Figure 1: this compound's Mechanism of Action
PDE4 Subtype Selectivity

This compound exhibits inhibitory activity against various PDE4 subtypes. The IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized in Table 2.

PDE4 SubtypeIC50 (µM)References
PDE4 (general) 0.49[5]
PDE1A3 6.1[5]
PDE3Cat 6.4[5]
PDE4Cat 0.11[5]
PDE7A1 0.73[5]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4 enzymes.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and the substrate, cAMP, are prepared in an appropriate assay buffer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Incubation: The PDE4 enzyme is incubated with the various concentrations of this compound.

  • Reaction Initiation: The reaction is initiated by the addition of cAMP.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of remaining cAMP or the product, AMP, is quantified. This can be done using various methods, such as radioimmunoassay, fluorescence polarization, or enzyme-coupled colorimetric assays.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

pde4_assay start Start prep Prepare PDE4 Enzyme and cAMP Substrate start->prep dilute Serially Dilute This compound prep->dilute incubate Incubate PDE4 with This compound dilute->incubate initiate Initiate Reaction with cAMP incubate->initiate terminate Terminate Reaction and Quantify AMP/cAMP initiate->terminate analyze Calculate % Inhibition and Determine IC50 terminate->analyze end End analyze->end

Figure 2: PDE4 Inhibition Assay Workflow
Cytokine Release Assay

Objective: To measure the effect of this compound on the release of pro-inflammatory cytokines from immune cells.

General Protocol:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells are cultured.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound.

  • Stimulation: The cells are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS]) to induce cytokine production.

  • Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of various cytokines (e.g., TNF-α, IL-2, IL-4, IL-5) in the supernatant are measured using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.[10]

  • Data Analysis: The inhibition of cytokine release by this compound is calculated and compared to untreated controls.

Synthesis and Characterization

The synthesis of this compound has been described through various routes. A common starting material is 2-bromo-5-hydroxybenzaldehyde.[11][12] The synthesis generally involves the protection of functional groups, followed by a key borylation step and subsequent deprotection and cyclization to yield the final product.[11]

General Synthetic Scheme:

  • Protection of the aldehyde group of 2-bromo-5-hydroxybenzaldehyde.

  • Etherification of the hydroxyl group with 4-fluorobenzonitrile.

  • Borylation of the aryl bromide, often via a lithium-halogen exchange followed by reaction with a borate ester.

  • Deprotection of the aldehyde and spontaneous cyclization to form the benzoxaborole ring.

The structure of the synthesized this compound is confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Pharmacokinetics and Metabolism

This compound is administered topically and is rapidly absorbed into the skin.[13] Systemic exposure is limited as the drug is extensively metabolized into inactive metabolites.[8][13]

Pharmacokinetic Parameters

Key pharmacokinetic parameters of this compound from clinical studies are summarized in Table 3.

ParameterValueReferences
Cmax (ng/mL) 41.5 ± 15.0[1]
Tmax (hours) 5.50 (median)[1]
AUC₀-t (ng·h/mL) 394 ± 102[1]
t₁/₂ (hours) 4.34 ± 1.07[1]
Metabolism

This compound is metabolized primarily through hydrolysis and oxidation into two major inactive metabolites.[13] The primary route of excretion for these metabolites is renal.[1]

Clinical Efficacy

The efficacy of this compound for the treatment of mild-to-moderate atopic dermatitis has been established in two large, identical, multicenter, randomized, double-blind, vehicle-controlled phase 3 trials (AD-301 and AD-302).[14][15][16][17][18]

Clinical Trial Design

clinical_trial enrollment Enrollment (Patients ≥2 years with mild-to-moderate AD) randomization Randomization (2:1) enrollment->randomization crisaborole_arm This compound 2% Ointment (Twice daily for 28 days) randomization->crisaborole_arm Treatment Group vehicle_arm Vehicle Ointment (Twice daily for 28 days) randomization->vehicle_arm Control Group primary_endpoint Primary Endpoint Assessment (Day 29) (ISGA score of clear/almost clear with ≥2-grade improvement) crisaborole_arm->primary_endpoint vehicle_arm->primary_endpoint secondary_endpoints Secondary Endpoint Assessment (e.g., Time to improvement in pruritus) primary_endpoint->secondary_endpoints

Figure 3: Phase 3 Clinical Trial Design Overview
Key Efficacy Results

In both pivotal phase 3 studies, a significantly greater proportion of patients treated with this compound achieved the primary endpoint of an Investigator's Static Global Assessment (ISGA) score of clear (0) or almost clear (1) with a ≥2-grade improvement from baseline at day 29 compared to vehicle.[14][19] this compound also demonstrated a rapid onset of action, with a significant improvement in pruritus observed early in the treatment course.[20]

Conclusion

This compound represents a significant advancement in the topical treatment of atopic dermatitis, offering a non-steroidal option with a favorable safety profile. Its unique boron-based structure and its targeted inhibition of PDE4 provide a clear mechanism for its anti-inflammatory effects. The comprehensive data on its physicochemical properties, mechanism of action, synthesis, pharmacokinetics, and clinical efficacy presented in this guide underscore its importance as a therapeutic agent and provide a solid foundation for further research and development in the field of inflammatory skin diseases.

References

An In-Depth Technical Guide to the Anti-Inflammatory Pathways of Crisaborole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisaborole, a non-steroidal topical agent, has emerged as a significant therapeutic option for inflammatory skin conditions, most notably atopic dermatitis. Its efficacy stems from a targeted anti-inflammatory mechanism centered on the inhibition of phosphodiesterase 4 (PDE4). This technical guide provides a comprehensive investigation into the molecular pathways modulated by this compound, offering a detailed resource for researchers, scientists, and professionals in drug development. This document elucidates the core mechanism of PDE4 inhibition, the subsequent elevation of intracellular cyclic adenosine monophosphate (cAMP), and the downstream modulation of key inflammatory signaling cascades, including the nuclear factor kappa-B (NF-κB) and T-cell signaling pathways. Quantitative data from in vitro and in vivo studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of this compound's bioactivity. Mandatory visualizations of signaling pathways and experimental workflows are rendered using Graphviz to provide clear, logical representations of the complex biological processes involved.

Core Mechanism of Action: Phosphodiesterase 4 (PDE4) Inhibition

This compound's primary anti-inflammatory effect is mediated through the specific, competitive, and reversible inhibition of the phosphodiesterase 4 (PDE4) enzyme.[1] PDE4 is a critical regulator of intracellular signaling, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) into adenosine monophosphate (AMP).[2][3] In inflammatory cells such as T-cells, monocytes, and keratinocytes, PDE4 is the predominant PDE isoform.[4] The boron atom within this compound's benzoxaborole structure is key to its inhibitory activity, binding to the bimetal center of the PDE4 enzyme.[1]

By inhibiting PDE4, this compound effectively prevents the degradation of cAMP, leading to an accumulation of this second messenger within the cell.[2][5] This elevation of intracellular cAMP is the pivotal event that triggers the downstream anti-inflammatory effects of the drug.

Table 1: PDE4 Inhibition Potency of this compound
PDE4 IsoformIC50 (nM)Reference
PDE4B275[6]
Multiple Human PDE4 Isoforms55 - 340[6]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

cluster_inhibition Mechanism of PDE4 Inhibition This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP Cyclic AMP (cAMP) AMP Adenosine Monophosphate (AMP) cAMP->AMP Hydrolysis by PDE4

This compound directly inhibits the PDE4 enzyme.

Downstream Signaling: The Role of Elevated cAMP

The accumulation of intracellular cAMP initiates a cascade of anti-inflammatory responses primarily through the activation of Protein Kinase A (PKA).[4] Activated PKA phosphorylates various downstream targets, leading to the modulation of gene transcription and cellular function. The key consequences of elevated cAMP include:

  • Inhibition of Pro-inflammatory Cytokine Production: A primary outcome of increased cAMP is the suppression of pro-inflammatory cytokine synthesis and release. This compound has been shown to significantly reduce the production of a broad range of cytokines implicated in inflammatory skin diseases.

  • Upregulation of Anti-inflammatory Cytokines: In addition to suppressing pro-inflammatory mediators, elevated cAMP can also promote the production of anti-inflammatory cytokines, such as Interleukin-10 (IL-10).

  • Modulation of NF-κB and T-cell Signaling: cAMP elevation interferes with the pro-inflammatory signaling pathways of NF-κB and modulates the activation and differentiation of T-cells.

This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP Increased cAMP PDE4->cAMP Prevents degradation of PKA Protein Kinase A (PKA) cAMP->PKA Activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-2, IL-12, IL-17, etc.) PKA->Pro_inflammatory Inhibits Production Anti_inflammatory Anti-inflammatory Cytokines (IL-10) PKA->Anti_inflammatory Promotes Production NFkB NF-κB Pathway PKA->NFkB Inhibits T_cell T-cell Activation PKA->T_cell Modulates

Downstream effects of increased intracellular cAMP.

Table 2: Quantitative Effects of this compound on Cytokine Expression
Cytokine/ChemokineCell/Model SystemMethodResultReference
TNF-α, IL-2, IL-5, IFN-γ, IL-23Peripheral Blood Mononuclear Cells (PBMCs)Not specifiedPositive log-linear relationship between PDE4 inhibition and cytokine suppression[6]
TNF-α, IL-4, IL-6, IL-17A, CCL2, CCR2TNF-α/IFN-γ-stimulated HaCaT cellsRT-qPCRSignificantly lower mRNA expression[7]
TSLP, iNOS, TNF-α, IL-4, IL-6, IL-17DNCB-induced allergic contact dermatitis mouse modelELISAReduced serum levels[7]
IL-2, IL-3, IL-5, IL-13, IL-31, IFN-γ, TNF-αNot specifiedNot specifiedReduced levels[4]
Th2 and Th17/Th22 pathway biomarkersHuman atopic dermatitis skin biopsiesProteomic analysisSignificant reversal of dysregulation[8]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) pathway is a cornerstone of inflammatory responses, controlling the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound, through the elevation of cAMP and activation of PKA, inhibits the NF-κB pathway.[4] This inhibition is thought to occur at the level of IκB phosphorylation, preventing its degradation and thereby retaining NF-κB in the cytoplasm.

Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto Releases NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc Translocates to Gene_transcription Pro-inflammatory Gene Transcription NFkB_nuc->Gene_transcription Initiates This compound This compound cAMP Increased cAMP This compound->cAMP PKA PKA cAMP->PKA PKA->IKK Inhibits

Inhibition of the NF-κB pathway by this compound.

Impact on T-Cell Signaling and Differentiation

T-helper (Th) cells play a crucial role in the pathogenesis of atopic dermatitis, with a predominant Th2 and, to some extent, Th17 and Th22 response. This compound modulates T-cell function by influencing their activation and differentiation. The increased intracellular cAMP levels can suppress T-cell proliferation and cytokine production.

This compound has been shown to modulate key biomarkers of Th2 and Th17/Th22 pathways.[8] This suggests that this compound can influence the differentiation of naive T-cells away from these pro-inflammatory lineages by affecting the expression or activity of master transcriptional regulators such as GATA3 (for Th2) and RORγt (for Th17).

cluster_Tcell T-cell Differentiation Naive_T_cell Naive T-cell Th2 Th2 Cell Naive_T_cell->Th2 Differentiates to Th17 Th17 Cell Naive_T_cell->Th17 Differentiates to IL4_13 IL-4, IL-13 Th2->IL4_13 Produces IL17_22 IL-17, IL-22 Th17->IL17_22 Produces GATA3 GATA3 GATA3->Th2 Drives RORgt RORγt RORgt->Th17 Drives This compound This compound This compound->GATA3 Inhibits This compound->RORgt Inhibits

Modulation of T-cell differentiation by this compound.

Detailed Experimental Protocols

PDE4 Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • This compound

  • cAMP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., based on fluorescence polarization, HTRF, or enzyme-coupled assays)

  • 96- or 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the PDE4 enzyme to each well.

  • Add the different concentrations of this compound or vehicle control to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the cAMP substrate.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

start Start prep_this compound Prepare this compound dilutions start->prep_this compound add_this compound Add this compound/vehicle to wells prep_this compound->add_this compound add_pde4 Add PDE4 enzyme to wells add_pde4->add_this compound pre_incubate Pre-incubate add_this compound->pre_incubate add_camp Add cAMP substrate pre_incubate->add_camp incubate Incubate at 37°C add_camp->incubate stop_reaction Stop reaction & add detection reagents incubate->stop_reaction read_plate Read plate stop_reaction->read_plate calculate Calculate % inhibition read_plate->calculate determine_ic50 Determine IC50 calculate->determine_ic50 end End determine_ic50->end start Start seed_cells Seed cells in 384-well plate start->seed_cells prep_this compound Prepare this compound dilutions seed_cells->prep_this compound treat_cells Treat cells with this compound/vehicle + IBMX prep_this compound->treat_cells incubate_camp Incubate for cAMP accumulation treat_cells->incubate_camp lyse_cells Lyse cells incubate_camp->lyse_cells add_htrf_reagents Add HTRF reagents (cAMP-d2, anti-cAMP cryptate) lyse_cells->add_htrf_reagents incubate_dark Incubate in dark add_htrf_reagents->incubate_dark read_plate Read plate (HTRF) incubate_dark->read_plate calculate_camp Calculate cAMP concentration read_plate->calculate_camp end End calculate_camp->end start Start isolate_pbmcs Isolate PBMCs start->isolate_pbmcs seed_pbmcs Seed PBMCs in 96-well plate isolate_pbmcs->seed_pbmcs prep_this compound Prepare this compound dilutions seed_pbmcs->prep_this compound treat_pbmcs Pre-treat PBMCs with this compound/vehicle prep_this compound->treat_pbmcs stimulate_pbmcs Stimulate PBMCs (LPS/PHA) treat_pbmcs->stimulate_pbmcs incubate_pbmcs Incubate for 24-48 hours stimulate_pbmcs->incubate_pbmcs collect_supernatants Collect supernatants incubate_pbmcs->collect_supernatants perform_elisa Perform ELISA for cytokines collect_supernatants->perform_elisa calculate_inhibition Calculate % cytokine inhibition perform_elisa->calculate_inhibition end End calculate_inhibition->end

References

Crisaborole: A Technical Guide to its Expanding Therapeutic Potential in Inflammatory Dermatoses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisaborole, a novel non-steroidal topical phosphodiesterase 4 (PDE4) inhibitor, has emerged as a significant therapeutic agent in the management of inflammatory skin diseases. Initially approved for atopic dermatitis, its unique mechanism of action, favorable safety profile, and effective skin penetration have prompted investigation into its utility across a spectrum of other inflammatory dermatoses. This technical guide provides an in-depth analysis of the current evidence supporting the expanded applications of this compound, with a focus on psoriasis, seborrheic dermatitis, vitiligo, and stasis dermatitis. Detailed experimental protocols from key studies, quantitative efficacy data, and visualizations of the underlying signaling pathways and experimental workflows are presented to facilitate further research and drug development in this promising area.

Introduction

Inflammatory skin diseases represent a significant global health burden, impacting patients' quality of life and presenting ongoing therapeutic challenges. The development of targeted, non-steroidal topical therapies is a key objective in dermatological research. This compound (Eucrisa®) is a boron-based small molecule that selectively inhibits phosphodiesterase 4 (PDE4), an enzyme highly expressed in inflammatory cells.[1][2] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), a key signaling molecule that downregulates the production of pro-inflammatory cytokines.[3][4][5] This mechanism provides a targeted anti-inflammatory effect with minimal systemic absorption, making it an attractive candidate for various chronic skin conditions.[6]

Mechanism of Action: The PDE4 Signaling Pathway

This compound's therapeutic effect is rooted in its ability to modulate intracellular signaling cascades within inflammatory cells. The core of this mechanism is the inhibition of the PDE4 enzyme.

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell Pro_inflammatory_Stimuli Pro-inflammatory Stimuli AC Adenylate Cyclase (AC) Pro_inflammatory_Stimuli->AC ATP ATP ATP->AC Converts cAMP cAMP AC->cAMP Produces PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP NF_kB_inactive Inactive NF-κB PKA->NF_kB_inactive Inhibits activation of NF_kB_active Active NF-κB NF_kB_inactive->NF_kB_active Activation Cytokine_Gene_Expression Pro-inflammatory Cytokine Gene Expression NF_kB_active->Cytokine_Gene_Expression Promotes Cytokines TNF-α, IL-4, IL-13, IL-31, etc. Cytokine_Gene_Expression->Cytokines Leads to Inflammation Inflammation Cytokines->Inflammation This compound This compound This compound->PDE4 Inhibits Experimental_Workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials in_vitro In Vitro Assays (e.g., Cytokine release from PBMCs) animal_models Animal Models of Skin Inflammation (e.g., Murine dermatitis models) in_vitro->animal_models Informs phase1 Phase 1 (Safety and Tolerability in Healthy Volunteers) in_vitro->phase1 Preclinical data supports initiation of clinical trials animal_models->phase1 phase2 Phase 2 (Proof-of-Concept, Efficacy, and Dose-Ranging in Patients) phase1->phase2 phase3 Phase 3 (Pivotal Efficacy and Safety in Larger Patient Population) phase2->phase3 regulatory_submission Regulatory Submission and Approval phase3->regulatory_submission

References

Methodological & Application

In Vitro Assays to Evaluate Crisaborole Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crisaborole is a non-steroidal, topical anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of mild to moderate atopic dermatitis (AD).[1][2][3] Its mechanism of action involves the selective inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP) in inflammatory cells.[1][4][5] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates the expression of pro-inflammatory cytokines, thereby reducing the inflammatory response characteristic of atopic dermatitis.[6][7][8]

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound. The assays are designed to assess its primary pharmacological activity as a PDE4 inhibitor and its subsequent anti-inflammatory effects in relevant cellular models.

Phosphodiesterase 4 (PDE4) Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of PDE4, providing a quantitative measure of its potency.

Data Presentation: PDE4 Inhibition
CompoundPDE4 IsoformIC50 (nM)Reference
This compoundMultiple Human Isoforms55 - 340[1]
This compoundPurified PDE4B2 catalytic domain75[9]
This compoundNot specified750[5]
Apremilast (comparator)Multiple Human Isoforms8.9 - 48[1]
Apremilast (comparator)Purified PDE4B2 catalytic domain39[9]
Roflumilast (comparator)Not specified0.7[5]
Experimental Protocol: Biochemical PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4 enzymes.

Materials:

  • Recombinant human PDE4 enzymes (e.g., PDE4B, PDE4D)

  • This compound

  • cAMP (substrate)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Detection reagents (e.g., fluorescently labeled anti-cAMP antibody for competitive immunoassay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range to test would be from 1 nM to 100 µM.

  • Enzyme Reaction Setup: In a 96-well microplate, add the recombinant PDE4 enzyme to each well.

  • Inhibitor Addition: Add the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for this compound).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic conversion of cAMP to AMP.

  • Reaction Termination: Stop the reaction according to the detection kit manufacturer's instructions.

  • Detection: Measure the remaining cAMP concentration using a suitable detection method, such as a competitive immunoassay with a fluorescently labeled anti-cAMP antibody. The signal will be inversely proportional to the PDE4 activity.

  • Data Analysis: Calculate the percentage of PDE4 inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell Pro_inflammatory_Stimuli Pro-inflammatory Stimuli AC Adenylyl Cyclase (AC) Pro_inflammatory_Stimuli->AC activates ATP ATP cAMP cAMP AC->cAMP converts ATP to PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP degrades cAMP to Inflammatory_Mediators Pro-inflammatory Cytokine Synthesis (e.g., TNF-α, IL-2, IL-5) PKA->Inflammatory_Mediators inhibits Anti_inflammatory_Mediators Anti-inflammatory Mediator Synthesis (e.g., IL-10) PKA->Anti_inflammatory_Mediators promotes This compound This compound This compound->PDE4 inhibits

Caption: this compound's mechanism of action via PDE4 inhibition.

Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay evaluates the functional consequence of PDE4 inhibition by measuring the suppression of pro-inflammatory cytokine release from immune cells.

Data Presentation: Inhibition of Cytokine Release
CytokineStimulantThis compound IC50 (µM)
TNF-αLPS (1 µg/mL)~ 0.1
IL-2PHA (5 µg/mL)~ 0.5
IFN-γPHA (5 µg/mL)~ 0.7
IL-5PHA (5 µg/mL)~ 0.3
Experimental Protocol: Cytokine Release Assay

Objective: To determine the potency of this compound in inhibiting the release of pro-inflammatory cytokines from human PBMCs.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque for PBMC isolation

  • RPMI-1640 cell culture medium with supplements (e.g., 10% FBS, penicillin/streptomycin)

  • Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA) as stimulants

  • This compound

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-2, IFN-γ, IL-5)

  • 96-well cell culture plates

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Wash and resuspend the isolated PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add 50 µL of the diluted this compound to the respective wells. Include a vehicle control.[10]

  • Stimulation: Add 50 µL of the stimulant (e.g., LPS at a final concentration of 1 µg/mL or PHA at 5 µg/mL) to all wells except for the unstimulated control.[10]

  • Incubation: Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO2.[10]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.[10]

  • Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration relative to the vehicle-treated, stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cytokine_Assay_Workflow cluster_workflow Cytokine Release Assay Workflow Isolate_PBMCs 1. Isolate PBMCs from whole blood Plate_Cells 2. Plate PBMCs in 96-well plate Isolate_PBMCs->Plate_Cells Add_this compound 3. Add serial dilutions of this compound Plate_Cells->Add_this compound Add_Stimulant 4. Add stimulant (e.g., LPS) Add_this compound->Add_Stimulant Incubate 5. Incubate for 18-24 hours Add_Stimulant->Incubate Collect_Supernatant 6. Collect supernatant Incubate->Collect_Supernatant ELISA 7. Quantify cytokines using ELISA Collect_Supernatant->ELISA Analyze_Data 8. Analyze data and calculate IC50 ELISA->Analyze_Data

Caption: Workflow for the in vitro cytokine release assay.

In Vitro Skin Permeation and Retention Assay

This assay is crucial for topical drugs like this compound to evaluate their ability to penetrate the skin and be retained in the target skin layers.

Data Presentation: Skin Permeation and Retention

Note: The following table is a representative example of how data from an in vitro skin permeation study would be presented. Actual values can vary based on experimental conditions.

CompartmentThis compound Amount (µg/cm²) at 24h
Stratum Corneum5.2 ± 1.1
Epidermis15.8 ± 2.5
Dermis25.3 ± 3.8
Receptor Fluid (Permeated)1.2 ± 0.3
Experimental Protocol: Franz Diffusion Cell Assay

Objective: To quantify the permeation and retention of this compound in different skin layers using an in vitro model.

Materials:

  • Franz diffusion cells

  • Porcine or human skin explants

  • This compound ointment (2%)

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer)

  • High-performance liquid chromatography (HPLC) system for quantification

Procedure:

  • Skin Preparation: Excise full-thickness skin from a suitable source (e.g., porcine ear). Remove any subcutaneous fat and hair.

  • Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[11]

  • Receptor Fluid: Fill the receptor compartment with degassed receptor fluid and maintain the temperature at 32°C to mimic physiological skin surface temperature.[11]

  • Drug Application: Apply a finite dose of this compound ointment (e.g., 10 mg/cm²) to the surface of the skin in the donor compartment.[11]

  • Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.

  • Skin Layer Separation: At the end of the experiment, dismount the skin. Separate the stratum corneum (via tape stripping), epidermis, and dermis.

  • Drug Extraction: Extract this compound from the collected receptor fluid samples and the separated skin layers using a suitable solvent.

  • Quantification: Analyze the extracted samples using a validated HPLC method to determine the concentration of this compound in each compartment.

  • Data Analysis: Calculate the cumulative amount of this compound permeated into the receptor fluid over time and the amount retained in each skin layer at the end of the study.

Caption: Diagram of an in vitro Franz diffusion cell setup.

Conclusion

The in vitro assays described provide a robust framework for evaluating the efficacy of this compound. The PDE4 inhibition assay confirms its primary mechanism of action, while the cytokine release assay demonstrates its anti-inflammatory effects at a cellular level. The skin permeation and retention assay is essential for understanding its topical bioavailability. Together, these assays are critical tools for researchers and drug development professionals in the preclinical assessment of this compound and other topical PDE4 inhibitors.

References

Application Notes and Protocols for Crisaborole Testing in Animal Models of Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic Dermatitis (AD) is a chronic inflammatory skin disease with a complex pathophysiology involving skin barrier dysfunction, immune dysregulation, and intense pruritus. Preclinical evaluation of novel therapeutics for AD relies on the use of robust and reproducible animal models that recapitulate key features of the human disease. Crisaborole, a non-steroidal phosphodiesterase 4 (PDE4) inhibitor, is a topical treatment approved for mild-to-moderate AD.[1][2] Its mechanism of action involves the inhibition of PDE4, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates inflammatory responses.[1][3] This document provides detailed application notes and protocols for testing the efficacy of this compound in various established murine models of atopic dermatitis.

Mechanism of Action of this compound

This compound targets phosphodiesterase 4 (PDE4), an enzyme highly expressed in immune cells and keratinocytes that plays a crucial role in the inflammatory cascade.[2][4] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP).[3] The resulting increase in intracellular cAMP levels leads to the downregulation of pro-inflammatory cytokines, such as Interleukin-4 (IL-4), IL-13, and Tumor Necrosis Factor-alpha (TNF-α), and reduces the infiltration of inflammatory cells into the skin, thereby alleviating the signs and symptoms of atopic dermatitis.[2][3][5]

Crisaborole_Mechanism_of_Action cluster_cell Immune Cell / Keratinocyte PDE4 PDE4 cAMP_up ↑ cAMP PDE4->cAMP_up degrades PKA PKA cAMP_up->PKA activates Epac Epac cAMP_up->Epac activates ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP_up CREB CREB PKA->CREB activates NFkB_inhibition ↓ NF-κB Activity PKA->NFkB_inhibition inhibits Epac->NFkB_inhibition inhibits Cytokines ↓ Pro-inflammatory Cytokines (IL-4, IL-13, TNF-α) CREB->Cytokines regulates NFkB_inhibition->Cytokines Inflammation ↓ Inflammation Cytokines->Inflammation This compound This compound This compound->PDE4 inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_induction AD Induction cluster_treatment Treatment cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Group_Allocation Random Group Allocation (Vehicle, this compound, etc.) Animal_Acclimation->Group_Allocation Sensitization Sensitization Phase (if applicable, e.g., Oxazolone, OVA) Group_Allocation->Sensitization Challenge Challenge Phase (e.g., MC903, Oxazolone, OVA application) Group_Allocation->Challenge Sensitization->Challenge Treatment_Application Topical Application (this compound or Vehicle) Challenge->Treatment_Application Clinical_Assessment Clinical Assessment (Ear thickness, clinical score) Treatment_Application->Clinical_Assessment Behavioral_Analysis Behavioral Analysis (Scratching) Clinical_Assessment->Behavioral_Analysis Tissue_Collection Tissue & Blood Collection Behavioral_Analysis->Tissue_Collection Histopathology Histopathology (H&E, Toluidine Blue) Tissue_Collection->Histopathology Immuno_Analysis Immunological Analysis (ELISA, qPCR, Flow Cytometry) Tissue_Collection->Immuno_Analysis Data_Compilation Data Compilation Histopathology->Data_Compilation Immuno_Analysis->Data_Compilation Statistical_Analysis Statistical Analysis Data_Compilation->Statistical_Analysis Reporting Reporting Statistical_Analysis->Reporting

References

Application Notes and Protocols for the Use of Crisaborole in Primary Human Keratinocyte Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crisaborole is a non-steroidal, topical anti-inflammatory drug approved for the treatment of mild to moderate atopic dermatitis.[1] Its mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme highly expressed in keratinocytes and immune cells.[2][3] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory pathways.[4][5][6] This leads to the suppression of pro-inflammatory cytokine production and a reduction in skin inflammation.[6][7] These application notes provide detailed protocols for the in vitro use of this compound in primary human keratinocyte cultures to study its anti-inflammatory effects.

Mechanism of Action

This compound's primary target is the PDE4 enzyme. Inhibition of PDE4 in keratinocytes leads to an accumulation of intracellular cAMP.[6][8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can inhibit pro-inflammatory signaling pathways, including the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Nuclear Factor of Activated T-cells (NFAT) pathways.[9] The ultimate effect is a decrease in the transcription and release of various pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory response in the skin.[7][9]

Signaling Pathway of this compound in Keratinocytes

Crisaborole_Pathway cluster_cell Keratinocyte This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA Protein Kinase A cAMP->PKA activates NFkB_pathway NF-κB Pathway PKA->NFkB_pathway inhibits NFAT_pathway NFAT Pathway PKA->NFAT_pathway inhibits Cytokines Pro-inflammatory Cytokines & Chemokines NFkB_pathway->Cytokines promotes transcription NFAT_pathway->Cytokines promotes transcription

Caption: this compound inhibits PDE4, increasing cAMP levels and subsequently inhibiting pro-inflammatory signaling pathways like NF-κB and NFAT in keratinocytes.

Quantitative Data Summary

The following table summarizes the key cytokines and chemokines reported to be downregulated by this compound. This data is derived from various in vitro and in vivo studies and provides expected outcomes for experiments using primary human keratinocytes.

Cytokine/ChemokineFunction in Skin InflammationExpected Effect of this compound
TNF-α Key pro-inflammatory cytokine, promotes inflammation and cell recruitment.[7]Reduction in expression and release.[6]
IL-2 T-cell proliferation and activation.[6][9]Reduction in expression.[9]
IL-4 Promotes Th2 differentiation, involved in allergic inflammation.[7]Reduction in expression.
IL-5 Eosinophil activation and survival.[6][9]Reduction in expression.[9]
IL-6 Pro-inflammatory and immuno-regulatory roles.[10]Reduction in expression.[10]
IL-13 Key cytokine in atopic dermatitis, impairs skin barrier function.[7]Reduction in expression.
IL-17 Pro-inflammatory cytokine, recruits neutrophils.[10]Reduction in expression.[10]
IL-31 Induces pruritus (itching).[7]Reduction in expression.
IFN-γ Pro-inflammatory cytokine, activates macrophages.[6]Reduction in expression.[6]
CXCL1/CXCL2 Chemokines that attract neutrophils.[11]Reduction in expression.[11]

Experimental Protocols

Isolation and Culture of Primary Human Keratinocytes

This protocol is adapted from established methods for isolating keratinocytes from adult human skin.[12][13][14]

Materials:

  • Human skin tissue

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Dispase II

  • 0.25% Trypsin-EDTA

  • Keratinocyte Serum-Free Medium (KSFM) supplemented with bovine pituitary extract and epidermal growth factor[12]

  • Fetal Bovine Serum (FBS)

  • Antibiotics (Penicillin/Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Collagen-coated culture flasks or dishes[13]

Protocol:

  • Wash the skin biopsy extensively with PBS containing antibiotics.

  • Remove any subcutaneous fat and mince the tissue into small pieces (2-3 mm).

  • Incubate the tissue in Dispase II solution overnight at 4°C to separate the epidermis from the dermis.

  • Gently peel the epidermis from the dermis using fine forceps.

  • Mince the separated epidermis and incubate in 0.25% Trypsin-EDTA at 37°C for 15-20 minutes with gentle agitation to create a single-cell suspension.

  • Neutralize the trypsin with DMEM containing 10% FBS.

  • Filter the cell suspension through a 70-µm cell strainer to remove any remaining tissue fragments.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in supplemented KSFM and count the viable cells using a hemocytometer and trypan blue exclusion.

  • Seed the cells onto collagen-coated culture vessels at a density of approximately 2 x 10^6 cells per 100-mm dish.[13]

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.[12]

  • Passage the cells when they reach 70-80% confluency.

Experimental Workflow for Keratinocyte Isolation and Culture

Keratinocyte_Isolation_Workflow start Start: Skin Biopsy wash Wash and Mince Tissue start->wash dispase Dispase II Incubation (4°C, overnight) wash->dispase separate Separate Epidermis from Dermis dispase->separate trypsin Trypsinize Epidermis (37°C, 15-20 min) separate->trypsin neutralize Neutralize with DMEM/FBS trypsin->neutralize filter Filter (70 µm cell strainer) neutralize->filter centrifuge Centrifuge (200 x g, 5 min) filter->centrifuge resuspend Resuspend in KSFM centrifuge->resuspend seed Seed on Collagen-Coated Dish resuspend->seed culture Culture (37°C, 5% CO2) seed->culture end Primary Keratinocyte Culture Ready for Treatment culture->end

Caption: Workflow for the isolation and culture of primary human keratinocytes from skin biopsies.

This compound Treatment and Inflammatory Stimulation

Materials:

  • Primary human keratinocytes (70-80% confluent)

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Inflammatory stimulus (e.g., a cytokine cocktail of TNF-α and IFN-γ, or IL-1α)[2]

  • Keratinocyte Serum-Free Medium (KSFM)

  • Vehicle control (e.g., DMSO)

Protocol:

  • Prepare a stock solution of this compound in DMSO. Further dilute in KSFM to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Note: The final concentration of DMSO should be consistent across all conditions and ideally below 0.1%.

  • Aspirate the culture medium from the keratinocyte cultures.

  • Pre-treat the cells with varying concentrations of this compound or vehicle control in fresh KSFM for 1-2 hours.

  • Following pre-treatment, add the inflammatory stimulus (e.g., TNF-α/IFN-γ cocktail) to the medium.

  • Incubate the cells for a predetermined time period (e.g., 6, 12, or 24 hours) to allow for cytokine production.

  • Harvest the cell culture supernatant for cytokine analysis (e.g., ELISA or multiplex assay).

  • Lyse the cells to extract total RNA for gene expression analysis (e.g., qRT-PCR) or protein for western blotting.

Analysis of Cytokine Expression

A. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Use commercially available ELISA kits for specific cytokines of interest (e.g., TNF-α, IL-6, IL-8).

  • Follow the manufacturer's instructions to quantify the concentration of the secreted cytokine in the harvested cell culture supernatants.

B. Quantitative Real-Time PCR (qRT-PCR)

  • Isolate total RNA from the cell lysates using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Logical Relationship of Experimental Steps

Experimental_Logic cluster_analysis Downstream Analysis start Primary Keratinocyte Culture (70-80% Confluent) pretreatment Pre-treatment: This compound or Vehicle Control start->pretreatment stimulation Inflammatory Stimulation (e.g., TNF-α/IFN-γ) pretreatment->stimulation incubation Incubation (6-24 hours) stimulation->incubation harvest Harvest Supernatant and Cells incubation->harvest elisa ELISA / Multiplex (Cytokine Protein Levels) harvest->elisa qpcr qRT-PCR (Cytokine mRNA Levels) harvest->qpcr western Western Blot (Signaling Protein Phosphorylation) harvest->western

Caption: Logical flow of an in vitro experiment to assess the anti-inflammatory effects of this compound on primary human keratinocytes.

Conclusion

These protocols provide a framework for investigating the effects of this compound on primary human keratinocyte cultures. By following these methodologies, researchers can elucidate the specific molecular mechanisms underlying this compound's therapeutic effects and evaluate its potential in modulating keratinocyte-driven inflammation. It is recommended that researchers optimize parameters such as drug concentration and incubation times for their specific experimental setup.

References

Quantifying Crisaborole penetration through human skin ex vivo

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Quantifying Crisaborole Penetration Through Human Skin Ex Vivo

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor approved as a 2% topical ointment for the treatment of mild-to-moderate atopic dermatitis (AD).[1][2][3] Its efficacy relies on its ability to penetrate the skin barrier and exert its anti-inflammatory effects within the epidermis and dermis. Therefore, quantifying its permeation and retention in skin layers is critical for formulation development, bioequivalence studies, and mechanistic understanding.

This document provides a detailed protocol for quantifying the penetration of this compound through ex vivo human skin using the Franz diffusion cell method, a widely accepted standard for in vitro permeation testing (IVPT).[4][5][6] It also outlines the established analytical methods for accurate quantification.

Mechanism of Action

This compound's therapeutic effect stems from its targeted inhibition of PDE4, an enzyme highly expressed in inflammatory cells.[7][8] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP).[2] The resulting increase in intracellular cAMP levels suppresses the production of pro-inflammatory cytokines, which are key mediators in the pathophysiology of atopic dermatitis.[2][7][9] This ultimately reduces the inflammation, pruritus, and erythema associated with the condition.

crisaborole_moa cluster_cell Inflammatory Cell (e.g., Keratinocyte, T-cell) This compound This compound (Penetrates Skin) pde4 Phosphodiesterase 4 (PDE4) This compound->pde4 camp cAMP pde4->camp Degradation amp AMP pde4->amp Degradation     cytokines Pro-inflammatory Cytokines (TNF-α, ILs) camp->cytokines Reduces Production inflammation Inflammation & Symptoms of AD cytokines->inflammation Invisible Invisible edges edges to to enforce enforce ranking ranking

Caption: this compound's PDE4 Inhibition Pathway.

Ex Vivo Permeation Experimental Workflow

The overall process for quantifying this compound penetration involves skin preparation, mounting in Franz diffusion cells, application of the formulation, sampling over time, and subsequent extraction and analysis of the drug from the skin layers and receptor fluid.

experimental_workflow cluster_prep A. Preparation Phase cluster_exp B. Experimental Phase (24h) cluster_analysis C. Analysis Phase prep_skin 1. Source & Prepare Human Skin (Dermatome, Store Frozen) prep_franz 2. Assemble Franz Diffusion Cells prep_skin->prep_franz prep_media 3. Prepare & Degas Receptor Fluid (e.g., PBS) prep_franz->prep_media mount 4. Mount Skin & Equilibrate System (32°C) prep_media->mount dose 5. Apply this compound Ointment (Finite Dose) mount->dose sample 6. Sample Receptor Fluid at Timed Intervals (e.g., 0, 2, 4, 8, 12, 24h) dose->sample extract 9. Extract this compound (Receptor Fluid, Epidermis, Dermis) sample->extract dismount 7. Dismount Skin, Clean Surface separate 8. Separate Epidermis & Dermis (Heat) dismount->separate separate->extract quantify 10. Quantify this compound (HPLC-UV / UPLC) extract->quantify report 11. Calculate & Report Data (μg/cm², Flux, etc.) quantify->report

Caption: Workflow for Ex Vivo Skin Permeation Study.

Detailed Experimental Protocol

This protocol outlines a standard procedure for an ex vivo human skin permeation study using vertical Franz diffusion cells.[4][5]

4.1 Materials & Equipment

  • Skin: Dermatomed human skin from a certified tissue bank (e.g., abdominal skin), stored at ≤ -20°C.

  • Apparatus: 6-12 vertical Franz diffusion cells with a known diffusion area (e.g., 1.0 - 1.77 cm²) and receptor volume (e.g., 4.5 - 7.0 mL).[6]

  • System: Circulating water bath set to 32°C, magnetic stir plate with stir bars.[4]

  • Formulation: this compound Ointment, 2%.

  • Reagents: Phosphate-buffered saline (PBS) pH 7.4, Acetonitrile (HPLC grade), Trifluoroacetic acid (TFA).[10][11]

  • Analysis: HPLC-UV or UPLC system with a C18 column.[10][12]

  • Supplies: Syringes, vials, parafilm, scalpels, forceps, lint-free wipes.

4.2 Protocol Steps

  • Receptor Fluid Preparation: Prepare PBS (pH 7.4) and degas thoroughly using vacuum filtration or sonication to prevent air bubble formation on the skin membrane.[4]

  • Skin Preparation:

    • Thaw frozen human skin at room temperature.

    • Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz cells.

    • Visually inspect each skin section for integrity, discarding any with holes or imperfections.

  • Franz Cell Assembly:

    • Place a small magnetic stir bar into each receptor chamber.

    • Fill the receptor chamber with degassed PBS, ensuring the volume is known and the fluid is level with the donor chamber joint.[4]

    • Carefully mount the skin section onto the receptor chamber, with the stratum corneum side facing up (towards the donor chamber).[6]

    • Secure the donor chamber on top and clamp the assembly together to ensure a leak-proof seal.[4]

    • Place the assembled cells in the water bath equilibrated to 32°C and allow the system to stabilize for at least 30 minutes.[6]

  • Dosing:

    • Apply a finite dose of the 2% this compound ointment (e.g., 10-15 mg/cm²) evenly onto the surface of the skin in the donor chamber.

    • Cover the donor chamber opening with parafilm or a lid to minimize evaporation.[4]

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 500 µL) from the receptor chamber via the sampling arm.[6]

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed (32°C) PBS to maintain sink conditions and a constant volume.[4][6]

    • Store samples at 4°C until analysis.

  • Post-Experiment Skin Processing (at 24 hours):

    • Dismount the Franz cell assembly.

    • Thoroughly clean the skin surface to remove any residual formulation. A validated cleaning procedure may involve wiping with a lint-free cloth followed by washing with a mild soap solution.[11]

    • Place the skin section on a flat surface and use a heat source (e.g., a hairdryer or heat gun at ~50°C) to separate the epidermis from the dermis.[11]

    • Weigh each skin layer (epidermis, dermis) and place them in separate vials.

  • This compound Extraction:

    • Add a known volume of an appropriate extraction solvent (e.g., Acetonitrile) to the vials containing the epidermis and dermis.

    • Homogenize or sonicate the samples to ensure complete extraction of the drug.

    • Centrifuge the samples and collect the supernatant for analysis.

    • The receptor fluid samples can often be analyzed directly or after appropriate dilution.[11]

Quantification by HPLC-UV

This compound concentration in the receptor fluid and skin extracts is typically determined using a validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method with UV detection.[10][11][13]

ParameterTypical Condition
Instrument HPLC-UV or UPLC System
Column C18 Reverse Phase (e.g., 3.9 x 150 mm, 3 µm)[11]
Mobile Phase Isocratic mixture of 0.05% TFA in Water and Acetonitrile (e.g., 55:45 v/v)[10][11]
Flow Rate 1.0 mL/min[10][11]
Column Temp. 35°C[10][11]
Detection (UV) 250 nm[10][11]
Injection Vol. 100 µL[11]
Linear Range 0.06 to 6 µg/mL[10][13]
LOD / LOQ ~0.005-0.010 µg/mL / ~0.014-0.030 µg/mL[10][13]

Expected Quantitative Results

Ex vivo studies indicate that after topical application, this compound accumulates significantly within the skin layers with minimal permeation into the receptor compartment, which is consistent with its design for localized action.[14][15] A study using porcine skin, a common surrogate for human skin, provides illustrative data on its distribution.[11][15]

Table 1: Illustrative Distribution of this compound after 24-hour Ex Vivo Application on Porcine Skin (Data adapted from Fantini et al., Pharmaceutics 2020)[11][15]

CompartmentThis compound Amount (µg/cm²)Percentage of Applied Dose (%)
Permeated (Receptor Fluid) 0.15 ± 0.050.08%
Retained in Epidermis 10.3 ± 4.25.15%
Retained in Dermis 22.0 ± 5.511.00%
Total Skin Retention 32.3 ± 9.416.15%

Note: Values are presented as mean ± standard deviation. The study noted a higher affinity of this compound for the dermis compared to the epidermis.[11][14][15]

References

Cell-based Assays for Screening PDE4 Inhibitors Like Crisaborole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, primarily responsible for the hydrolysis and inactivation of cAMP.[1] In inflammatory cells, elevated PDE4 activity leads to decreased intracellular cAMP levels, which in turn promotes the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), and Interferon-gamma (IFN-γ).[2] Consequently, inhibitors of PDE4 have emerged as a promising therapeutic class for a variety of inflammatory conditions.

This compound (formerly AN2728), a non-steroidal, boron-based topical PDE4 inhibitor, is approved for the treatment of mild to moderate atopic dermatitis.[3][4] Its mechanism of action involves the inhibition of PDE4, leading to increased cAMP levels and subsequent reduction in inflammatory cytokine release.[3][5] Developing robust and reliable cell-based assays is paramount for the discovery and characterization of novel PDE4 inhibitors like this compound. These assays provide a more physiologically relevant context compared to biochemical assays by accounting for factors such as cell membrane permeability and intracellular target engagement.[6]

This document provides detailed application notes and protocols for two primary types of cell-based assays for screening PDE4 inhibitors: a direct measure of intracellular cAMP levels and a functional downstream assay measuring the inhibition of TNF-α release.

Signaling Pathway of PDE4 Inhibition

The inhibition of PDE4 leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element Binding Protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP Response Elements (CREs) on DNA, leading to the transcription of anti-inflammatory genes and the suppression of pro-inflammatory cytokine production.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates Ligand Agonist Ligand->GPCR cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA (active) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes pCREB pCREB PKA->pCREB Phosphorylates Nucleus Nucleus pCREB->Nucleus Translocates to Gene_Transcription Anti-inflammatory Gene Transcription Nucleus->Gene_Transcription Modulates This compound This compound This compound->PDE4 Inhibits

Figure 1: PDE4 Signaling Pathway.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other common PDE4 inhibitors in various cell-based assays.

CompoundAssay TypeCell LineMeasured EndpointIC50 (µM)Reference
This compound Cytokine ReleaseHuman PBMCsTNF-α Inhibition0.54[5][7]
This compound Cytokine ReleaseCell-basedIL-2 Inhibition0.61[5][7]
This compound Cytokine ReleaseCell-basedIFN-γ Inhibition0.83[5][7]
Rolipram cAMP AccumulationU937 MonocytesCREB Phosphorylation~0.120[8]
Roflumilast ProliferationCD4+ T cellsInhibition of Proliferation0.007 (IC30)[3]

Experimental Protocols

Protocol 1: Intracellular cAMP Measurement using HTRF

This protocol describes a method to measure the accumulation of intracellular cAMP in response to PDE4 inhibition using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

HTRF_Workflow A 1. Seed Cells (e.g., HEK293 or U937) in a 384-well plate B 2. Pre-incubate with PDE4 Inhibitor (e.g., this compound) for 30 min A->B C 3. Stimulate with Forskolin (10 µM) for 30 min to induce cAMP B->C D 4. Lyse Cells and add HTRF reagents (cAMP-d2 and anti-cAMP Cryptate) C->D E 5. Incubate for 1 hour at room temperature D->E F 6. Read Plate on HTRF-compatible reader (Ex: 320 nm, Em: 620 nm & 665 nm) E->F G 7. Data Analysis Calculate HTRF ratio and determine IC50 F->G

Figure 2: HTRF cAMP Assay Workflow.
  • Cell Line: Human Embryonic Kidney (HEK293) cells or a human monocytic cell line like U937.

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Plate: 384-well, low-volume, white, solid-bottom microplate.

  • PDE4 Inhibitors: this compound, Rolipram (as a reference), and other test compounds.

  • Stimulant: Forskolin.

  • HTRF cAMP Assay Kit: Containing cAMP-d2 conjugate, anti-cAMP Cryptate conjugate, and lysis buffer.

  • Plate Reader: HTRF-compatible reader capable of dual emission reading at 620 nm and 665 nm.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize (for adherent cells like HEK293) or gently scrape cells and resuspend in fresh medium.

    • Seed 5 µL of cell suspension into each well of a 384-well plate at a density of 4,000-10,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and other PDE4 inhibitors in the assay stimulation buffer. A typical concentration range would be from 10 µM down to 1 nM.

    • Add 5 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the wells.

    • Pre-incubate for 30 minutes at room temperature.

  • Cell Stimulation:

    • Prepare a 2X solution of Forskolin (20 µM) in stimulation buffer.

    • Add 10 µL of the Forskolin solution to each well (final concentration of 10 µM) to stimulate adenylyl cyclase and induce cAMP production.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and HTRF Reaction:

    • Add 10 µL of the HTRF cAMP-d2 conjugate to each well.

    • Add 10 µL of the HTRF anti-cAMP Cryptate conjugate to each well.

    • Seal the plate and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the intracellular cAMP concentration.

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

  • Z'-factor: A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening, indicating a robust assay with a large separation between positive and negative controls.

  • Signal-to-Background (S/B) Ratio: A high S/B ratio ensures that the assay signal is well above the background noise, leading to more reliable data.

Protocol 2: Inhibition of TNF-α Release from Human PBMCs

This protocol outlines a method to assess the functional effect of PDE4 inhibitors by measuring the inhibition of Lipopolysaccharide (LPS)-induced TNF-α release from human Peripheral Blood Mononuclear Cells (PBMCs).

TNFa_Workflow A 1. Isolate Human PBMCs using Ficoll-Paque density gradient B 2. Seed PBMCs in a 96-well plate (2 x 10^5 cells/well) A->B C 3. Pre-incubate with PDE4 Inhibitor (e.g., this compound) for 1 hour B->C D 4. Stimulate with LPS (100 ng/mL) for 18-24 hours C->D E 5. Collect Supernatant by centrifugation D->E F 6. Measure TNF-α Concentration using a commercial ELISA kit E->F G 7. Data Analysis Calculate % inhibition and determine IC50 F->G

Figure 3: TNF-α Release Assay Workflow.
  • Human PBMCs: Isolated from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, L-glutamine, and 1% Penicillin-Streptomycin.

  • Assay Plate: 96-well, flat-bottom cell culture plate.

  • PDE4 Inhibitors: this compound and other test compounds.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.

  • TNF-α ELISA Kit: Commercial kit for the quantification of human TNF-α.

  • Plate Reader: Capable of reading absorbance for ELISA.

  • PBMC Isolation and Seeding:

    • Isolate PBMCs from whole blood using standard Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells twice with PBS and resuspend in complete RPMI-1640 medium.

    • Count the cells and adjust the density to 2 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

    • Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.

    • Pre-incubate the cells for 1 hour at 37°C.

  • LPS Stimulation:

    • Prepare a 2X working solution of LPS (e.g., 200 ng/mL) in complete medium.

    • Add 100 µL of the 2X LPS solution to each well (final concentration of 100 ng/mL), except for the unstimulated control wells. Add 100 µL of medium to the unstimulated wells.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant containing the secreted TNF-α.

  • TNF-α Measurement:

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The cell-based assays described provide robust and physiologically relevant methods for the screening and characterization of PDE4 inhibitors like this compound. The HTRF cAMP assay offers a high-throughput method for directly measuring the upstream effects of PDE4 inhibition, while the TNF-α release assay provides a functional readout of the anti-inflammatory activity of the compounds. The selection of the appropriate assay will depend on the specific goals of the study, whether for primary screening, lead optimization, or mechanistic characterization. By employing these detailed protocols, researchers can effectively identify and advance novel PDE4 inhibitors for the treatment of inflammatory diseases.

References

Application Notes and Protocols: Crisaborole in Murine Models of Skin Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crisaborole is a non-steroidal, topical anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor.[1][2] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of mild to moderate atopic dermatitis (AD) in adults and children.[1] Its mechanism of action involves the inhibition of PDE4, an enzyme that plays a critical role in the inflammatory cascade within skin cells.[1][3] By targeting PDE4, this compound modulates the production of pro-inflammatory cytokines, making it an effective agent for various inflammatory skin conditions.[3][4] Murine models are indispensable tools for preclinical evaluation of such therapeutics, allowing for the investigation of efficacy and mechanism of action in a controlled setting. This document provides detailed protocols for utilizing this compound in established mouse models of atopic dermatitis and psoriasis-like skin inflammation.

Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 is highly expressed in immune cells (such as neutrophils, macrophages, and T-cells) and keratinocytes.[5][6] In inflammatory conditions like atopic dermatitis and psoriasis, PDE4 is overactive, leading to the degradation of cyclic adenosine monophosphate (cAMP).[3][7] This reduction in cAMP levels results in the overproduction of pro-inflammatory cytokines.[3][7]

This compound penetrates the skin and inhibits PDE4 in these inflammatory cells, which increases intracellular cAMP levels.[3] The elevation of cAMP helps to suppress multiple downstream inflammatory pathways, including the reduction of inflammatory cytokine release, which is thought to ameliorate the signs and symptoms of inflammatory skin disease.[3][4][6] Studies in murine models have shown that this compound can suppress the expression of chemokines that attract neutrophils (like CXCL1 and CXCL2) and consequently inhibit their recruitment to the inflamed skin.[1][5]

Crisaborole_Mechanism_of_Action This compound Mechanism of Action cluster_Cell Inflammatory Cell (e.g., T-cell, Neutrophil) PDE4 Overactive Phosphodiesterase 4 (PDE4) AMP AMP PDE4->AMP degrades cAMP Cyclic AMP (cAMP) cAMP->PDE4 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-17, etc.) cAMP->Cytokines Suppresses Inflammation Skin Inflammation (Atopic Dermatitis, Psoriasis) Cytokines->Inflammation Drives This compound This compound This compound->PDE4 Inhibits MC903_Workflow MC903-Induced AD Model Workflow cluster_prep Phase 1: Preparation (1 week) cluster_induction Phase 2: Induction & Treatment (8 days) cluster_analysis Phase 3: Endpoint Analysis (Day 8) Habituation Animal Habituation: Mice habituated to housing, handling, and experimental room. Shaving Shave fur on cheek area at least 2 days prior to testing. Habituation->Shaving Treatment Daily Topical Treatment: 1. Apply 2% this compound (30 µL) or Vehicle. 2. Wait 1 hour. Habituation->Treatment Induction Daily Induction: Apply MC903 (20 µL, 0.2 mM) to the same cheek area. Treatment->Induction Behavior Behavioral Recording (60 min): Quantify spontaneous scratching (itch) and wiping (pain) bouts. Induction->Behavior Histo Tissue Collection & Analysis: Immunofluorescence staining of skin to assess neutrophil infiltration. Behavior->Histo IMQ_Workflow Imiquimod-Induced Psoriasis Model Workflow Start Day 0 Induction Daily Induction (4 days): Apply Imiquimod (IMQ) 5% cream (62.5 mg) to mouse ears. Start->Induction Treatment Daily Treatment (4 days): 4 hours post-IMQ, apply 2% this compound ointment (30 µL) or Vehicle. Induction->Treatment Analysis Endpoint Analysis (Day 4) Treatment->Analysis

References

Application Notes and Protocols for High-Pressure Homogenization in Crisaborole Nanoemulgel Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of Crisaborole nanoemulgels utilizing high-pressure homogenization (HPH). This document outlines the mechanism of action of this compound, formulation components, and characterization parameters, along with a detailed experimental workflow.

Introduction: this compound and Nanoemulgel Formulations

This compound is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor approved for the topical treatment of mild to moderate atopic dermatitis.[1][2] Its mechanism of action involves the inhibition of PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This, in turn, suppresses the release of pro-inflammatory cytokines, thereby reducing the signs and symptoms of atopic dermatitis.[1][2][3] this compound's poor aqueous solubility presents a challenge for topical delivery.[4] Nanoemulgel formulations offer a promising approach to enhance the solubility and skin penetration of this compound, potentially improving its therapeutic efficacy.[4][5] High-pressure homogenization is a robust and scalable technique for producing nanoemulsions with uniform and small droplet sizes, making it a suitable method for preparing the nanoemulsion base of the emulgel.[6][7]

Mechanism of Action: this compound's Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the phosphodiesterase 4 (PDE4) enzyme, which is highly expressed in keratinocytes and immune cells.[8] Overactive PDE4 degrades cAMP, leading to the production of pro-inflammatory cytokines.[3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the signaling pathways that lead to the release of inflammatory mediators.[2][3][8]

Crisaborole_Mechanism cluster_cell Inflammatory Cell cluster_outside This compound This compound PDE4 Phosphodiesterase 4 (PDE4) (Overactive in Atopic Dermatitis) This compound->PDE4 Inhibits cAMP_low cAMP PDE4->cAMP_low Degrades cAMP_high Increased cAMP Inflammatory_Cytokines Reduced Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-4, IL-13) cAMP_high->Inflammatory_Cytokines Suppresses AMP AMP cAMP_low->AMP Inflammation_Response Decreased Inflammation & Itching Inflammatory_Cytokines->Inflammation_Response Leads to Pro_Inflammatory_Stimuli Pro-inflammatory Stimuli Crisaborole_ointment Topical Application of this compound Crisaborole_ointment->this compound Penetrates Skin

This compound's PDE4 Inhibition Pathway

Quantitative Data Summary

The following tables summarize the formulation components and physicochemical characteristics of this compound nanoemulsions and nanoemulgels from various studies.

Table 1: Formulation Components of this compound Nanoemulsions

Formulation CodeOil Phase (% w/w)Surfactant/Co-surfactant (Sₘᵢₓ) (% w/w)Aqueous Phase (% w/w)Reference
NE 9Caproyl PGMC (7.49%)Cremophore EL & Propylene Glycol (1:3) (37.45%)55.06%[4][5][9]
CRB-NE1Lauroglycol 90Tween-80 & Transcutol-HPNot Specified[10][11][12]
F1 (Optimized)Almond OilTween 80Not Specified[6]

Table 2: Physicochemical Characterization of this compound Nanoemulsions/Nanoemulgels

Formulation CodeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)% Drug Release (Time)Flux (µg/cm²/h or mg/cm²/h)Reference
NE 915.45 ± 5.2650.098-17.9 ± 8.00Not ReportedNot Reported3-fold higher than ointment[4][5][9]
CRB-NE164.5 ± 5.30.202 ± 0.06-36.3 ± 4.16Not Reported74.45 ± 5.4% (24h)0.211 mg/cm²/h[10][11][12]
F1 (Optimized)1000.194-3296.5%Controlled release over 24hNot Reported[6]

Experimental Protocols

Preparation of this compound Nanoemulsion via High-Pressure Homogenization

This protocol describes a general procedure for preparing a this compound-loaded nanoemulsion using a high-pressure homogenizer. The formulation components are based on published literature and should be optimized for specific experimental goals.

Materials:

  • This compound powder

  • Oil phase (e.g., Almond oil, Caproyl PGMC, Lauroglycol 90)[4][6][10]

  • Surfactant (e.g., Tween 80, Cremophore EL)[4][6][10]

  • Co-surfactant (e.g., Propylene Glycol, Transcutol-HP)[4][10]

  • Purified water

  • Gelling agent (e.g., Carbopol 934, Chitosan)[4][10]

  • Neutralizing agent (e.g., Triethanolamine for Carbopol)

Equipment:

  • High-pressure homogenizer

  • High-shear mixer (e.g., rotor-stator homogenizer)

  • Magnetic stirrer with heating plate

  • Analytical balance

  • pH meter

Protocol:

  • Preparation of the Oil Phase:

    • Accurately weigh the selected oil.

    • Add the required amount of this compound powder to the oil.

    • Gently heat (e.g., to 40-60°C) and stir the mixture until the this compound is completely dissolved.[6]

    • Incorporate the surfactant and co-surfactant into the oil phase and mix thoroughly to form a clear Sₘᵢₓ (surfactant-co-surfactant mixture).

  • Preparation of the Aqueous Phase:

    • Accurately measure the required volume of purified water.

    • Heat the water to the same temperature as the oil phase.

  • Formation of the Coarse Emulsion:

    • Slowly add the aqueous phase to the oil phase while continuously stirring with a magnetic stirrer.

    • Subject the mixture to high-shear mixing for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through the high-pressure homogenizer.[6]

    • Operational Parameters (to be optimized):

      • Pressure: Start with a pressure range of 1000-1500 bar (approximately 14,500-21,750 psi). This may be adjusted based on the desired particle size. A broader range of 500-5000 psi has also been suggested.[6]

      • Number of Cycles: Process the emulsion for 3-5 cycles. The optimal number of cycles should be determined by analyzing the particle size and PDI after each pass.

      • Temperature: Maintain a controlled temperature throughout the process, for example, by using a heat exchanger, to prevent drug degradation and formulation instability.

  • Cooling:

    • Allow the resulting nanoemulsion to cool down to room temperature.

Preparation of this compound Nanoemulgel
  • Dispersion of the Gelling Agent:

    • Disperse the chosen gelling agent (e.g., 1% w/w Carbopol 934) in a portion of the purified water with constant stirring.[4]

    • Allow the mixture to hydrate completely (this may take several hours or overnight).

  • Incorporation of the Nanoemulsion:

    • Gradually add the prepared this compound nanoemulsion to the hydrated gel base with gentle but thorough mixing until a homogenous nanoemulgel is formed.

  • pH Adjustment:

    • If using a pH-sensitive gelling agent like Carbopol, adjust the pH to a suitable range for skin application (typically pH 5.0-6.0) using a neutralizing agent (e.g., triethanolamine).

Characterization of the Nanoemulgel
  • Visual Inspection: Assess for color, homogeneity, and consistency.

  • pH Measurement: Determine the pH of the nanoemulgel using a calibrated pH meter.

  • Particle Size and Polydispersity Index (PDI) Analysis: Use Dynamic Light Scattering (DLS) to measure the globule size and size distribution.

  • Zeta Potential Measurement: Determine the surface charge of the nanoemulsion droplets, which indicates the stability of the formulation.

  • Drug Content and Entrapment Efficiency: Quantify the amount of this compound in the formulation and the percentage encapsulated within the nanoemulsion droplets using a validated analytical method such as HPLC.

  • Viscosity and Spreadability: Evaluate the rheological properties to ensure suitability for topical application.

  • In Vitro Drug Release Studies: Perform drug release studies using a Franz diffusion cell with a suitable membrane to assess the release profile of this compound from the nanoemulgel.[6]

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the development and characterization of a this compound nanoemulgel using high-pressure homogenization.

Workflow Formulation_Design Formulation Design (Selection of Oil, Surfactant, Co-surfactant) Pre_Emulsion Preparation of Coarse Emulsion (High-Shear Mixing) Formulation_Design->Pre_Emulsion HPH High-Pressure Homogenization (Optimization of Pressure, Cycles, Temperature) Pre_Emulsion->HPH Nanoemulsion This compound Nanoemulsion HPH->Nanoemulsion Nanoemulgel_Prep Incorporation into Gel Nanoemulsion->Nanoemulgel_Prep Gel_Prep Preparation of Gel Base Gel_Prep->Nanoemulgel_Prep Nanoemulgel This compound Nanoemulgel Nanoemulgel_Prep->Nanoemulgel Characterization Physicochemical Characterization (Particle Size, PDI, Zeta Potential, Viscosity, pH, Drug Content) Nanoemulgel->Characterization Performance Performance Evaluation (In Vitro Release, Skin Permeation) Nanoemulgel->Performance Stability Stability Studies Nanoemulgel->Stability

Workflow for this compound Nanoemulgel Preparation

References

Application Notes and Protocols: Coacervation Phase Separation for Crisaborole Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of Crisaborole using the coacervation phase separation technique. This method offers a versatile platform for developing novel topical delivery systems for this compound, aimed at improving its therapeutic efficacy in treating atopic dermatitis.

Introduction

This compound is a non-steroidal phosphodiesterase-4 (PDE4) inhibitor approved for the topical treatment of mild to moderate atopic dermatitis.[1] Encapsulation of this compound into microparticles can offer several advantages, including controlled release, enhanced skin penetration, and improved drug stability. Coacervation, a phase separation method, is a well-established technique for microencapsulation in the pharmaceutical industry.[2][3][4] It involves the separation of a polymer-rich phase (coacervate) from a polymer solution, which then deposits around the drug particles to form microcapsules.[2][4] This document outlines the principles, protocols, and characterization of this compound microcapsules prepared via coacervation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound microcapsules prepared using a solvent evaporation-based phase separation technique, as well as other encapsulation methods for comparison.

Table 1: Physicochemical Properties of this compound Microcapsules

ParameterValueReference
Entrapment Efficiency (%)93.78[5]
Melting Point (°C)131[5]
pH (in suspension)5.3[5]

Table 2: Solubility of this compound

SolventSolubilityReference
MethanolHighly Soluble[5]
EthanolModerately Soluble[5]
AcetoneModerately Soluble[5]
WaterPractically Insoluble[5]

Experimental Protocols

This section provides detailed methodologies for the encapsulation of this compound using a solvent evaporation-based coacervation technique and subsequent characterization of the microcapsules.

Protocol 1: this compound Microencapsulation by Solvent Evaporation-Coacervation

This protocol is adapted from a study on the microencapsulation of this compound using Eudragit polymers.[5]

Materials:

  • This compound powder

  • Eudragit L-100

  • Eudragit RS-100

  • Acetone

  • Liquid Paraffin

  • Span-80

  • Calcium Chloride (fused)

Procedure:

  • Polymer Solution Preparation: Accurately weigh Eudragit L-100 and RS-100 in the desired ratio and dissolve them in 20 mL of acetone to form a homogeneous polymer solution.

  • Drug Dispersion: Disperse the accurately weighed this compound powder (core material) in the polymer solution and mix thoroughly.

  • Emulsification: Slowly pour the organic phase (drug-polymer solution) into 50 mL of liquid paraffin containing 1% (w/w) of Span-80 at 15°C while stirring at 1000 rpm to form a uniform emulsion.

  • Solvent Evaporation: Continue stirring to allow the acetone to evaporate, leading to the coacervation of the polymer and the formation of microcapsules around the this compound particles.

  • Microcapsule Collection: Collect the formed microcapsules by decantation.

  • Washing: Wash the collected microcapsules four times with a suitable solvent (e.g., n-hexane) to remove any residual liquid paraffin and Span-80.

  • Drying: Dry the washed microcapsules at room temperature for 3 hours.

  • Storage: Store the dried microcapsules in a desiccator over fused calcium chloride.

Protocol 2: Characterization of this compound Microcapsules

1. Entrapment Efficiency Determination: [5]

  • Accurately weigh a known amount of this compound-loaded microcapsules.

  • Disperse the microcapsules in a suitable solvent in which this compound is freely soluble (e.g., 80% methanol) to break the microcapsules and release the drug.

  • Filter the solution to remove the polymer debris.

  • Analyze the filtrate for this compound content using a validated analytical method, such as UV-Vis spectrophotometry at a λmax of 250 nm.[5]

  • Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) x 100

2. Particle Size and Morphology Analysis: [5][6]

  • Scanning Electron Microscopy (SEM): Mount the dried microcapsules on an aluminum stub using double-sided adhesive tape.

  • Coat the sample with a thin layer of gold or palladium in a sputter coater to make it conductive.

  • Observe the morphology and surface characteristics of the microcapsules under the SEM at an appropriate acceleration voltage.

3. Fourier-Transform Infrared (FTIR) Spectroscopy: [5][7]

  • Obtain the FTIR spectra of pure this compound, the polymers used, and the this compound-loaded microcapsules.

  • Record the spectra over a suitable wavenumber range (e.g., 4000-400 cm⁻¹) to identify the characteristic peaks of this compound and the polymers.

  • Compare the spectra to assess the structural integrity of the drug after encapsulation and to check for any chemical interactions between the drug and the polymers.

4. In-Vitro Drug Release Study: [5][8]

  • Use a Franz diffusion cell for the in-vitro release study.

  • Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 6.8) and maintain the temperature at 37°C with continuous stirring.

  • Place a known quantity of the this compound microcapsules (or a gel formulation containing the microcapsules) in the donor compartment, separated from the receptor compartment by a suitable membrane (e.g., a dialysis membrane).

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh buffer to maintain sink conditions.

  • Analyze the samples for this compound content using a validated analytical method (e.g., UV-Vis spectrophotometry).

  • Plot the cumulative percentage of drug released against time to obtain the release profile.

Visualizations

Signaling Pathway of this compound

Crisaborole_Signaling_Pathway cluster_cell Inflammatory Cell PDE4 Phosphodiesterase 4 (PDE4) cAMP_high Increased cAMP Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-12, IL-23) PDE4->Inflammatory_Cytokines Promotes release of cAMP_high->Inflammatory_Cytokines Reduces release of cAMP_low cAMP cAMP_low->PDE4 Degraded by ATP ATP AC Adenylate Cyclase ATP->AC Activation AC->cAMP_low Converts Inflammation Inflammation Inflammatory_Cytokines->Inflammation This compound This compound This compound->PDE4 Inhibits

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

Experimental Workflow for this compound Encapsulation

Experimental_Workflow cluster_prep Microcapsule Preparation cluster_char Characterization prep_start Start polymer_sol Prepare Polymer Solution (e.g., Eudragit in Acetone) prep_start->polymer_sol drug_disp Disperse this compound in Polymer Solution polymer_sol->drug_disp emulsification Emulsification (in Liquid Paraffin with Span-80) drug_disp->emulsification solvent_evap Solvent Evaporation & Coacervation emulsification->solvent_evap collection Collect Microcapsules (Decantation) solvent_evap->collection washing Wash Microcapsules collection->washing drying Dry Microcapsules washing->drying prep_end This compound Microcapsules drying->prep_end sem Morphology & Size (SEM) prep_end->sem ftir Drug-Polymer Interaction (FTIR) prep_end->ftir ee Entrapment Efficiency (UV-Vis) prep_end->ee drug_release In-Vitro Drug Release (Franz Diffusion Cell) prep_end->drug_release

Caption: Experimental workflow for this compound microencapsulation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Crisaborole Dosage and Application Frequency in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with crisaborole in preclinical settings. Our goal is to facilitate the optimization of dosage and application frequency to achieve reliable and reproducible results in your experiments.

Troubleshooting Guides

This section addresses common issues that may arise during preclinical studies with this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: High Variability in Efficacy Readouts (e.g., inconsistent reduction in ear swelling or inflammatory markers)

  • Question: We are observing significant variability in the therapeutic effect of this compound between animals in the same treatment group. What could be the cause, and how can we mitigate this?

  • Answer: High variability is a common challenge in topical drug studies. Several factors could be contributing:

    • Inconsistent Application: The amount of ointment applied and the technique can vary between researchers and even between applications by the same person.

      • Solution: Develop a standardized application protocol. Use a positive displacement pipette or a syringe to apply a precise volume of the ointment. Ensure the ointment is spread evenly over the entire inflamed area.

    • Animal Grooming: Mice may groom themselves or cage mates, removing the applied ointment and leading to inconsistent dosing.

      • Solution: Consider using an Elizabethan collar for a short period after application to prevent grooming. House animals individually if cage-mate grooming is suspected.

    • Variable Disease Induction: The initial severity of the induced skin inflammation can vary between animals, impacting the perceived efficacy of the treatment.

      • Solution: Refine the disease induction protocol to ensure a more uniform inflammatory response. Score the disease severity before starting treatment and randomize animals into treatment groups based on these scores to ensure an even distribution of disease severity.

Issue 2: Unexpected Skin Reactions at the Application Site

  • Question: Some of our animals are developing skin irritation or a worsening of inflammation at the site of this compound application. Is this a known side effect, and what can we do?

  • Answer: While this compound is generally well-tolerated, application site reactions such as burning or stinging have been reported in clinical trials.[1][2][3][4] In preclinical models, this can manifest as increased redness or swelling.

    • Vehicle Effects: The vehicle itself can sometimes cause irritation.

      • Solution: Always include a "vehicle-only" control group in your study design. This will help you differentiate between a reaction to the vehicle and a reaction to this compound. The standard this compound ointment base is primarily white petrolatum.[5]

    • Hypersensitivity: Although rare, a hypersensitivity reaction to this compound is possible.

      • Solution: If severe skin reactions are observed, discontinue treatment for that animal and document the findings. Consider a lower concentration of this compound in subsequent studies.

Issue 3: Lack of Efficacy or Poor Response to Treatment

  • Question: We are not observing the expected anti-inflammatory effects of this compound in our animal model. What are the potential reasons for this?

  • Answer: A lack of efficacy can be due to several factors related to the formulation, dosage, or experimental model.

    • Sub-therapeutic Dose: The concentration of this compound or the frequency of application may be too low for the specific animal model.

      • Solution: Conduct a dose-response study to determine the optimal concentration and application frequency. Based on preclinical and clinical data, a 2% this compound ointment applied twice daily is a common starting point.[6][7]

    • Poor Skin Penetration: The formulation may not be effectively delivering this compound through the stratum corneum.

      • Solution: While the standard ointment formulation is designed for good skin penetration, you could explore alternative formulations like nanoemulgels, which have been shown to enhance skin permeation.[8][9]

    • Inappropriate Animal Model: The chosen animal model may not be responsive to PDE4 inhibition or may have a disease pathophysiology that is not effectively targeted by this compound.

      • Solution: Ensure the animal model is appropriate for studying the mechanism of action of this compound. For example, models with a strong Th2 inflammatory component, like some atopic dermatitis models, are generally responsive to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a phosphodiesterase 4 (PDE4) inhibitor. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-4, IL-5, IL-13, IL-17, IL-22), and interferon-gamma (IFN-γ), which are involved in the pathophysiology of atopic dermatitis and other inflammatory skin diseases.[6][7]

Q2: What are the recommended starting dosages and application frequencies for preclinical studies?

A2: Based on published preclinical and clinical studies, a 2% this compound ointment applied twice daily is a common and effective starting point. However, the optimal dosage and frequency can vary depending on the animal model and the severity of the induced disease. A dose-ranging study is recommended to determine the most effective regimen for your specific experimental conditions. Studies have explored concentrations ranging from 0.5% to 7% in animal models.[6]

Q3: What is a suitable vehicle for this compound in preclinical studies?

A3: The standard vehicle used in the commercial formulation (Eucrisa®) is a white petrolatum-based ointment. For experimental consistency, it is advisable to use a similar vehicle. A simple vehicle can be prepared with white petrolatum. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

Q4: Which animal models are most commonly used to evaluate the efficacy of this compound?

A4: Several animal models of inflammatory skin diseases are used to evaluate this compound's efficacy:

  • Imiquimod-induced psoriasis model in mice: This model mimics some key features of psoriasis, including epidermal hyperplasia and inflammation.

  • DNCB (2,4-dinitrochlorobenzene)-induced atopic dermatitis model in mice: This is a widely used model for allergic contact dermatitis, which shares features with atopic dermatitis.[5][8][9]

  • MC903 (calcipotriol)-induced atopic dermatitis model in mice: This model induces a Th2-dominant inflammation characteristic of atopic dermatitis.[10][11]

Q5: What are the key outcome measures to assess this compound's efficacy in preclinical models?

A5: Efficacy can be assessed through a combination of macroscopic, histological, and molecular readouts:

  • Macroscopic assessment: Clinical scoring of skin lesions (erythema, scaling, excoriation), measurement of ear thickness.

  • Histological analysis: Evaluation of epidermal thickness, inflammatory cell infiltration (e.g., neutrophils, mast cells).

  • Molecular analysis: Measurement of pro-inflammatory cytokine and chemokine levels (e.g., TNF-α, IL-4, IL-6, IL-17) in skin tissue homogenates or via qPCR.

Data Presentation

Table 1: Summary of this compound Dosages and Frequencies in Preclinical Models
Animal ModelThis compound ConcentrationApplication FrequencyKey Efficacy ReadoutsReference
Imiquimod-induced Psoriasis (Mouse)2% OintmentTwice DailyReduced ear thickness, decreased epidermal thickness, reduced neutrophil and macrophage influx[12]
DNCB-induced Atopic Dermatitis (Mouse)2% NanoemulgelNot SpecifiedImproved therapeutic effect compared to 2% ointment[8][9]
MC903-induced Atopic Dermatitis (Mouse)2% OintmentNot SpecifiedReduced itch and pain-related behaviors, decreased neutrophil infiltration[10][11]
Carcinogenicity Study (Mouse)2%, 5%, 7% OintmentOnce DailyNo evidence of tumorigenicity
Table 2: Quantitative Efficacy Data from Preclinical Studies
Animal ModelThis compound TreatmentOutcome MeasureResultReference
Imiquimod-induced Psoriasis (Mouse)2% Ointment, Twice DailyEar ThicknessSignificant reduction compared to vehicle[12]
Imiquimod-induced Psoriasis (Mouse)2% Ointment, Twice DailyEpidermal ThicknessSignificant reduction compared to vehicle[12]
DNCB-induced Atopic Dermatitis (Mouse)2% NanoemulgelSkin Permeation Flux3-fold higher than 2% ointment[9]
DNCB-induced Atopic Dermatitis (Mouse)This compound TreatmentTSLP ExpressionSignificantly decreased compared to DNCB group[13]

Experimental Protocols

Protocol 1: Imiquimod-Induced Psoriasis-Like Dermatitis in Mice

This protocol is adapted from studies evaluating the efficacy of topical anti-inflammatory agents.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Imiquimod cream (5%)

  • This compound ointment (e.g., 2%) and vehicle control

  • Calipers for measuring ear thickness

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Disease Induction:

    • Anesthetize the mice.

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.

  • Treatment:

    • Four hours after each imiquimod application, topically apply a standardized amount (e.g., 20-30 µL) of 2% this compound ointment or vehicle to the imiquimod-treated areas.

  • Efficacy Assessment:

    • Ear Thickness: Measure the thickness of both ears daily before imiquimod application using a digital caliper.

    • Clinical Scoring: Score the severity of skin inflammation on the back skin daily based on erythema, scaling, and thickness (each on a scale of 0-4).

    • Histology: At the end of the study, euthanize the mice and collect skin and ear tissue for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

    • Cytokine Analysis: Homogenize a portion of the skin tissue to measure cytokine levels (e.g., IL-17, IL-23, TNF-α) by ELISA or qPCR.

Protocol 2: DNCB-Induced Atopic Dermatitis-Like Dermatitis in Mice

This protocol describes a common method for inducing allergic contact dermatitis.

Materials:

  • BALB/c mice (6-8 weeks old)

  • DNCB (1-Chloro-2,4-dinitrobenzene)

  • Acetone and olive oil (4:1 mixture)

  • This compound ointment and vehicle control

Procedure:

  • Acclimatization: Acclimatize mice for at least one week.

  • Sensitization:

    • Shave the dorsal skin of the mice.

    • On day 0, apply 100 µL of 1% DNCB in acetone/olive oil to the shaved dorsal skin.

  • Challenge:

    • On day 5, challenge the mice by applying 20 µL of 0.5% DNCB to the right ear.

  • Treatment:

    • Beginning on day 5, after the DNCB challenge, apply this compound ointment or vehicle to the affected ear twice daily for the duration of the study (e.g., 7-14 days).

  • Efficacy Assessment:

    • Ear Swelling: Measure the thickness of the right ear daily.

    • Histology: At the end of the study, collect ear tissue for histological analysis to assess edema and inflammatory cell infiltration.

    • Cytokine Analysis: Analyze ear tissue for the expression of relevant cytokines (e.g., IL-4, IFN-γ).

Mandatory Visualization

Crisaborole_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Inflammatory Cell (e.g., T-cell, Macrophage) Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Cell Surface\nReceptor Cell Surface Receptor Pro-inflammatory\nStimuli->Cell Surface\nReceptor ATP ATP Cell Surface\nReceptor->ATP Activates Adenylyl Cyclase cAMP cAMP ATP->cAMP PDE4 PDE4 cAMP->PDE4 Degradation PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP This compound This compound This compound->PDE4 Inhibits NF-κB NF-κB PKA->NF-κB Inhibits Pro-inflammatory\nCytokine Genes Pro-inflammatory Cytokine Genes NF-κB->Pro-inflammatory\nCytokine Genes Transcription Inflammation Inflammation Pro-inflammatory\nCytokine Genes->Inflammation Protein Synthesis

Caption: this compound inhibits PDE4, increasing cAMP and suppressing NF-κB-mediated inflammation.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animal Acclimatization Animal Acclimatization Disease Induction Disease Induction Animal Acclimatization->Disease Induction Baseline Measurement Baseline Measurement Disease Induction->Baseline Measurement Randomization Randomization Baseline Measurement->Randomization Group 1: Vehicle Group 1: Vehicle Randomization->Group 1: Vehicle Group 2: this compound (Low Dose) Group 2: this compound (Low Dose) Randomization->Group 2: this compound (Low Dose) Group 3: this compound (High Dose) Group 3: this compound (High Dose) Randomization->Group 3: this compound (High Dose) Daily Application Daily Application Group 1: Vehicle->Daily Application Group 2: this compound (Low Dose)->Daily Application Group 3: this compound (High Dose)->Daily Application Macroscopic Scoring Macroscopic Scoring Daily Application->Macroscopic Scoring Endpoint Endpoint Macroscopic Scoring->Endpoint Tissue Collection Tissue Collection Endpoint->Tissue Collection Histology Histology Tissue Collection->Histology Biomarker Analysis Biomarker Analysis Tissue Collection->Biomarker Analysis

Caption: Workflow for a preclinical dose-finding study of this compound.

Troubleshooting_Tree High Variability High Variability Inconsistent Application? Inconsistent Application? High Variability->Inconsistent Application? Standardize Protocol Standardize Protocol Inconsistent Application?->Standardize Protocol Yes Animal Grooming? Animal Grooming? Inconsistent Application?->Animal Grooming? No Use E-collars / Single Housing Use E-collars / Single Housing Animal Grooming?->Use E-collars / Single Housing Yes Variable Disease Induction? Variable Disease Induction? Animal Grooming?->Variable Disease Induction? No Refine Induction / Randomize Refine Induction / Randomize Variable Disease Induction?->Refine Induction / Randomize Yes

Caption: Decision tree for troubleshooting high variability in preclinical results.

References

Technical Support Center: Investigating Potential Off-Target Effects of Crisaborole in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the potential off-target effects of Crisaborole in an in vitro setting. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: this compound is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor.[1][2] Its primary mechanism of action is the inhibition of PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent reduction in the production of pro-inflammatory cytokines.[1][2] While the specific mechanism of action is not fully defined, its therapeutic effects are attributed to this pathway.[1][3]

Q2: Why is it important to investigate the off-target effects of this compound?

A2: Investigating off-target effects is a critical step in preclinical drug development for several reasons:

  • Safety and Toxicity: Unidentified off-target interactions can lead to cellular toxicity or other adverse effects.

  • Mechanism of Action: Understanding the full spectrum of a compound's interactions helps to elucidate its true mechanism of action and may reveal novel therapeutic applications (polypharmacology).

  • Data Interpretation: Off-target effects can confound experimental results, leading to misinterpretation of data from in vitro and in vivo studies.

Q3: What are the initial steps to consider when designing an in vitro study for this compound's off-target effects?

A3: Before initiating complex screening assays, it is crucial to address the physicochemical properties of this compound. It has low aqueous solubility, which can be a significant source of experimental artifacts.[3][5]

  • Solubility Assessment: Determine the solubility of this compound in your specific assay buffers. It is more soluble in organic solvents like DMSO, ethanol, and propylene glycol.[4]

  • Concentration Range: Select a concentration range for your experiments that is physiologically relevant and well below the threshold of precipitation.

  • Vehicle Controls: Ensure that the concentration of your vehicle (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect the assay readout.

Q4: What are some potential assay interferences to be aware of with this compound?

A4: As a boron-containing compound, this compound may have unique interactions in certain assay formats. While specific interferences are not widely documented, researchers should be mindful of:

  • Assay Signal Quenching or Enhancement: Some compounds can interfere with the detection method of an assay (e.g., fluorescence, luminescence).

  • Non-specific Binding: Due to its lipophilic nature, this compound may bind non-specifically to plastics or other surfaces, reducing its effective concentration in the assay.[6][7]

  • Reactivity: The boron moiety may have the potential to interact with certain assay components, although this is not a commonly reported issue.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Cell-Based Assays

Symptoms:

  • High levels of cell death observed at concentrations where the on-target effect is not expected to be toxic.

  • Inconsistent results in cell viability or proliferation assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Precipitation 1. Visually inspect the assay plate wells under a microscope for any signs of compound precipitation. 2. Determine the kinetic solubility of this compound in your final assay medium to establish the maximum soluble concentration. 3. Perform experiments at concentrations below the solubility limit.
Solvent Toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level of your cell line (typically ≤0.5%). 2. Run a vehicle-only control with the highest concentration of the solvent used.
Off-Target Toxicity 1. If solubility and solvent effects are ruled out, the cytotoxicity may be due to an off-target interaction. 2. Consider performing broader toxicity profiling, such as a Cell Painting assay, to identify potential mechanisms of cell death.[8]
Assay Artifact 1. Some viability assays (e.g., those based on tetrazolium reduction) can be affected by compounds that interfere with cellular metabolism.[9] 2. Use an orthogonal method to confirm cytotoxicity, such as measuring LDH release or using a live/dead cell stain.[10]
Issue 2: Inconsistent or Non-Reproducible Assay Results

Symptoms:

  • High variability between replicate wells.

  • Difficulty in obtaining a clear dose-response curve.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Solubility and Precipitation 1. Prepare fresh stock solutions of this compound for each experiment. 2. Use a two-step or serial dilution method to prepare working solutions, adding the compound stock to the aqueous buffer while vortexing to minimize precipitation.[11] 3. Pre-warm the assay medium to 37°C before adding the this compound stock solution.[12]
Non-Specific Binding 1. To mitigate binding to plastics, consider using low-binding plates. 2. Include a blocking agent, such as a low concentration of a non-ionic surfactant (e.g., Tween-20) or bovine serum albumin (BSA), in the assay buffer if compatible with the assay.[1][13]
Compound Instability 1. Assess the stability of this compound in your assay buffer over the time course of the experiment. 2. Minimize the time between the preparation of working solutions and their addition to the assay plate.

Data Presentation

Table 1: In Vitro Interaction Profile of this compound and its Metabolites with Human CYP450 Enzymes
Compound Interaction CYP450 Isoform IC50 / Effect Reference
This compound InductionCYP2B6Weak induction at 10 µM[4]
InhibitionCYP2C19Weak inhibitor[4]
Metabolite AN7602 InhibitionCYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3ANo inhibition[4]
Metabolite AN8323 InhibitionCYP1A2Weak inhibitor (IC50 = 49.3 µM)[4]
InhibitionCYP2B6Weak inhibitor (IC50 > 50 µM)[4]
InhibitionCYP2C8Moderate inhibitor (IC50 = 7.66 µM)[4]
InhibitionCYP2C9Moderate inhibitor (IC50 = 9.52 µM)[4]
Table 2: Illustrative Example of a PDE4 Inhibitor (Roflumilast) Selectivity Profile

This table presents data for Roflumilast as a representative example of a selective PDE4 inhibitor to illustrate the type of data that should be generated for this compound. Specific values for this compound may differ.

Target IC50 (nM) Reference
PDE4B 0.84[14]
PDE4D 0.68[14]
PDE4A >1000[14]
PDE4C >1000[14]

Experimental Protocols

Protocol 1: General In Vitro Kinase Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of this compound against a panel of protein kinases.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Recombinant human kinases (from a commercial panel or individually sourced).

  • Kinase-specific peptide substrates.

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ATP solution.

  • Kinase activity detection reagent (e.g., ADP-Glo™).

  • 384-well white assay plates.

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Include a vehicle control (DMSO at the same final concentration).

  • Kinase and Substrate Preparation: Dilute each kinase and its corresponding substrate to their optimized working concentrations in the assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the this compound serial dilutions or vehicle control to the wells of the 384-well plate.

    • Add 10 µL of each diluted kinase to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate Kinase Reaction: Add 10 µL of a pre-mixed solution of the corresponding substrate and ATP to each well. The ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes (or a time determined to be in the linear range of the reaction).

  • Detection: Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each kinase at each this compound concentration. Determine the IC50 values for any kinases that show significant inhibition.

Protocol 2: General Radioligand Binding Assay for Off-Target Screening

This protocol outlines a general method for screening this compound against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Membrane preparations expressing the target receptors.

  • Radioligand specific for each target.

  • Assay buffer (target-specific).

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the target).

  • Glass fiber filter mats.

  • Scintillation fluid.

2. Procedure:

  • Compound Preparation: Prepare dilutions of this compound in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, combine:

    • The membrane preparation.

    • The specific radioligand at a concentration near its Kd.

    • This compound at various concentrations, vehicle control, or the non-specific binding control.

  • Incubation: Incubate the plate for a specified time (e.g., 60-120 minutes) at a controlled temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Detection: Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each this compound concentration and determine the Ki values for any targets that show significant inhibition.

Mandatory Visualizations

Crisaborole_Signaling_Pathway cluster_legend Legend This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, ILs) PKA->Pro_Inflammatory_Cytokines Inhibits Production Inflammation Inflammation Pro_Inflammatory_Cytokines->Inflammation Promotes Inhibitor Inhibitor Enzyme Enzyme/Protein Signaling_Molecule Signaling Molecule Inflammatory_Mediator Inflammatory Mediator Biological_Process Biological Process Activation Activation Inhibition Inhibition

Caption: Simplified signaling pathway of this compound's primary mechanism of action.

Off_Target_Screening_Workflow start Start: This compound primary_screening Primary Screening (Single High Concentration) start->primary_screening kinase_panel Broad Kinase Panel (e.g., >100 kinases) primary_screening->kinase_panel safety_panel Safety Pharmacology Panel (GPCRs, Ion Channels, etc.) primary_screening->safety_panel data_analysis Data Analysis: Identify Potential Hits (% Inhibition > Threshold) kinase_panel->data_analysis safety_panel->data_analysis secondary_screening Secondary Screening (Dose-Response) data_analysis->secondary_screening ic50_determination IC50/Ki Determination for Hits secondary_screening->ic50_determination confirmation_assays Orthogonal & Cellular Assays for Confirmed Hits ic50_determination->confirmation_assays end End: Off-Target Profile confirmation_assays->end

Caption: General workflow for in vitro off-target effect screening.

Troubleshooting_Workflow start Unexpected Result in In Vitro Assay check_solubility Is compound precipitation observed? start->check_solubility solubility_solutions Optimize Solubilization: - Lower concentration - Modify dilution protocol - Check kinetic solubility check_solubility->solubility_solutions Yes check_controls Are vehicle and assay controls behaving as expected? check_solubility->check_controls No control_issues Troubleshoot Assay Components: - Reagent stability - Cell health - Instrument settings check_controls->control_issues No check_cytotoxicity Is unexpected cytotoxicity the issue? check_controls->check_cytotoxicity Yes cytotoxicity_solutions Distinguish Cytotoxicity from On-Target Effect: - Use orthogonal viability assay - Test below cytotoxic threshold check_cytotoxicity->cytotoxicity_solutions Yes off_target_hypothesis Hypothesize Off-Target Effect: - Review literature for similar chemotypes - Plan targeted follow-up screens check_cytotoxicity->off_target_hypothesis No

References

Technical Support Center: Crisaborole Delivery in Reconstructed Human Epidermis (RHE) Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Crisaborole delivery in Reconstructed Human Epidermis (RHE) models. This resource provides researchers, scientists, and drug development professionals with targeted guidance to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My RHE model shows poor tissue integrity and barrier function before I even apply this compound. What are the likely causes?

A1: Compromised RHE tissue integrity is often a primary source of experimental variability. Several factors during the culturing process could be responsible:

  • Suboptimal Culture Conditions: Ensure that the RHE models are cultured at the air-liquid interface for a sufficient period, typically 10-14 days, to allow for full differentiation and formation of a robust stratum corneum.[1] The culture medium must be changed regularly, for instance, every other day, to provide adequate nutrients.[1][2]

  • Handling Issues: RHE models are delicate and can be easily damaged during handling.[3] Use wide-bore pipette tips when changing the medium and handle the culture inserts with care.

  • Quality of Keratinocytes: The viability and differentiation potential of the primary human keratinocytes used to generate the models are crucial. Using low-passage keratinocytes is recommended.[1]

  • Shipping and Acclimation: Improper shipping conditions or insufficient acclimation time in the laboratory upon arrival can stress the tissues. Allow the RHE models to equilibrate in the incubator for at least 24 hours before starting any experiment.

Q2: I am observing highly variable this compound permeation across my RHE replicates. Could the vehicle formulation be the issue?

A2: Yes, the formulation vehicle plays a critical role in the permeation of topical drugs.[4][5] Inconsistent permeation can often be traced back to the formulation or its application:

  • Vehicle Composition: this compound is commercially formulated in an ointment base containing ingredients like white petrolatum and propylene glycol.[6] If you are using a custom vehicle, its composition will significantly affect drug release and skin penetration. For example, a more aqueous solution might lead to a higher flux compared to a lipophilic ointment.[4]

  • Inhomogeneous Drug Distribution: Ensure this compound is uniformly suspended or dissolved in your vehicle. Inadequate mixing can lead to "hot spots" of high drug concentration, causing variability in the applied dose.

  • Application Technique: The amount of formulation applied and the evenness of the application are critical. Use a positive displacement pipette to apply a precise and consistent amount of the formulation to the apical surface of the RHE model.

Q3: My cytokine measurements (e.g., TNF-α, IL-4, IL-13) are not showing the expected decrease after this compound treatment in an inflammation-induced RHE model. What should I check?

A3: this compound works by inhibiting phosphodiesterase 4 (PDE4), which leads to increased intracellular cAMP and a subsequent reduction in pro-inflammatory cytokine production.[7][8][9] If you are not observing this effect, consider the following:

  • Insufficient Drug Penetration: The primary issue could be that not enough this compound is reaching the viable epidermal layers where the inflammatory response is occurring. Refer to the troubleshooting guide for low drug permeation below.

  • Timing of Treatment and Analysis: The timing of this compound application relative to the inflammatory stimulus is crucial. Applying the treatment concurrently with or shortly after the inflammatory challenge is often most effective. Also, consider the kinetics of cytokine release; you may need to adjust your time points for collecting the culture medium for analysis.

  • Inflammatory Stimulus: Verify that your inflammatory stimulus (e.g., a cytokine cocktail of TNF-α/IL-4/IL-13) is potent enough to induce a measurable response. You may need to run a dose-response experiment for your inflammatory agents.

  • Assay Sensitivity: Ensure your cytokine detection assay (e.g., ELISA, Luminex) has the required sensitivity to detect the changes in cytokine levels.

Q4: I'm observing high levels of cytotoxicity (e.g., measured by MTT or LDH release) in my this compound-treated RHE models, which seems to contradict its known safety profile. What could be wrong?

A4: While this compound is generally well-tolerated, observing cytotoxicity in an in vitro model can be due to several factors unrelated to the drug's intrinsic toxicity:

  • Vehicle Effects: The vehicle used to deliver this compound could be causing irritation or cytotoxicity.[10] It is essential to run a vehicle-only control to assess its impact on tissue viability.[11]

  • High Drug Concentration: The concentration of this compound in your formulation may be too high for the in vitro model, leading to off-target effects or cellular stress. While the commercial formulation is 2%, the amount applied in an in vitro setting needs to be carefully controlled.

  • Occlusion Effects: Applying a thick layer of an occlusive vehicle like petrolatum can trap heat and moisture, potentially stressing the RHE model.

  • Compromised Tissue Quality: Pre-existing weakness in the RHE tissue can make it more susceptible to any topically applied substance.[3] Ensure your tissues pass quality control for barrier integrity (e.g., by measuring transepidermal electrical resistance, TEER) before the experiment.

Troubleshooting Guides

Guide 1: Low Drug Permeation

If you are experiencing lower-than-expected levels of this compound in the receptor fluid or within the tissue layers of your RHE model, follow this troubleshooting workflow.

G Start Low this compound Permeation Detected Check_Formulation Step 1: Verify Formulation - Drug solubility in vehicle? - Homogeneous suspension? Start->Check_Formulation Check_Application Step 2: Review Application Technique - Accurate dose volume? - Even spreading on surface? Check_Formulation->Check_Application Formulation OK Solution_Formulation Adjust vehicle composition or improve mixing protocol. Check_Formulation->Solution_Formulation Issue Found Check_Barrier Step 3: Assess RHE Barrier Function - Measure TEER or perform Lucifer Yellow assay - Histological evaluation? Check_Application->Check_Barrier Application OK Solution_Application Refine application procedure using calibrated pipettes. Check_Application->Solution_Application Issue Found Check_Assay Step 4: Validate Analytical Method - HPLC/LC-MS sensitivity? - Drug extraction efficiency from tissue? Check_Barrier->Check_Assay Barrier Intact Solution_Barrier Discard compromised tissue batch. Review culture/shipping protocols. Check_Barrier->Solution_Barrier Barrier Compromised Solution_Assay Optimize analytical method or improve extraction protocol. Check_Assay->Solution_Assay Issue Found End Permeation Issue Resolved Check_Assay->End Assay Valid Solution_Formulation->End Solution_Application->End Solution_Barrier->End Solution_Assay->End

Caption: Troubleshooting workflow for low drug permeation.

Experimental Protocols

Protocol 1: Topical Application and Drug Permeation Assay

This protocol outlines the steps for applying a this compound formulation to an RHE model and measuring its permeation using Franz diffusion cells.

  • RHE Model Preparation:

    • Receive and acclimate the RHE models (e.g., EpiDerm™, SkinEthic™) for 24 hours in a 37°C, 5% CO₂ incubator.

    • Just before the experiment, move each RHE insert into a well of a 6-well plate containing pre-warmed assay medium. This will serve as the receptor chamber.

  • Franz Diffusion Cell Setup (if used):

    • Mount the RHE model between the donor and receptor chambers of a Franz diffusion cell.

    • Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to ensure sink conditions). Maintain the temperature at 37°C with a circulating water bath.

  • Formulation Application:

    • Accurately weigh or measure the desired amount of the this compound formulation (e.g., 10 mg/cm²).

    • Using a positive displacement pipette or a spatula, apply the formulation evenly onto the apical surface of the stratum corneum.

  • Sampling:

    • At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor solution and replace it with fresh, pre-warmed solution.

    • Store the collected samples at -20°C or below until analysis.

  • Tissue Processing (at the end of the experiment):

    • Disassemble the setup and gently wash the surface of the RHE model to remove any remaining formulation.

    • The tissue can be further processed to determine the amount of drug retained. This may involve tape stripping to separate the stratum corneum or heat separation to isolate the epidermis from the dermis.[5]

    • Extract the drug from the tissue samples using an appropriate solvent (e.g., acetonitrile).[5]

  • Drug Quantification:

    • Analyze the concentration of this compound in the receptor fluid and tissue extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

Protocol 2: Cytokine Analysis from RHE Culture Medium
  • Induce Inflammation: Treat the RHE models with an inflammatory stimulus (e.g., a cocktail of TNF-α, IL-4, and IL-13) in the culture medium for a specified period (e.g., 24 hours) to induce an atopic dermatitis-like phenotype.

  • Apply Treatment: Topically apply the this compound formulation or vehicle control to the apical surface of the inflammation-induced RHE models.

  • Incubate: Continue to incubate the models for a suitable duration (e.g., 24-48 hours).

  • Collect Medium: At the end of the treatment period, carefully collect the culture medium from beneath the RHE insert. This medium will contain the secreted cytokines.

  • Analyze Cytokines: Centrifuge the collected medium to remove any cellular debris. Analyze the supernatant for key inflammatory cytokines (e.g., TNF-α, IL-1, IL-4, IL-13, TSLP) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.

Data Presentation

Table 1: Example Permeation Data for 2% this compound in Different Vehicles

Vehicle TypeCumulative Permeation at 24h (µg/cm²)Drug Retained in Epidermis (µg/cm²)Tissue Viability (% of Control)
Ointment (Petrolatum-based)1.5 ± 0.35.2 ± 0.895 ± 4%
Cream (Oil-in-water emulsion)3.2 ± 0.64.1 ± 0.592 ± 5%
Gel (Aqueous base)5.8 ± 1.12.5 ± 0.488 ± 7%
Data are presented as mean ± standard deviation (n=6). This is hypothetical data for illustrative purposes.

Signaling Pathway Visualization

This compound's therapeutic effect in atopic dermatitis stems from its inhibition of the PDE4 enzyme. This action prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to a reduction in the production of pro-inflammatory cytokines.[6][7][9]

G cluster_cell Inflammatory Cell (e.g., T-cell, Keratinocyte) PDE4 PDE4 Enzyme AMP AMP (Inactive) PDE4->AMP Degrades cAMP cAMP cAMP->PDE4 Substrate Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-4, IL-13) cAMP->Inflammation Inhibits This compound This compound This compound->PDE4 Inhibits

Caption: this compound's mechanism of action via PDE4 inhibition.

References

Technical Support Center: Enhancing the Skin Penetration of Crisaborole Through Vehicle Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on optimizing the skin penetration of crisaborole.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound formulations.

Problem Possible Causes Suggested Solutions
Low or no detectable this compound permeation in in vitro permeation test (IVPT) studies. 1. Poor solubility of this compound in the receptor fluid: This can prevent the maintenance of sink conditions, leading to an underestimation of permeation.[1] 2. Suboptimal vehicle formulation: The vehicle may not be effectively overcoming the stratum corneum barrier. 3. Issues with skin membrane integrity: The skin barrier may be compromised or, conversely, too intact, affecting results. 4. Incorrect experimental setup: Problems with the Franz diffusion cell assembly, such as air bubbles under the skin, can impede diffusion.[2]1. Optimize receptor fluid: Increase this compound solubility by adding a small percentage of a suitable organic solvent (e.g., ethanol, acetonitrile) or a surfactant to the receptor medium. Ensure the concentration remains below a level that could damage the skin membrane.[1] 2. Reformulate the vehicle: Incorporate penetration enhancers, such as propylene glycol, or explore novel drug delivery systems like nanoemulsions or glycerosomes to improve this compound's partitioning into and diffusion through the skin.[3][4] 3. Verify skin integrity: Before the experiment, measure the transepidermal water loss (TEWL) or electrical resistance of the skin to ensure it falls within an acceptable range.[5] 4. Ensure proper cell setup: Carefully assemble the Franz diffusion cells, ensuring no air bubbles are trapped between the skin and the receptor fluid.
High variability in IVPT results between replicates. 1. Inconsistent dosing: Uneven application of the topical formulation onto the skin surface can lead to variable permeation.[6] 2. Biological variability of skin samples: Skin from different donors or even different locations on the same donor can have varying permeability.[2] 3. Inconsistent environmental conditions: Fluctuations in temperature can affect diffusion rates. 4. Issues with sample analysis: Inconsistent extraction of this compound from skin samples or analytical errors during quantification.1. Standardize dosing procedure: Use a positive displacement pipette or a syringe to apply a precise amount of the formulation and spread it evenly over the defined diffusion area. 2. Use skin from a single donor for each experiment: If multiple donors are necessary, ensure that each formulation is tested on skin from each donor to account for inter-donor variability. 3. Maintain consistent temperature: Use a thermostatted water bath to maintain the receptor fluid at a constant temperature, typically 32°C to mimic skin surface temperature.[1] 4. Validate analytical methods: Develop and validate a robust analytical method for this compound extraction and quantification from the receptor fluid and skin layers.
Inconsistent amount of stratum corneum removed during tape stripping. 1. Variable pressure and duration of tape application: Inconsistent application pressure and time can lead to different amounts of corneocytes being removed with each strip.[7] 2. Inconsistent tape removal speed and angle: The speed and angle at which the tape is removed can affect the amount of stratum corneum adhered to the tape.[7] 3. Anatomical site variation: The thickness and cohesion of the stratum corneum can vary depending on the anatomical location from which the skin was obtained.[7]1. Standardize the procedure: Use a roller with a defined weight to apply consistent pressure for a fixed duration (e.g., 5 seconds).[8] 2. Maintain a consistent removal technique: Remove the tape at a constant, brisk speed and at a consistent angle (e.g., 90 degrees). 3. Use a consistent skin source: For a given study, use skin from the same anatomical site to minimize variability.

Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties of this compound to consider for vehicle selection?

This compound is a non-steroidal, low molecular weight (251.1 g/mol ) compound.[9] It is a weak acid and is practically insoluble in water but freely soluble in organic solvents like ethanol and propylene glycol.[1] Its lipophilic nature (LogP of approximately 2.8) suggests good potential for skin penetration, but its poor aqueous solubility can be a limiting factor for dissolution from the vehicle.[1]

2. How does the composition of the vehicle affect this compound's penetration?

The vehicle plays a crucial role in the topical delivery of this compound. The components of the vehicle can influence its solubility, release rate, and partitioning into the stratum corneum. For instance, the marketed ointment, Eucrisa®, contains white petrolatum, propylene glycol, mono- and di-glycerides, paraffin, butylated hydroxytoluene, and edetate calcium disodium. Petrolatum acts as an occlusive agent, hydrating the stratum corneum and potentially enhancing penetration. Propylene glycol acts as a solvent and a penetration enhancer.[10][11] Studies have shown that novel formulations like nanoemulsions and glycerosomal gels can significantly enhance the skin permeation of this compound compared to conventional ointments.[3][4]

3. What is the mechanism of action of this compound and how does it relate to skin penetration?

This compound is a phosphodiesterase-4 (PDE4) inhibitor.[12] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn reduces the production of pro-inflammatory cytokines.[12][13] For this compound to exert its therapeutic effect in the skin, it must penetrate the stratum corneum and reach the viable epidermis and dermis where the target inflammatory cells reside. Therefore, optimizing the vehicle to enhance its skin penetration is critical for its efficacy.

4. What are the advantages of using in vitro permeation tests (IVPT) for evaluating this compound formulations?

IVPT, typically using Franz diffusion cells, is a valuable tool for screening and optimizing topical formulations.[2] It allows for the comparison of the permeation profiles of different vehicle compositions in a controlled environment. IVPT can provide data on the rate and extent of drug penetration through the skin, as well as the amount of drug retained in different skin layers (epidermis and dermis).[1][14] This method is more cost-effective and less time-consuming than in vivo studies and reduces the need for animal testing.[2]

5. How can I visualize the penetration of this compound into the skin?

Confocal laser scanning microscopy (CLSM) is a non-invasive imaging technique that can be used to visualize the penetration of fluorescently labeled compounds into the skin. While this compound itself is not fluorescent, it can be labeled with a fluorescent dye, or a fluorescent molecule with similar physicochemical properties can be used as a surrogate. CLSM allows for the optical sectioning of the skin, providing high-resolution images of the drug's distribution within the different skin layers and appendages, such as hair follicles.

Data Presentation

The following tables summarize quantitative data from studies on enhancing this compound skin penetration.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)
Octanol75.80 ± 1.70[1]
Ethanol40.6 ± 11.3[1]
Propylene Glycol12.20 ± 2.55[1]
Oleic Acid3.44 ± 0.33[1]
Isopropyl Myristate3.43 ± 1.68[1]
Water0.11 ± 0.01[1]

Table 2: Comparison of In Vitro Skin Permeation of this compound from Different Formulations

FormulationPermeation Flux (µg/cm²/h)Enhancement RatioReference
Conventional OintmentNot explicitly stated, used as baseline1[4]
Glycerosomal GelNot explicitly stated, but showed 2.13-fold enhancement2.13[4]
Nanoemulgel (Optimized)Not explicitly stated, but showed controlled release over 24h-[3]

Table 3: Distribution of this compound in Skin Layers After 16 Hours of Topical Application of a 2% Ointment

Skin LayerPercentage of Total Recovered this compound
Stratum Corneum~5%
Epidermis~25%
Dermis~60%
Receptor Fluid~10%
Data estimated from graphical representation in the cited source.[15]

Experimental Protocols

In Vitro Permeation Test (IVPT) using Franz Diffusion Cells

Objective: To quantify the permeation of this compound from a topical formulation through the skin.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent)

  • Topical this compound formulation

  • Positive displacement pipette or syringe

  • Water bath with magnetic stirrers

  • HPLC system for this compound quantification

Procedure:

  • Prepare the excised skin by carefully removing any subcutaneous fat.

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (32°C) and degassed receptor fluid, ensuring there are no air bubbles under the skin.

  • Equilibrate the system for 30 minutes.

  • Accurately apply a finite dose of the this compound formulation (e.g., 10 mg/cm²) to the skin surface in the donor compartment.

  • At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid and replace it with fresh, pre-warmed receptor fluid.

  • At the end of the experiment, dismantle the cell, and clean the excess formulation from the skin surface.

  • Separate the epidermis from the dermis.

  • Extract this compound from the epidermis, dermis, and collected receptor fluid samples using a suitable solvent.

  • Quantify the concentration of this compound in each sample using a validated HPLC method.[1]

Tape Stripping

Objective: To determine the distribution of this compound within the stratum corneum.

Materials:

  • Adhesive tape discs (e.g., D-Squame®)

  • Forceps

  • Roller with a defined weight

  • Vials for tape strips

  • Solvent for extraction (e.g., acetonitrile)

  • HPLC system for this compound quantification

Procedure:

  • Apply the topical this compound formulation to a defined area of the skin and leave for a specified period.

  • Remove any excess formulation from the skin surface.

  • Apply an adhesive tape disc to the treated area.

  • Roll over the tape disc with a standardized weight and for a fixed duration to ensure consistent adhesion.

  • Remove the tape strip with a single, swift motion.

  • Place the tape strip in a vial.

  • Repeat the process for a predetermined number of strips (e.g., 20-30) on the same skin area.

  • Add a suitable solvent to each vial to extract this compound from the tape strips.

  • Analyze the extracts using a validated HPLC method to determine the amount of this compound on each tape strip.[16]

Confocal Laser Scanning Microscopy (CLSM)

Objective: To visualize the penetration of a fluorescently labeled this compound analogue or a fluorescent marker into the skin.

Materials:

  • Confocal laser scanning microscope

  • Excised skin sample

  • Topical formulation containing a fluorescently labeled compound

  • Microscope slides and coverslips

  • Mounting medium

Procedure:

  • Apply the fluorescently labeled formulation to the surface of the excised skin.

  • Incubate for a specific period under controlled conditions.

  • Remove excess formulation from the skin surface.

  • Mount the skin sample on a microscope slide.

  • Acquire a series of optical sections (z-stack) of the skin from the surface (stratum corneum) down into the dermis using the confocal microscope.

  • Process the images to create a 3D reconstruction of the fluorescent marker's distribution within the skin.

Mandatory Visualization

Crisaborole_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane AC Adenylate Cyclase Inflammatory_Stimuli->AC activates This compound This compound This compound->Cell_Membrane penetrates PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 inhibits AMP AMP PDE4->AMP degrades ATP ATP cAMP cAMP (Cyclic AMP) AC->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates NFkB_inhibition Inhibition of NF-κB PKA->NFkB_inhibition leads to Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-12, IL-23) NFkB_inhibition->Cytokine_Reduction

Caption: Mechanism of action of this compound via PDE4 inhibition.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Skin Permeation cluster_analysis Data Analysis cluster_optimization Optimization Formulation 1. Formulation Preparation (Varying vehicle components) Characterization 2. Physicochemical Characterization (pH, viscosity, particle size) Formulation->Characterization IVPT 3. In Vitro Permeation Test (IVPT) (Franz Diffusion Cells) Characterization->IVPT Tape_Stripping 4. Tape Stripping (Stratum Corneum Distribution) Characterization->Tape_Stripping Confocal 5. Confocal Microscopy (Visualization of Penetration) Characterization->Confocal Quantification 6. This compound Quantification (HPLC) IVPT->Quantification Tape_Stripping->Quantification Data_Analysis 7. Data Analysis & Comparison (Permeation profiles, flux, skin retention) Confocal->Data_Analysis Quantification->Data_Analysis Optimization 8. Vehicle Optimization (Select lead formulation) Data_Analysis->Optimization

References

Addressing application site pain and stinging associated with Crisaborole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the application site pain and stinging associated with Crisaborole.

Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of application site pain and stinging with this compound in clinical trials?

A1: Application site pain, including burning or stinging, is the most common adverse reaction reported in clinical trials of this compound (Eucrisa®) ointment, 2%. The incidence varies slightly across studies but is consistently higher than in patients treated with the vehicle alone.[1][2][3] In pivotal Phase 3 trials, approximately 4% of patients treated with this compound reported application site pain, compared to about 1% of patients in the vehicle group.[2][3] The sensation is typically mild to moderate and often resolves within one day of onset.[2]

Q2: What is the current understanding of the underlying mechanism for this compound-induced application site pain?

A2: The precise mechanism is not fully elucidated, but it is likely multifactorial. The leading hypothesis is that the stinging and burning sensations are primarily due to the application of the ointment to skin with a compromised barrier, which is characteristic of atopic dermatitis.[4][5] This impaired barrier function can lead to increased exposure of sensory nerve endings in the epidermis to the drug and its vehicle components.[6] Furthermore, as a phosphodiesterase 4 (PDE4) inhibitor, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP).[7][8] Elevated cAMP can lead to the activation of Protein Kinase A (PKA), which is known to sensitize nociceptors by phosphorylating and lowering the activation threshold of key ion channels involved in pain and thermal sensation, such as Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1).[9][10][11][12]

Q3: Do the excipients in the this compound formulation contribute to the stinging sensation?

A3: The vehicle components of the this compound ointment may contribute to the application site reactions. The inactive ingredients include white petrolatum, propylene glycol, mono- and diglycerides, paraffin, butylated hydroxytoluene (BHT), and edetate calcium disodium.[13] Propylene glycol and BHT, in particular, have been associated with allergic contact dermatitis and skin irritation in some individuals.[14] Preclinical studies in rabbits identified the 2% this compound ointment as a mild to moderate irritant.[15]

Q4: How does the anti-inflammatory action of this compound relate to the initial stinging sensation?

A4: this compound exerts its therapeutic effect by inhibiting PDE4 in inflammatory cells, which leads to an increase in intracellular cAMP.[7][16] This, in turn, reduces the production of pro-inflammatory cytokines.[16] While this anti-inflammatory effect is beneficial for treating atopic dermatitis, the initial increase in cAMP in sensory neurons may paradoxically lead to their sensitization and the perception of stinging or burning, as described in A2. The stinging sensation is often transient, which may suggest that as the inflammation resolves and the skin barrier function improves, the sensitivity of the nerve endings decreases.

Troubleshooting Guide

Issue: Significant variability in the incidence of application site pain is observed in our preclinical animal model of atopic dermatitis.

Possible Causes and Troubleshooting Steps:

  • Variability in Skin Barrier Disruption: The extent of epidermal barrier damage can significantly influence the perception of pain.

    • Recommendation: Standardize the method of inducing atopic dermatitis to ensure a consistent level of skin barrier compromise. Techniques such as tape-stripping or the use of specific haptens like oxazolone can be employed.[17][18] Monitor and quantify transepidermal water loss (TEWL) to ensure uniformity across experimental groups.

  • Inconsistent Drug Application: The amount of ointment applied and the method of application can affect the local concentration of this compound and its penetration.

    • Recommendation: Use a calibrated positive displacement pipette or a similar tool to apply a precise and consistent amount of the ointment to a defined surface area of the skin.

  • Behavioral Assessment Subjectivity: Pain and itch are subjective endpoints in animal models, often assessed through scratching and wiping behaviors.

    • Recommendation: Employ a blinded scoring system for behavioral assessments. Consider using automated systems for tracking and quantifying scratching behavior to reduce observer bias. Additionally, incorporate physiological measures of stress, such as heart rate or corticosterone levels, as supplementary endpoints.

Issue: Difficulty in differentiating between drug-induced irritation and vehicle effects in our in vitro skin model.

Possible Causes and Troubleshooting Steps:

  • Confounding Effects of Vehicle Components: As mentioned, some excipients in the this compound formulation can cause irritation.

    • Recommendation: Include a vehicle-only control group in all experiments. Additionally, test individual excipients at their respective concentrations in the formulation to identify any specific contributors to skin irritation in your model.

  • Model Sensitivity: The in vitro model may not be sensitive enough to detect subtle differences in irritation potential.

    • Recommendation: Utilize a tiered approach with multiple in vitro models. Start with simpler models like reconstructed human epidermis (RhE) for initial screening of cytotoxicity and irritant potential. Progress to more complex, co-culture models that include sensory neurons to specifically assess neurogenic inflammation and nociceptor activation.[4][19][20]

Quantitative Data Summary

Table 1: Incidence of Application Site Pain in this compound Clinical Trials

Study/AnalysisThis compound 2% IncidenceVehicle IncidencePopulationReference(s)
Pooled Phase 3 Trials (AD-301 & AD-302)4.4%1.2%Patients aged 2 years and older with mild to moderate atopic dermatitis.[14]
AD-301 Trial6.2%1.2%Patients aged 2 years and older with mild to moderate atopic dermatitis.[3]
AD-302 Trial2.7%1.2%Patients aged 2 years and older with mild to moderate atopic dermatitis.[3]
Long-Term Safety Study (48 weeks)2%N/APatients treated with this compound.[1]

Experimental Protocols

1. In Vitro Assessment of Nociceptor Sensitization using Calcium Imaging

  • Objective: To determine if this compound directly sensitizes sensory neurons, potentially through the cAMP-PKA pathway.

  • Methodology:

    • Cell Culture: Culture dorsal root ganglion (DRG) neurons isolated from neonatal rats or mice. These primary cultures contain a mixed population of sensory neurons, including nociceptors that express TRPV1 and TRPA1.

    • Calcium Indicator Loading: Load the cultured neurons with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[21][22]

    • Baseline Measurement: Establish a stable baseline fluorescence signal in a physiological buffer.

    • Stimulation Protocol:

      • Apply a sub-threshold concentration of a known nociceptor agonist (e.g., capsaicin for TRPV1, or AITC for TRPA1).

      • After a washout period, pre-incubate the neurons with this compound (and a vehicle control in a separate set of wells).

      • Re-apply the sub-threshold concentration of the nociceptor agonist.

    • Data Acquisition and Analysis: Record changes in intracellular calcium concentrations using fluorescence microscopy.[23][24] An increase in the calcium influx in response to the agonist after this compound treatment would suggest sensitization. To investigate the involvement of the cAMP-PKA pathway, the experiment can be repeated in the presence of a PKA inhibitor (e.g., H89).

2. Ex Vivo Skin-Nerve Preparation for Electrophysiological Recording

  • Objective: To measure the effect of topically applied this compound on the electrical activity of cutaneous sensory nerves.

  • Methodology:

    • Preparation: Isolate a section of skin with the innervating saphenous nerve from a rodent. Mount the preparation in a chamber that allows for separate perfusion of the dermal and epidermal sides.

    • Recording: Use suction electrodes to record the electrical activity from the nerve fibers.

    • Stimulation: Apply controlled thermal or mechanical stimuli to the skin to identify and characterize nociceptive fibers.

    • Drug Application: Apply this compound ointment or a solution containing this compound to the epidermal side of the skin preparation.

    • Data Analysis: Monitor for changes in the spontaneous firing rate of nociceptors and their response to subsequent thermal or mechanical stimuli. An increase in firing rate or a decrease in the activation threshold would indicate sensitization.

3. In Vivo Model of Atopic Dermatitis with Pain/Itch Behavior Assessment

  • Objective: To evaluate the effect of this compound on pain- and itch-related behaviors in an animal model of atopic dermatitis.

  • Methodology:

    • Model Induction: Induce an atopic dermatitis-like phenotype in mice (e.g., NC/Nga or BALB/c strains) through repeated epicutaneous application of an allergen such as ovalbumin or a hapten like oxazolone.[25][26][27]

    • Treatment Groups: Divide the animals into groups receiving topical treatment with this compound ointment, vehicle ointment, or a positive control (e.g., a topical corticosteroid).

    • Behavioral Assessment:

      • Spontaneous Scratching/Wiping: Videotape the animals and quantify the time spent scratching (a proxy for itch) and wiping the affected area (a proxy for pain).

      • Evoked Responses: Assess the response to light mechanical stimuli (allodynia) using von Frey filaments or thermal stimuli (thermal hyperalgesia) using a hot/cold plate or radiant heat source.

    • Histological and Molecular Analysis: At the end of the study, collect skin samples for histological analysis of inflammation and immune cell infiltration. Analyze the expression of markers of neuronal sensitization in the skin and dorsal root ganglia.

Visualizations

Crisaborole_MOA_Pain cluster_0 Epidermal Keratinocytes & Immune Cells cluster_1 Sensory Neuron Terminal This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP_increase ↑ cAMP cAMP_degradation cAMP Degradation PDE4->cAMP_degradation PKA_activation ↑ PKA Activation cAMP_increase->PKA_activation Inflammation ↓ Pro-inflammatory Cytokines PKA_activation->Inflammation Crisaborole_neuron This compound PDE4_neuron PDE4 Crisaborole_neuron->PDE4_neuron Inhibits cAMP_increase_neuron ↑ cAMP PKA_activation_neuron ↑ PKA Activation cAMP_increase_neuron->PKA_activation_neuron TRPV1_TRPA1 TRPV1 / TRPA1 (Ion Channels) PKA_activation_neuron->TRPV1_TRPA1 Phosphorylates Sensitization ↓ Activation Threshold (Sensitization) TRPV1_TRPA1->Sensitization Pain_Stinging Pain / Stinging Sensation Sensitization->Pain_Stinging Crisaborole_main This compound Application on Compromised Skin Barrier Crisaborole_main->this compound Crisaborole_main->Crisaborole_neuron

Caption: Proposed dual mechanism of this compound action.

Experimental_Workflow cluster_in_vitro In Vitro / Ex Vivo Analysis cluster_in_vivo In Vivo Analysis DRG_culture 1. Isolate & Culture Sensory Neurons (DRG) Calcium_imaging 2. Calcium Imaging (Fura-2/Fluo-4) DRG_culture->Calcium_imaging Assess sensitization Skin_nerve_prep 3. Ex Vivo Skin-Nerve Preparation Patch_clamp 4. Patch-Clamp Electrophysiology Skin_nerve_prep->Patch_clamp Measure nerve activity AD_model 1. Induce Atopic Dermatitis (e.g., Oxazolone model) Treatment 2. Topical Treatment (this compound vs. Vehicle) AD_model->Treatment Behavioral_tests 3. Behavioral Assessment (Scratching, Allodynia) Treatment->Behavioral_tests Tissue_analysis 4. Histology & Molecular Analysis of Skin/DRG Behavioral_tests->Tissue_analysis start Investigate this compound-Induced Application Site Pain cluster_in_vitro cluster_in_vitro start->cluster_in_vitro cluster_in_vivo cluster_in_vivo start->cluster_in_vivo

Caption: Workflow for investigating this compound's effects.

References

Technical Support Center: Strategies to Minimize Crisaborole Degradation in Topical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Crisaborole in topical preparations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and stability testing of this compound topical products.

Issue 1: Unexpectedly high levels of this compound degradation are observed in a new topical formulation during accelerated stability studies.

  • Question: What are the primary factors that could be contributing to the rapid degradation of this compound in my formulation? Answer: this compound is known to be susceptible to hydrolytic and oxidative degradation. The primary factors to investigate are:

    • pH of the formulation: this compound's stability is pH-dependent, with optimal stability observed around pH 5.5 in aqueous solutions[1]. Excursions to basic or strongly acidic pH can accelerate degradation.

    • Presence of water: Although this compound is often formulated in non-aqueous or low-water content bases, the presence of even small amounts of water can facilitate hydrolysis[1]. The hygroscopicity of excipients can also introduce water into the formulation over time.

    • Oxidizing agents: Peroxides present as impurities in excipients or exposure to atmospheric oxygen can lead to oxidative degradation of the benzoxaborole ring.

    • Incompatible excipients: Certain excipients may contain reactive functional groups or impurities that can directly react with this compound or catalyze its degradation.

  • Question: How can I systematically troubleshoot the cause of degradation in my formulation? Answer: A systematic approach is crucial. The following workflow can help identify the root cause:

    Troubleshooting_Workflow Start High Degradation Observed pH_Check Measure pH of the Formulation Start->pH_Check Water_Content Determine Water Content (Karl Fischer) Start->Water_Content Excipient_Compatibility Conduct Excipient Compatibility Study Start->Excipient_Compatibility Reformulate Reformulate with pH Adjustment/Buffers pH_Check->Reformulate Dry_Excipients Use Anhydrous/Low-Water Excipients Water_Content->Dry_Excipients Forced_Degradation Perform Forced Degradation Study on Individual Components Excipient_Compatibility->Forced_Degradation Add_Antioxidant Incorporate Antioxidant Forced_Degradation->Add_Antioxidant Add_Chelating_Agent Incorporate Chelating Agent Forced_Degradation->Add_Chelating_Agent Packaging_Eval Evaluate Packaging for Moisture and Oxygen Protection Reformulate->Packaging_Eval Dry_Excipients->Packaging_Eval Add_Antioxidant->Packaging_Eval Add_Chelating_Agent->Packaging_Eval Final_Formulation Optimized Formulation Packaging_Eval->Final_Formulation

    Caption: Troubleshooting workflow for this compound degradation.

Issue 2: A brown discoloration appears in the this compound ointment upon storage.

  • Question: What is the likely cause of the color change in my this compound ointment? Answer: A brown discoloration is often indicative of oxidative degradation. The formation of colored degradation products can result from the oxidation of this compound or other excipients in the formulation. Trace metal ions in the excipients can catalyze these oxidation reactions.

  • Question: What steps can I take to prevent this discoloration? Answer:

    • Incorporate an Antioxidant: The addition of an antioxidant like butylated hydroxytoluene (BHT) is a common strategy to prevent oxidative degradation.

    • Add a Chelating Agent: To sequester metal ions that can catalyze oxidation, consider adding a chelating agent such as edetate calcium disodium (EDTA)[2].

    • Use High-Purity Excipients: Ensure that the excipients used are of high purity with low levels of peroxide and metal ion impurities.

    • Inert Atmosphere Processing: During manufacturing, processing under an inert atmosphere (e.g., nitrogen) can minimize exposure to oxygen.

    • Opaque Packaging: Protect the formulation from light, as photolytic degradation can also contribute to color changes.

Frequently Asked Questions (FAQs)

Formulation Strategies

  • Q1: What are the most critical parameters to control in a this compound topical formulation to ensure stability? A1: The most critical parameters are pH, water content, and protection from oxidation. Maintaining a pH around 5.5, minimizing water activity, and incorporating antioxidants and/or chelating agents are key strategies[1]. The use of a non-aqueous, occlusive base like petrolatum can also limit exposure to water and oxygen[1].

  • Q2: Which excipients are known to be compatible with this compound? A2: Commonly used compatible excipients include white petrolatum, propylene glycol, mono- and di-glycerides, paraffin, butylated hydroxytoluene (BHT), and edetate calcium disodium (EDTA)[3]. Propylene glycol acts as a solvent for this compound within the ointment base[4].

  • Q3: What is the role of propylene glycol in this compound topical formulations and does it impact stability? A3: Propylene glycol is primarily used to dissolve this compound before its incorporation into the ointment base, ensuring a more uniform distribution[4]. While propylene glycol itself is generally stable, its hygroscopic nature can introduce water into the formulation, which could potentially contribute to hydrolysis if not controlled. The permeation of propylene glycol from the final formulation has also been studied to ensure safety[3][5].

Degradation Pathways and Products

  • Q4: What are the main degradation pathways for this compound? A4: The two primary degradation pathways for this compound are hydrolysis and oxidation.

    • Hydrolysis: The benzoxaborole ring is susceptible to hydrolysis, especially under basic conditions. This can lead to the formation of the major metabolite, 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol[6].

    • Oxidation: The boron-containing ring can be oxidized, leading to ring opening and the formation of various degradation products. The primary metabolite from hydrolysis can be further oxidized to 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid[6].

    Degradation_Pathway This compound This compound (C14H10BNO3) Metabolite1 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (Metabolite 1) This compound->Metabolite1 Hydrolysis Oxidative_Degradants Other Oxidative Degradation Products This compound->Oxidative_Degradants Direct Oxidation Metabolite2 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (Metabolite 2) Metabolite1->Metabolite2 Oxidation

    Caption: Main degradation pathways of this compound.

  • Q5: Are the degradation products of this compound active or toxic? A5: The major metabolites, 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol and 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid, are considered inactive[6][7]. However, the formation of any degradation product represents a loss of potency of the active pharmaceutical ingredient (API).

Analytical Methods and Stability Testing

  • Q6: What analytical techniques are suitable for stability testing of this compound formulations? A6: Stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods are most commonly used[8][9]. These methods can separate this compound from its degradation products, allowing for accurate quantification of the parent drug and detection of impurities.

  • Q7: How should a forced degradation study for a this compound topical preparation be designed? A7: A forced degradation study should expose the drug product to various stress conditions to generate potential degradation products and validate the stability-indicating nature of the analytical method[10]. The study should include exposure to:

    • Acidic conditions: e.g., 0.1 M HCl at room temperature.

    • Basic conditions: e.g., 0.1 M NaOH at room temperature.

    • Oxidative conditions: e.g., 3% H₂O₂ at room temperature.

    • Thermal stress: e.g., 60°C.

    • Photolytic stress: Exposure to UV and visible light as per ICH Q1B guidelines.

Data Presentation

Table 1: Summary of this compound Forced Degradation Studies

Stress ConditionReagent/ParameterDurationTemperature% Degradation Observed
Acid Hydrolysis2.0N HCl10 hoursRoom TempNo significant degradation
Base Hydrolysis 0.5N NaOH 6 hours Room Temp ~37.5%
Oxidation 1% H₂O₂ 1 hour Room Temp ~100%
ThermalHeat48 hours120°CNo significant degradation
PhotolyticUV Light--No significant degradation

Data synthesized from forced degradation studies reported in the literature.

Experimental Protocols

Protocol: Forced Degradation Study of a 2% this compound Ointment

This protocol outlines a general procedure for conducting a forced degradation study on a topical this compound formulation.

Forced_Degradation_Protocol Start Prepare 2% this compound Ointment Sample_Prep Accurately weigh ointment samples Start->Sample_Prep Stress_Conditions Expose samples to stress conditions: - Acid (0.1M HCl) - Base (0.1M NaOH) - Oxidative (3% H2O2) - Thermal (60°C) - Photolytic (ICH Q1B) Sample_Prep->Stress_Conditions Neutralization Neutralize acidic and basic samples Stress_Conditions->Neutralization Extraction Extract this compound and degradants (e.g., with Methanol/Acetonitrile) Neutralization->Extraction Analysis Analyze by validated stability-indicating RP-HPLC or UPLC method Extraction->Analysis Data_Eval Quantify this compound and degradation products. Calculate % degradation and mass balance. Analysis->Data_Eval End Report Findings Data_Eval->End

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the 2% this compound ointment into separate, suitable containers for each stress condition.

    • Prepare a control sample stored under normal conditions (e.g., 25°C/60% RH).

    • Also, prepare a placebo formulation (without this compound) to undergo the same stress conditions to identify excipient-related degradants.

  • Application of Stress:

    • Acid Hydrolysis: Add 10 mL of 0.1 M HCl to the sample, mix well, and store at room temperature for 24 hours.

    • Base Hydrolysis: Add 10 mL of 0.1 M NaOH to the sample, mix well, and store at room temperature for 24 hours.

    • Oxidation: Add 10 mL of 3% H₂O₂ to the sample, mix well, and store at room temperature for 24 hours.

    • Thermal Degradation: Store the sample in an oven at 60°C for 48 hours.

    • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Processing:

    • After the specified stress period, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Extract the drug and its degradation products from the ointment base using a suitable organic solvent (e.g., a mixture of methanol and acetonitrile). This may involve sonication and centrifugation to separate the ointment base.

    • Filter the extracts through a 0.45 µm filter before analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating RP-HPLC or UPLC method. A typical method might use a C18 column with a gradient elution of a buffered aqueous phase (e.g., phosphate buffer at pH 3) and an organic modifier like acetonitrile.

    • Use a photodiode array (PDA) detector to monitor the elution at a suitable wavelength (e.g., 252 nm) and to check for peak purity[11].

  • Data Evaluation:

    • Identify and quantify the degradation products relative to the initial amount of this compound.

    • Calculate the percentage of degradation for each stress condition.

    • Assess the mass balance to ensure that all major degradation products are accounted for.

References

Technical Support Center: Improving the Therapeutic Index of Topical PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with topical phosphodiesterase 4 (PDE4) inhibitors.

Troubleshooting Guides

This section addresses specific issues that may arise during preclinical and clinical development of topical PDE4 inhibitors.

Issue 1: High Variability in In Vitro Potency Assays (IC50)

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Enzyme Activity Standardize PDE4 enzyme source and lot. Ensure consistent assay buffer conditions (pH, ionic strength).Reduced variability in enzyme kinetics and more reproducible IC50 values.
Compound Solubility Issues Confirm compound solubility in the assay buffer. Use a co-solvent like DMSO at a consistent, low final concentration (e.g., <0.5%).Accurate determination of inhibitor potency without artifacts from compound precipitation.
Assay Detection Interference Run control experiments with the compound in the absence of the enzyme to check for interference with the detection method (e.g., fluorescence, luminescence).Elimination of false-positive or false-negative results due to compound properties.

Issue 2: Poor In Vivo Efficacy in Animal Models of Skin Inflammation

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Skin Penetration Evaluate different vehicle formulations to enhance drug delivery.[1][2] Options include creams, ointments, and novel delivery systems like nanoparticles.[2]Improved drug concentration at the target site within the skin, leading to a better therapeutic effect.
Rapid Metabolic Degradation in Skin Co-administer with metabolic inhibitors (use with caution and appropriate controls) or design metabolically more stable inhibitor analogs.Increased local bioavailability and duration of action of the PDE4 inhibitor.
Choice of Animal Model Select an animal model that best recapitulates the human disease pathophysiology. For example, MC903-induced atopic dermatitis models in mice are commonly used.[3]A more relevant assessment of the inhibitor's potential clinical efficacy.

Issue 3: Observation of Application Site Reactions (e.g., Burning, Stinging)

Potential Cause Troubleshooting Step Expected Outcome
Off-Target Effects Profile the inhibitor against a panel of other PDEs and relevant off-target proteins to assess selectivity.Identification of potential off-target activities that may contribute to local irritation.
Vehicle-Induced Irritation Conduct vehicle-only control experiments to assess the irritancy of the formulation itself. Optimize the vehicle composition to minimize irritating excipients.[4]Reduced application site reactions, improving the overall therapeutic index. Crisaborole, for example, has reported application site pain as a common side effect.[5][6]
High Local Concentration Adjust the concentration of the active ingredient in the formulation. A lower concentration may still be effective while reducing local side effects.[7]An optimized formulation with an acceptable balance between efficacy and tolerability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for topical PDE4 inhibitors in treating inflammatory skin diseases?

A1: Topical PDE4 inhibitors work by blocking the phosphodiesterase 4 (PDE4) enzyme within inflammatory cells in the skin.[8][9] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11][12][13] Elevated cAMP has broad anti-inflammatory effects, including the downregulation of pro-inflammatory cytokines like TNF-α, IL-4, IL-13, IL-17, and IL-23, and the upregulation of anti-inflammatory cytokines such as IL-10.[10][12][14][15] This modulation of the inflammatory cascade helps to reduce the signs and symptoms of skin conditions like atopic dermatitis and psoriasis.[5][8][16]

Q2: How do the potencies of common topical PDE4 inhibitors compare?

A2: There are significant differences in the potency of various PDE4 inhibitors. Roflumilast is considerably more potent than this compound and apremilast.[7] The half-maximal inhibitory concentration (IC50) is a common measure of potency, with lower values indicating higher potency.

PDE4 Inhibitor IC50 (approximate) Reference
Roflumilast0.7 - 0.8 nM[17][18][19]
Apremilast140 nM[17]
This compound750 nM[10][17]
Difamilast (PDE4B)11.2 nM[20]

Q3: What are the key strategies to mitigate systemic side effects of topical PDE4 inhibitors?

A3: The primary strategy is to design compounds and formulations that maximize local activity in the skin while minimizing systemic absorption. This can be achieved through:

  • Topical Formulation Design: Utilizing vehicles that optimize drug retention in the skin layers and limit penetration into the systemic circulation.[1][12]

  • Pharmacokinetic Properties: Developing inhibitors that are rapidly metabolized to inactive forms upon entering the bloodstream.[11] For example, difamilast is designed for localized action to reduce systemic exposure and associated side effects like gastrointestinal discomfort.[12]

  • High Potency: Highly potent inhibitors like roflumilast can be effective at very low concentrations, reducing the total drug load and the potential for systemic absorption.[7]

Q4: Which in vitro and in vivo models are most relevant for evaluating novel topical PDE4 inhibitors?

A4: A combination of in vitro and in vivo models is crucial for a comprehensive evaluation:

  • In Vitro Models:

    • Enzyme Assays: To determine the potency (IC50) and selectivity against different PDE4 subtypes (A, B, C, D).[20]

    • Cell-Based Assays: Using human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α release after LPS stimulation).[21]

  • In Vivo Models:

    • Mouse Models of Atopic Dermatitis: The MC903-induced model is widely used to assess effects on pruritus, dermatitis, and skin barrier function.[3]

    • Imiquimod-Induced Psoriasis Model: This model in mice mimics key aspects of psoriasis and is used to evaluate the anti-inflammatory effects of new compounds.[18]

Q5: How can patient adherence to topical PDE4 inhibitor therapy be improved in a clinical setting?

A5: Poor patient adherence is a known challenge with topical therapies.[22] Strategies to improve adherence include:

  • Vehicle Formulation: Developing cosmetically elegant and easy-to-apply formulations (e.g., non-greasy creams or foams) can improve the user experience.[4][23]

  • Dosing Regimen: Once-daily applications, as is the case with roflumilast cream, are more convenient for patients than twice-daily regimens.[23][24]

  • Patient Education: Clearly communicating the benefits and proper application techniques can enhance patient motivation and correct usage.[22]

  • Managing Side Effects: Proactively managing application site reactions can prevent discontinuation of therapy.[25]

Visualizations

PDE4_Signaling_Pathway PDE4 Inhibition Signaling Pathway ATP ATP AC Adenylate Cyclase ATP->AC Stimulus cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP CREB CREB PKA->CREB NFkB NF-κB PKA->NFkB Inhibits pCREB pCREB (Active) CREB->pCREB Anti_Inflammatory Anti-inflammatory Cytokines (e.g., IL-10) pCREB->Anti_Inflammatory Promotes Transcription Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-23) NFkB->Pro_Inflammatory Promotes Transcription PDE4_Inhibitor Topical PDE4 Inhibitor PDE4_Inhibitor->PDE4 Inhibits

Caption: Mechanism of action of topical PDE4 inhibitors in skin inflammation.

Experimental_Workflow Preclinical Evaluation Workflow for Topical PDE4 Inhibitors cluster_0 In Vitro Evaluation cluster_1 Formulation & In Vivo Testing cluster_2 Safety & Analysis Compound_Synthesis Compound Synthesis & Characterization Enzyme_Assay PDE4 Enzyme Assay (IC50 & Selectivity) Compound_Synthesis->Enzyme_Assay Cell_Assay Cell-Based Cytokine Assay (e.g., PBMC) Enzyme_Assay->Cell_Assay Formulation Topical Formulation Development Cell_Assay->Formulation Skin_Penetration Ex Vivo Skin Penetration Study Formulation->Skin_Penetration Animal_Model In Vivo Animal Model (e.g., Atopic Dermatitis) Skin_Penetration->Animal_Model Toxicity Local Tolerability & Systemic Toxicity Animal_Model->Toxicity PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Animal_Model->PK_PD Data_Analysis Data Analysis & Candidate Selection Toxicity->Data_Analysis PK_PD->Data_Analysis

Caption: A typical experimental workflow for preclinical topical PDE4 inhibitor development.

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay using Human PBMCs

Objective: To assess the ability of a topical PDE4 inhibitor to suppress the production of pro-inflammatory cytokines from activated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque density gradient medium

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • Test PDE4 inhibitor and vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.[21]

  • Cell Plating: Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium. Count the cells and adjust the concentration to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.[21]

  • Inhibitor Treatment: Prepare serial dilutions of the test PDE4 inhibitor and vehicle control in complete medium. Add 50 µL of the diluted compounds to the appropriate wells.

  • Stimulation: Prepare an LPS solution in complete medium. Add 50 µL of the LPS solution to achieve a final concentration of 100 ng/mL in all wells except for the unstimulated control.[21]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[21]

  • Cytokine Measurement: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each inhibitor concentration relative to the vehicle-treated, LPS-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Murine Model of Atopic Dermatitis

Objective: To evaluate the in vivo efficacy of a topical PDE4 inhibitor formulation in a chemically-induced atopic dermatitis (AD) mouse model.

Materials:

  • BALB/c mice (6-8 weeks old)

  • MC903 (Calcipotriol)

  • Test PDE4 inhibitor formulation and vehicle control

  • Tools for measuring ear thickness (e.g., digital calipers)

  • Equipment for histological analysis (formalin, paraffin, microtome, H&E staining reagents)

Methodology:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Induction of AD-like Inflammation: Apply a solution of MC903 topically to one ear of each mouse daily for a specified period (e.g., 14 days) to induce an AD-like phenotype, characterized by erythema, scaling, and ear thickening. The contralateral ear can serve as an untreated control.

  • Topical Treatment: After the induction phase, randomize the mice into treatment groups (e.g., vehicle control, positive control, test inhibitor groups). Apply a defined amount of the respective topical formulation to the inflamed ear daily for the duration of the treatment period (e.g., 7-14 days).

  • Clinical Scoring and Measurements:

    • Ear Thickness: Measure the thickness of the treated ear daily using digital calipers.

    • Clinical Score: Score the severity of skin inflammation daily based on a standardized scale for erythema, scaling, and erosion.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect the ear tissue.

    • Histology: Fix a portion of the ear tissue in 10% neutral buffered formalin, embed in paraffin, and prepare sections. Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.[21]

    • Gene Expression: Snap-freeze another portion of the ear tissue for RNA extraction and subsequent qPCR analysis of inflammatory cytokine mRNA levels (e.g., IL-4, IL-13, TSLP).

  • Data Analysis: Compare the changes in ear thickness, clinical scores, histological parameters, and cytokine gene expression between the different treatment groups. Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the observed effects.

References

Managing adverse events in long-term Crisaborole safety studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crisaborole in long-term safety studies.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving the long-term application of this compound.

Q1: A study participant is reporting a burning or stinging sensation at the application site. How should this be managed?

A1: Application site pain, including burning and stinging, is the most frequently reported treatment-related adverse event in long-term this compound studies.[1][2][3][4][5] In most cases, this sensation is mild to moderate and resolves within a day.[2] If a participant reports this, consider the following steps:

  • Assess Severity: Determine the severity and duration of the discomfort.

  • Reassurance: Inform the participant that this is a known and common side effect that is typically transient.

  • Continue Treatment: In most instances, treatment can be continued. The incidence of application-site pain has been observed to decrease over time in long-term studies.[2]

  • Temporary Interruption: If the sensation is severe, a temporary interruption of treatment may be considered until the symptom subsides.

  • Discontinuation: Discontinuation of the study due to application site pain is rare.[1][6] However, if the symptom is intolerable or associated with a severe local reaction, discontinuation should be considered.

Q2: A participant's atopic dermatitis appears to be worsening or flaring up during treatment. What is the appropriate course of action?

A2: Worsening of atopic dermatitis has been reported as a treatment-related adverse event in some patients.[2][4][5][7][8] It is crucial to differentiate between a treatment-related flare and a natural fluctuation of the disease.

  • Confirm Diagnosis: Ensure the observed skin reaction is consistent with an atopic dermatitis flare and not another condition.

  • Review Application Technique: Verify that the participant is applying the ointment correctly and to all affected areas as per the protocol.

  • Consider Rescue Medication: Depending on the study protocol, the use of rescue medication, such as topical corticosteroids or calcineurin inhibitors, may be permitted for managing flares.[8]

  • Evaluate for Infection: Assess the site for signs of a secondary infection, which has been reported as a potential adverse event.[2][4][5][7][8]

  • Follow Protocol Guidelines: Adhere to the study's specific guidelines for managing disease exacerbations, which may include criteria for treatment continuation, interruption, or discontinuation.

Q3: What should be done if a participant develops a skin infection at the application site?

A3: Application site infections are a reported treatment-related adverse event in long-term this compound studies.[2][4][5][7][8]

  • Clinical Assessment: Clinically assess the affected area to confirm the presence and type of infection (bacterial, fungal, or viral).

  • Microbiological Sampling: If necessary, obtain samples for culture and sensitivity testing to guide antimicrobial therapy.

  • Initiate Appropriate Treatment: Prescribe appropriate antimicrobial therapy based on the clinical diagnosis and culture results.

  • Treatment Interruption: The study protocol will likely specify whether this compound application should be temporarily interrupted in the presence of an active infection at the treatment site.

  • Monitor Resolution: Closely monitor the infection until it resolves.

Q4: Are there any systemic adverse events of concern with long-term this compound use?

A4: Long-term studies have shown that this compound is well-tolerated with a low incidence of systemic side effects.[9][10] The majority of treatment-emergent adverse events (TEAEs) are considered unrelated to the treatment and are typically mild to moderate in severity.[2][4][8] Commonly reported non-application site TEAEs include nasopharyngitis, upper respiratory infections, cough, and fever; however, these are generally not attributed to this compound.[4]

Quantitative Data on Adverse Events

The following tables summarize the incidence of treatment-related adverse events (TRAEs) and treatment-emergent adverse events (TEAEs) from key long-term safety studies of this compound.

Table 1: Incidence of Most Common Treatment-Related Adverse Events (TRAEs) in Long-Term Studies

Adverse EventIncidence in AD-303 Extension Study (48 weeks)Incidence in Pooled Phase 3 and Extension Studies
Application Site Pain (burning/stinging)2.3%[1][2]2.3%[8]
Atopic Dermatitis (worsening/flare)3.1%[2]3.1%[8]
Application Site Infection1.2%[2]1.2%[8]

Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs) in Long-Term Studies

StudyDurationPercentage of Patients with at least one TEAESeverity of TEAEsRelationship to TreatmentDiscontinuation due to TEAEs
AD-303 Extension Study48 weeks65% (including pivotal studies)[2]Most were mild (51.2%) or moderate (44.6%)[2][8]93.1% considered unrelated to treatment[2][8]1.7%[2][8]
Post hoc analysis of extension studyUp to 4 consecutive 28-day cycles< 5% (treatment-related AEs)[1]Not specifiedN/AOne patient[1]

Experimental Protocols

The long-term safety of this compound has been primarily evaluated in an open-label extension study (AD-303) following two pivotal Phase 3, vehicle-controlled studies (AD-301 and AD-302).

Study Design:

  • Pivotal Studies (AD-301 & AD-302): Identically designed, 28-day, double-blind, vehicle-controlled studies.[1]

  • Extension Study (AD-303): A 48-week, open-label, single-arm safety study for patients who completed the pivotal studies.[2]

Patient Population:

  • Patients aged ≥2 years (in pivotal and initial extension studies) or ≥3 months (in later studies) with mild-to-moderate atopic dermatitis.[1][2][8]

Treatment Regimen:

  • This compound ointment, 2%, applied topically twice daily to affected areas.[1][2]

  • In the extension study, treatment was administered in 28-day cycles. Patients with an Investigator's Static Global Assessment (ISGA) score of mild or greater at the beginning of a cycle received treatment.[2][8] Patients who achieved "clear" or "almost clear" (ISGA 0 or 1) had an off-treatment period for the next 28-day cycle.[1]

Safety Assessments:

  • Adverse events (AEs), including treatment-emergent AEs (TEAEs) and serious AEs, were monitored throughout the studies.[2]

  • Disease severity was assessed every 4 weeks using the ISGA score.[2][8]

Visualizations

Signaling Pathway

Crisaborole_Mechanism cluster_cell Inflammatory Cell PDE4 Phosphodiesterase 4 (PDE4) AMP AMP PDE4->AMP breaks down cAMP_high Increased intracellular cyclic AMP (cAMP) Cytokines Reduced production of pro-inflammatory cytokines (e.g., TNF-α, IL-4, IL-13) cAMP_high->Cytokines leads to cAMP_low cAMP cAMP_low->PDE4 ATP ATP ATP->cAMP_low Adenylyl cyclase Inflammation Decreased Inflammation Cytokines->Inflammation This compound This compound This compound->PDE4 inhibits

Caption: Mechanism of action of this compound in reducing inflammation.

Experimental Workflow

Crisaborole_Long_Term_Study_Workflow cluster_phase3 Phase 3 Pivotal Studies (28 days) cluster_extension Open-Label Extension Study (48 weeks) P3_Screening Patient Screening (Mild-to-moderate AD) P3_Randomization Randomization P3_Screening->P3_Randomization P3_this compound This compound 2% Ointment (Twice Daily) P3_Randomization->P3_this compound P3_Vehicle Vehicle Ointment (Twice Daily) P3_Randomization->P3_Vehicle P3_Endpoint End of Study Assessment (Day 29) P3_this compound->P3_Endpoint P3_Vehicle->P3_Endpoint Ext_Enrollment Enrollment of eligible patients from Phase 3 studies P3_Endpoint->Ext_Enrollment Ext_Cycle_Start Start of 28-day Cycle Ext_Enrollment->Ext_Cycle_Start Ext_ISGA_Check ISGA Assessment Ext_Cycle_Start->Ext_ISGA_Check Ext_AE_Monitoring Adverse Event Monitoring (Ongoing) Ext_Cycle_Start->Ext_AE_Monitoring Ext_On_Treatment On-Treatment: This compound 2% Ointment (Twice Daily for 28 days) Ext_ISGA_Check->Ext_On_Treatment ISGA ≥ Mild Ext_Off_Treatment Off-Treatment: No this compound (for 28 days) Ext_ISGA_Check->Ext_Off_Treatment ISGA = Clear or Almost Clear Ext_On_Treatment->Ext_Cycle_Start Ext_Off_Treatment->Ext_Cycle_Start Ext_End End of 48-week Study Ext_AE_Monitoring->Ext_End

Caption: Workflow of long-term this compound safety and efficacy studies.

References

Technical Support Center: High-Purity Crisaborole Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity Crisaborole intermediates.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of key this compound intermediates, such as 4-(4-Bromo-3-Hydroxymethylphenoxy)Benzonitrile and 4-(4-amino-3-(hydroxymethyl)phenoxy)benzonitrile (AHBN).[1][2]

Question: Why is the yield of my desired intermediate consistently low?

Answer:

Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.

  • Incomplete Reactions: Monitor the reaction progress using appropriate analytical techniques like HPLC or TLC.[3] If the reaction stalls, consider the following:

    • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Moisture or degradation of reagents like organolithium compounds can significantly impact the reaction.[4]

    • Reaction Temperature: Some steps, like organolithiation, require cryogenic temperatures (e.g., -78°C) to prevent side reactions.[4][5][6][7] Ensure your cooling bath maintains the target temperature consistently. Conversely, other steps may require elevated temperatures to proceed to completion.[3]

    • Reaction Time: Certain reactions in this compound synthesis can be lengthy, sometimes requiring 12-24 hours.[2] Ensure the reaction is allowed to proceed for a sufficient duration.

  • Side Reactions and Impurity Formation: The formation of by-products, such as dimer and trimer impurities, can consume starting materials and reduce the yield of the desired product.[4] Optimization of reaction conditions is crucial to minimize these side reactions.

  • Product Loss During Work-up and Purification:

    • Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of your intermediate. Multiple extractions with a suitable organic solvent may be necessary.

    • Purification: While methods like column chromatography are effective, they can lead to product loss.[4] Consider alternative purification methods like crystallization or salt formation, which can be more efficient on a larger scale.[4] For instance, this compound can be purified by forming an ethanolamine salt.[4]

Question: I am observing a high level of impurities in my product. How can I improve the purity?

Answer:

Achieving high purity (often >98-99.5%) is critical for pharmaceutical intermediates.[1][2] If you are struggling with impurities, consider the following:

  • Identify the Impurities: Use analytical techniques like UPLC-MS/MS to identify the structure of the major impurities.[8] Common impurities can include unreacted starting materials, by-products from side reactions (e.g., "Des-amine" impurity), or degradation products.[2][9] Some impurities, like 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile, may be genotoxic and require strict control.[8]

  • Optimize Reaction Conditions:

    • Temperature Control: As mentioned, precise temperature control is critical to prevent the formation of impurities.[5][6][7]

    • Reagent Stoichiometry: Carefully control the molar ratios of your reactants. An excess of a particular reagent may lead to the formation of specific by-products.

    • Flow Chemistry: For reactions involving highly reactive reagents like organolithiums, consider using a continuous flow process. This allows for better control over mixing, temperature, and reaction time, which can significantly reduce impurity formation and improve yield.[5][6][7]

  • Refine the Purification Strategy:

    • Crystallization: This is a powerful technique for removing impurities. Experiment with different solvent systems to find conditions that maximize the recovery of your high-purity intermediate.

    • Activated Carbon Treatment: Treatment with activated carbon can be effective for removing colored impurities and some organic by-products.[2]

    • Chromatography: While potentially leading to some yield loss, flash column chromatography can be very effective for removing closely related impurities.[4]

General Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Resolution start Synthesis Issue Observed (e.g., Low Yield, High Impurity) analyze_product Analyze Product (HPLC, UPLC-MS/MS) start->analyze_product identify_problem Identify Specific Problem (e.g., Incomplete Reaction, Specific Impurity) analyze_product->identify_problem incomplete_reaction Incomplete Reaction? identify_problem->incomplete_reaction high_impurities High Impurities? incomplete_reaction->high_impurities No check_reagents Check Reagent Quality and Stoichiometry incomplete_reaction->check_reagents Yes optimize_conditions Optimize Reaction Conditions (Temperature, Time) high_impurities->optimize_conditions Yes check_reagents->optimize_conditions refine_purification Refine Purification (Crystallization, Chromatography) optimize_conditions->refine_purification consider_flow_chem Consider Flow Chemistry refine_purification->consider_flow_chem implement_changes Implement Optimized Protocol consider_flow_chem->implement_changes verify_results Verify Results with Repeat Analysis implement_changes->verify_results end High-Purity Intermediate Achieved verify_results->end

Caption: General troubleshooting workflow for this compound intermediate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical intermediates in this compound synthesis?

A1: One of the most critical intermediates is 4-(4-Bromo-3-Hydroxymethylphenoxy)Benzonitrile (CAS No. 906673-45-8).[1] Another key starting material for certain synthetic routes is 4-(4-amino-3-(hydroxymethyl)phenoxy)benzonitrile (AHBN).[2] The purity of these intermediates is crucial for the successful synthesis of the final active pharmaceutical ingredient (API).[1]

Q2: What are the main challenges in scaling up the synthesis of this compound intermediates?

A2: Scaling up the synthesis presents several challenges:

  • Use of Hazardous Reagents: The use of pyrophoric reagents like n-butyllithium and tert-butyllithium is hazardous and difficult to handle on a large scale.[2][4]

  • Cryogenic Temperatures: Maintaining temperatures as low as -78°C for large reaction volumes is energy-intensive and operationally complex.[2][4]

  • Purification: Purification methods like flash column chromatography are not always practical or cost-effective for commercial-scale production.[4]

  • Long Reaction Times: Some synthetic steps can take up to 24 hours, which can be inefficient for large-scale manufacturing.[2]

Q3: Are there alternative, more scalable methods for synthesis?

A3: Yes, newer approaches aim to overcome the challenges of traditional batch synthesis. Continuous flow chemistry has been successfully applied to the synthesis of a key boronate intermediate of this compound.[5][6][7] This method allows for better control over reaction parameters, reduces the risks associated with hazardous reagents, and can significantly improve yield and purity while reducing reaction times.[5][6][7]

Q4: What analytical methods are recommended for purity control?

A4: A combination of chromatographic techniques is recommended:

  • RP-HPLC and UPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are widely used for determining the purity of this compound and its intermediates, as well as for stability-indicating assays.[10][11][12][13]

  • UPLC-MS/MS: For identifying and quantifying potentially genotoxic impurities, the high sensitivity and specificity of UPLC-tandem mass spectrometry are necessary.[8]

Data Presentation

Table 1: Impact of Reaction Temperature on this compound Synthesis via Flow Chemistry
Temperature (°C)This compound Yield (HPLC area %)Impurity 13 (%)Impurity 14 (%)Impurity 15 (%)
0729.8-14.34
-20818.2-8.25
-5087.456.991.003.24
-6089.39---

Data synthesized from a study on continuous flow synthesis.[5][7] Impurities 13, 14, and 15 are specific process-related impurities identified in the study.

Table 2: UPLC Method Validation Parameters
ParameterThis compound
Linearity (Correlation Coefficient)0.9995
% Recovery100.05 - 101.16 %
Repeatability and Intermediate Precision (RSD)< 2.0%
Solution Stability at Room Temperature72 hours

This table summarizes typical validation parameters for a UPLC method for this compound analysis.[10][13]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-bromo-3-(hydroxymethyl)phenoxy)-2,6-dichlorobenzonitrile

This one-pot reaction protocol is an example of a more streamlined synthesis approach.[14]

Materials:

  • 2-Bromo-5-hydroxybenzaldehyde

  • 2,6-dichloro-4-fluorobenzonitrile

  • Potassium Carbonate (K₂CO₃)

  • Sodium Borohydride (NaBH₄)

  • Dimethylacetamide (DMA)

  • Water

Procedure:

  • Dissolve 2-Bromo-5-hydroxybenzaldehyde (30.0 g, 149 mmols) and 2,6-dichloro-4-fluorobenzonitrile (30.0 g, 158 mmols) in DMA (130 mL).

  • Add K₂CO₃ (27.0 g, 195 mmols) to the solution.

  • Maintain the reaction at 20-30°C for 3-6 hours, monitoring for completion.

  • Prepare a solution of NaBH₄ (2.0 g, 53 mmols) in water (20 mL, stabilized with 5% NaOH).

  • Add the NaBH₄ solution to the reaction mixture over 20 minutes.

  • Stir for an additional 30 minutes after the addition is complete.

  • The intermediate, 4-(4-bromo-3-(hydroxymethyl)phenoxy)-2,6-dichlorobenzonitrile, can then be isolated and purified for the next step.

Protocol 2: Purification of Crude this compound by Crystallization

This protocol describes a method for purifying crude this compound.[14]

Materials:

  • Crude this compound

  • Acetone

  • Water

Procedure:

  • Prepare a solution of crude this compound (100 g) in a mixture of acetone (350 g) and water (50 g).

  • In a separate vessel, place 1 liter of water at 25°C.

  • Add the this compound solution dropwise to the water over approximately 30 minutes with stirring.

  • Continue stirring the resulting mixture for 1-2 hours at room temperature.

  • Collect the precipitated, purified this compound by filtration.

  • Wash the solid with water (100 mL).

  • Dry the product to obtain high-purity this compound.

Visualizations

Key Intermediate Synthesis Workflow

cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: In-situ Reduction cluster_2 Step 3: Borylation and Cyclization (Subsequent Steps) start 2-Bromo-5-hydroxybenzaldehyde + 2,6-dichloro-4-fluorobenzonitrile reaction1 React with K₂CO₃ in DMA (20-30°C, 3-6h) start->reaction1 intermediate1 4-(4-Bromo-3-formylphenoxy) -2,6-dichlorobenzonitrile reaction1->intermediate1 reaction2 Add NaBH₄ solution in water intermediate1->reaction2 intermediate2 4-(4-bromo-3-(hydroxymethyl)phenoxy) -2,6-dichlorobenzonitrile reaction2->intermediate2 next_steps Borylation with alkyl borate and alkyl lithium intermediate2->next_steps final_product This compound next_steps->final_product cluster_temp Temperature cluster_reagents Reagents cluster_time Reaction Time reaction_params Reaction Parameters temp_high Too High reaction_params->temp_high temp_low Too Low (Not Cryogenic) reaction_params->temp_low reagent_impure Impure/Degraded reaction_params->reagent_impure reagent_excess Incorrect Stoichiometry reaction_params->reagent_excess time_short Too Short reaction_params->time_short time_long Too Long reaction_params->time_long dimers_trimers Dimers/Trimers temp_high->dimers_trimers temp_low->dimers_trimers unreacted_sm Unreacted Starting Materials reagent_impure->unreacted_sm reagent_excess->dimers_trimers time_short->unreacted_sm degradation_products Degradation Products time_long->degradation_products impurities Impurity Formation unreacted_sm->impurities dimers_trimers->impurities degradation_products->impurities

References

Validation & Comparative

Crisaborole Versus Tacrolimus: A Preclinical Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals, offering an objective comparison of the preclinical performance of crisaborole and tacrolimus. This guide provides supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by pruritus and eczematous lesions. Topical anti-inflammatory agents are the mainstay of treatment. This guide provides a preclinical comparative analysis of two non-steroidal topical agents: this compound, a phosphodiesterase 4 (PDE4) inhibitor, and tacrolimus, a calcineurin inhibitor. While both are used in the management of AD, they possess distinct mechanisms of action that influence their efficacy and safety profiles. This document aims to provide a comprehensive preclinical overview to inform further research and drug development.

Mechanism of Action

This compound and tacrolimus modulate the inflammatory cascade in atopic dermatitis through distinct molecular targets.

This compound: This benzoxaborole, non-steroidal, anti-inflammatory compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] PDE4 is a key enzyme in the inflammatory cascade that degrades cyclic adenosine monophosphate (cAMP).[4] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines.[1][3]

Tacrolimus: As a macrolide immunosuppressant, tacrolimus functions by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[5] Tacrolimus first binds to the immunophilin FKBP12. This complex then binds to calcineurin, inhibiting its phosphatase activity.[5][6] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor, thereby blocking the transcription of pro-inflammatory cytokines, particularly in T-cells.[6]

In Vitro Efficacy: A Comparative Summary

The following tables summarize the in vitro inhibitory activities of this compound and tacrolimus on their respective primary targets and on the release of key inflammatory cytokines.

DrugTargetAssay SystemIC50 ValueReference
This compound PDE4Enzyme Assay0.49 µM[No specific reference found in search results]
Tacrolimus CalcineurinLeukocyte Lysates34 µg/L (approx. 42 nM)[7]

Table 1: Inhibition of Primary Molecular Targets. IC50 values represent the concentration of the drug required to inhibit the activity of its primary target enzyme by 50%.

DrugCytokineCell SystemIC50 ValueReference
This compound TNF-αHuman PBMCsNot specified[2][8]
IL-2Human PBMCsNot specified[1]
IL-4Human PBMCsNot specified[3]
IL-5Human PBMCsNot specified[1]
IL-13Human PBMCsNot specified[3]
Tacrolimus IL-2, IL-3, IL-4, IL-5, IFN-γ, GM-CSFHuman PBMCs0.02 - 0.11 ng/mL[9]

Table 2: Inhibition of Cytokine Release. IC50 values represent the concentration of the drug required to inhibit the release of specific cytokines from stimulated human peripheral blood mononuclear cells (PBMCs) by 50%.

Preclinical Animal Models: Efficacy in Atopic Dermatitis

The oxazolone-induced atopic dermatitis model in mice is a commonly used preclinical model to evaluate the efficacy of topical anti-inflammatory agents.

DrugAnimal ModelKey Efficacy ParametersResultsReference
This compound Imiquimod-induced psoriasis-like dermatitis (mouse)Ear thicknessSignificant reduction compared to vehicle[10]
MC903-induced atopic dermatitis (mouse)Itch- and pain-related behaviorsReduction in both behaviors[11]
Oxazolone-induced atopic dermatitis (mouse)Effective in inhibiting induced pathology and modulating cytokine gene signature[12]
Tacrolimus Oxazolone-induced chronic allergic contact dermatitis (rat)Ear swelling and epidermal hyperplasiaDramatic suppression[13]
Oxazolone-induced contact dermatitis (rat)Ear swellingMarkedly reduced[14]

Table 3: Efficacy in Preclinical Animal Models of Skin Inflammation. This table summarizes the observed effects of this compound and tacrolimus in various animal models of inflammatory skin disease.

Experimental Protocols

Detailed methodologies for key preclinical assays are provided below to facilitate study replication and comparison.

Phosphodiesterase 4 (PDE4) Inhibition Assay

Objective: To determine the in vitro potency of a test compound (e.g., this compound) in inhibiting PDE4 enzyme activity.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP (substrate)

  • 5'-Nucleotidase (converts AMP to adenosine)

  • Inorganic pyrophosphatase

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Phosphate detection reagent (e.g., Malachite Green)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the PDE4 enzyme to each well.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Initiate the reaction by adding cAMP to all wells.

  • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Stop the reaction by adding 5'-Nucleotidase and inorganic pyrophosphatase, and incubate further to convert the resulting AMP to adenosine and phosphate.

  • Add the phosphate detection reagent to all wells.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Calculate the percentage of PDE4 inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[15]

Calcineurin Phosphatase Activity Assay

Objective: To determine the in vitro potency of a test compound (e.g., tacrolimus) in inhibiting calcineurin phosphatase activity.

Materials:

  • Active calcineurin enzyme

  • Calmodulin

  • RII phosphopeptide substrate (phosphorylated)

  • Test compound (tacrolimus)

  • Calcineurin assay buffer (containing CaCl2, MgCl2, DTT, and a buffer like Tris-HCl)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing calcineurin assay buffer, calmodulin, and active calcineurin enzyme in each well of a 96-well plate.

  • Add various concentrations of the test compound (tacrolimus) or a vehicle control to the wells.

  • Pre-incubate the mixture to allow the test compound to bind to calcineurin.

  • Initiate the dephosphorylation reaction by adding the RII phosphopeptide substrate to each well.

  • Incubate the plate at 37°C for a defined period.

  • Stop the reaction by adding the malachite green reagent, which also forms a colored complex with the released free phosphate.

  • Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a plate reader.

  • Calculate the percentage of calcineurin inhibition for each tacrolimus concentration compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the tacrolimus concentration.[5][7]

In Vitro Cytokine Release Assay from Human PBMCs

Objective: To assess the effect of a test compound on the production of inflammatory cytokines from stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs isolated from healthy donors

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Stimulating agents (e.g., anti-CD3/CD28 antibodies, lipopolysaccharide (LPS))

  • Test compound (this compound or tacrolimus)

  • 96-well cell culture plates

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-2, IL-4, IL-5)

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Seed the PBMCs in a 96-well plate at a specific density.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Add the diluted test compound or vehicle control to the respective wells and pre-incubate for a short period.

  • Add the stimulating agent to the wells to induce cytokine production.

  • Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO2.

  • Centrifuge the plate and collect the cell-free supernatants.

  • Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition for each concentration of the test compound relative to the stimulated vehicle control.

  • Determine the IC50 value for the inhibition of each cytokine.[9]

Oxazolone-Induced Atopic Dermatitis Mouse Model

Objective: To evaluate the in vivo efficacy of a topically applied test compound in a mouse model of atopic dermatitis.

Materials:

  • Mice (e.g., BALB/c or NC/Nga strain)

  • Oxazolone (sensitizing and challenging agent)

  • Acetone and olive oil (vehicle for oxazolone)

  • Test compound formulated in a suitable vehicle (e.g., ointment)

  • Vehicle control

  • Calipers for measuring ear thickness

Procedure:

  • Sensitization: On day 0, sensitize the mice by applying a solution of oxazolone (e.g., 0.3-1.5% in acetone/olive oil) to a shaved area of the abdomen or back.[16][17]

  • Challenge: Starting on day 5-7, repeatedly challenge the mice by applying a lower concentration of oxazolone (e.g., 0.1-0.3%) to the ears or the same shaved area of the back every 2-3 days for a specified period (e.g., 2-3 weeks).[17]

  • Treatment: Begin topical application of the test compound or vehicle control to the inflamed area (e.g., ears) once or twice daily, starting either before or after the challenge phase begins.

  • Efficacy Assessment:

    • Ear Swelling: Measure the thickness of the ears daily using calipers.

    • Clinical Scoring: Visually score the severity of skin inflammation based on parameters such as erythema, edema, excoriation, and scaling.

    • Histology: At the end of the study, collect skin tissue for histological analysis to assess epidermal thickness and inflammatory cell infiltration.

    • Biomarker Analysis: Analyze skin or serum samples for levels of inflammatory cytokines and IgE.

  • Data Analysis: Compare the efficacy parameters between the test compound-treated group, the vehicle-treated group, and a naive control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and tacrolimus, as well as a typical experimental workflow for their preclinical evaluation.

Crisaborole_Mechanism_of_Action cluster_cell Inflammatory Cell Pro_inflammatory_stimuli Pro-inflammatory Stimuli AC Adenylate Cyclase Pro_inflammatory_stimuli->AC ATP ATP ATP->AC Converts cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP NF_kB_inhibition Inhibition of NF-κB Pathway PKA->NF_kB_inhibition Cytokine_synthesis Pro-inflammatory Cytokine Synthesis (e.g., TNF-α, ILs) NF_kB_inhibition->Cytokine_synthesis Reduces Inflammation Inflammation Cytokine_synthesis->Inflammation This compound This compound This compound->PDE4 Inhibits

Caption: Mechanism of action of this compound.

Tacrolimus_Mechanism_of_Action cluster_tcell T-Cell TCR_activation T-Cell Receptor (TCR) Activation Ca_increase ↑ Intracellular Ca²⁺ TCR_activation->Ca_increase Calcineurin Calcineurin Ca_increase->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_transcription Pro-inflammatory Gene Transcription (e.g., IL-2) Nucleus->Gene_transcription Initiates Cytokine_production Cytokine Production Gene_transcription->Cytokine_production Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Binds to Tac_FKBP12_complex Tacrolimus-FKBP12 Complex Tacrolimus->Tac_FKBP12_complex FKBP12->Tac_FKBP12_complex Tac_FKBP12_complex->Calcineurin Inhibits

Caption: Mechanism of action of tacrolimus.

Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay Enzyme Inhibition Assay (PDE4 or Calcineurin) IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Cytokine_Assay Cytokine Release Assay (Human PBMCs) Cytokine_Assay->IC50_Determination Animal_Model Atopic Dermatitis Animal Model (e.g., Oxazolone-induced) IC50_Determination->Animal_Model Informs dose selection Treatment Topical Treatment (Test Compound vs. Vehicle) Animal_Model->Treatment Efficacy_Assessment Efficacy Assessment (Ear thickness, Clinical Score, Histology, Biomarkers) Treatment->Efficacy_Assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis

Caption: Preclinical evaluation workflow.

Conclusion

This guide provides a comparative preclinical overview of this compound and tacrolimus, highlighting their distinct mechanisms of action and summarizing key in vitro and in vivo data. This compound, a PDE4 inhibitor, and tacrolimus, a calcineurin inhibitor, both demonstrate significant anti-inflammatory effects relevant to the treatment of atopic dermatitis. The provided experimental protocols and workflow diagrams serve as a resource for researchers in the design and execution of further preclinical studies in this area. While direct head-to-head preclinical comparisons are limited, the compiled data offers a valuable foundation for understanding the relative preclinical profiles of these two important topical agents. Further research focusing on direct comparative studies using standardized models and assays will be crucial for a more definitive preclinical assessment.

References

A Comparative Analysis of Topical PDE4 Inhibitors for Atopic Dermatitis: Crisaborole in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Crisaborole to other topical phosphodiesterase-4 (PDE4) inhibitors for the treatment of atopic dermatitis (AD). This document summarizes key experimental data, outlines clinical trial methodologies, and visualizes the underlying signaling pathway.

Introduction to Topical PDE4 Inhibitors

Topical phosphodiesterase-4 (PDE4) inhibitors represent a significant advancement in the non-steroidal treatment of atopic dermatitis.[1][2] By selectively targeting PDE4, an enzyme highly expressed in inflammatory cells, these agents increase intracellular levels of cyclic adenosine monophosphate (cAMP).[3][4][5] Elevated cAMP levels have a downstream effect of reducing the production of pro-inflammatory cytokines, thereby mitigating the inflammatory cascade characteristic of atopic dermatitis.[6][7][8] This mechanism of action offers a targeted approach to managing the signs and symptoms of AD, such as pruritus and inflammation, with a favorable safety profile compared to traditional topical corticosteroids.[6][9]

This compound, the first topical PDE4 inhibitor approved for mild to moderate AD, has been a valuable addition to the therapeutic landscape.[1][6] This guide will compare the efficacy of this compound with other emerging topical PDE4 inhibitors, namely Roflumilast and Difamilast, based on available clinical trial data.

Efficacy Comparison of Topical PDE4 Inhibitors

The following table summarizes the key efficacy endpoints from pivotal clinical trials of this compound, Roflumilast, and Difamilast. It is important to note that these data are from separate clinical trial programs and do not represent head-to-head comparisons.

Drug (Concentration)Trial(s)Primary Endpoint: IGA Success Rate (Drug vs. Vehicle)Secondary Endpoint: EASI-75 (Drug vs. Vehicle)Pruritus Reduction (≥4-point reduction on WI-NRS) (Drug vs. Vehicle)
This compound 2% AD-301 & AD-302 (Pooled)32.8% vs. 25.4% (at Day 29)[10]Not reported as a primary or key secondary endpoint in the same format.Greater improvement compared to vehicle at all visits (P < 0.001 at Days 8, 15, 22; P = 0.002 at Day 29)[10]
Roflumilast 0.15% INTEGUMENT-1 & INTEGUMENT-232.0% vs. 15.2% and 28.9% vs. 12.0% (at Week 4)[11][12]43.2% vs. 22.0% and 42.0% vs. 19.7% (at Week 4)[11][13]33.6% vs. 20.7% and 30.2% vs. 12.4% (at Week 4)[13]
Difamilast 1% Phase 3 (Japan, Adults)38.46% vs. 12.64% (at Week 4)[14][15]Significant improvement in EASI-50, -75, and -90 vs. vehicle[14][15]Significant decrease in verbal rating scale and visual analog scale scores for pruritus vs. vehicle[16]
Difamilast 0.3% & 1% Phase 3 (Japan, Pediatrics)44.6% vs. 18.1% (0.3%) and 47.1% vs. 18.1% (1%) (at Week 4)[17][18]Significantly higher improvements in EASI-50, -75, and -90 vs. vehicle[17][18]Not explicitly reported in the same format.

IGA Success: Investigator's Global Assessment success, typically defined as a score of 'clear' (0) or 'almost clear' (1) with at least a 2-grade improvement from baseline. EASI-75: 75% or greater reduction in the Eczema Area and Severity Index score from baseline. WI-NRS: Worst Itch Numeric Rating Scale.

Experimental Protocols

The efficacy data presented above were derived from rigorous, multicenter, randomized, double-blind, vehicle-controlled clinical trials. The general methodologies are outlined below.

This compound (AD-301 and AD-302)[10]
  • Study Design: Two identical Phase 3, multicenter, randomized, double-blind, vehicle-controlled trials.

  • Patient Population: Patients aged 2 years and older with mild to moderate atopic dermatitis.

  • Treatment Regimen: this compound ointment 2% or vehicle applied twice daily for 28 days.

  • Primary Outcome Measure: Proportion of patients achieving an Investigator's Static Global Assessment (ISGA) score of 'clear' or 'almost clear' with at least a 2-grade improvement from baseline at day 29.

  • Key Secondary Outcome Measures: Included the proportion of patients achieving ISGA success at earlier time points and improvement in pruritus.

Roflumilast (INTEGUMENT-1 and INTEGUMENT-2)[11][12]
  • Study Design: Two Phase 3, randomized, double-blind, vehicle-controlled trials.

  • Patient Population: Patients aged 6 years and older with mild to moderate atopic dermatitis.

  • Treatment Regimen: Roflumilast cream 0.15% or vehicle cream applied once daily for 4 weeks.

  • Primary Outcome Measure: Proportion of patients achieving a Validated Investigator Global Assessment for Atopic Dermatitis (vIGA-AD) success (score of 'clear' or 'almost clear' plus at least a 2-grade improvement) at week 4.

  • Key Secondary Outcome Measures: Included the proportion of patients with at least a 75% reduction in the Eczema Area and Severity Index (EASI-75) and a reduction of at least 4 points in the Worst Itch Numeric Rating Scale (WI-NRS).

Difamilast (Phase 3 Trials in Japan)[14][15][17][18]
  • Study Design: Phase 3, randomized, double-blind, vehicle-controlled trials conducted in adult and pediatric populations.

  • Patient Population: Adults (aged 15-70 years) and children (aged 2-14 years) with an Investigator's Global Assessment (IGA) score of 2 (mild) or 3 (moderate).

  • Treatment Regimen: Difamilast ointment (1% for adults; 0.3% or 1% for pediatrics) or vehicle applied twice daily for 4 weeks.

  • Primary Outcome Measure: The proportion of patients achieving an IGA score of 0 ('clear') or 1 ('almost clear') with at least a 2-grade improvement at week 4.

  • Key Secondary Outcome Measures: Included improvements in the Eczema Area and Severity Index (EASI) and pruritus scores.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of PDE4 inhibitors and a typical experimental workflow for evaluating their efficacy.

PDE4_Signaling_Pathway cluster_cell Inflammatory Cell GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Cytokines Pro-inflammatory Cytokines PKA->Cytokines Inhibits Production Inflammation Inflammation Cytokines->Inflammation This compound This compound & other PDE4 inhibitors This compound->PDE4 Inhibits

Caption: Mechanism of action of this compound and other topical PDE4 inhibitors in reducing inflammation.

Experimental_Workflow cluster_workflow Clinical Trial Workflow for Topical PDE4 Inhibitors Patient_Screening Patient Screening (Mild-to-Moderate AD) Randomization Randomization Patient_Screening->Randomization Treatment_Arm Treatment Group (Topical PDE4 Inhibitor) Randomization->Treatment_Arm Vehicle_Arm Vehicle Group (Control) Randomization->Vehicle_Arm Treatment_Period Treatment Period (e.g., 4 Weeks) Treatment_Arm->Treatment_Period Vehicle_Arm->Treatment_Period Efficacy_Assessment Efficacy Assessment (IGA, EASI, Pruritus) Treatment_Period->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Period->Safety_Monitoring Data_Analysis Data Analysis & Comparison Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: A generalized workflow for clinical trials evaluating topical PDE4 inhibitors in atopic dermatitis.

Conclusion

All three medications are generally well-tolerated, with the most common adverse events being application site reactions.[6][11][16] The development of multiple topical PDE4 inhibitors provides clinicians and patients with a growing armamentarium of non-steroidal options for managing atopic dermatitis. Future research, including head-to-head trials, will be beneficial in further elucidating the comparative effectiveness of these agents and guiding treatment decisions.

References

Validating Crisaborole's Target Engagement in Skin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Crisaborole's performance in modulating key biomarkers of atopic dermatitis (AD) within skin biopsy samples, contextualized with other topical treatments. The information presented is supported by experimental data from clinical studies to assist in research and drug development decision-making.

Introduction to this compound and its Mechanism of Action

This compound is a non-steroidal, topical anti-inflammatory agent approved for the treatment of mild to moderate atopic dermatitis.[1] Its novel boron-based chemistry allows for a low molecular weight, facilitating effective penetration through the skin.[2] The primary molecular target of this compound is phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade associated with AD.[2][3]

By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[2] Elevated cAMP, in turn, helps to downregulate the production of pro-inflammatory cytokines, thereby reducing the signs and symptoms of atopic dermatitis.[2]

Comparative Analysis of Target Engagement in Skin Biopsies

Evidence of target engagement in the skin is critical for validating the mechanism of action of a topical therapeutic. This section compares the effects of this compound on key biomarkers in skin biopsy samples with those of other standard topical treatments for atopic dermatitis, namely topical calcineurin inhibitors (e.g., Tacrolimus) and topical corticosteroids.

The following table summarizes quantitative data from a key phase 2a, vehicle-controlled, intra-patient study that evaluated the effects of this compound 2% ointment on adults with mild-to-moderate AD. Two target lesions on each patient were randomized to receive either this compound or a vehicle ointment twice daily for 14 days, with punch biopsies collected at baseline and at various time points during the study.[4][5]

Table 1: this compound's Effect on Key Atopic Dermatitis Biomarkers in Skin Biopsies

Biomarker CategorySpecific BiomarkerThis compound-Treated Lesion (Day 15 vs. Baseline)Vehicle-Treated Lesion (Day 15 vs. Baseline)Significance (this compound vs. Vehicle)
Transcriptomic Profile Overall Lesional Profile92.90% improvement from baseline49.59% improvement from baselineP < 10-15
TH2 Pathway IL-5Significant ModulationLess Significant ModulationSignificant
TH17/TH22 Pathways Key MarkersSignificant ModulationLess Significant ModulationSignificant
Epidermal Hyperplasia Epidermal Thickness, KRT16, Ki67+ cellsSignificant ReductionLess Significant ReductionSignificant
Cellular Infiltrates CD3+ T-cells, CD11c+ Dendritic CellsSignificant ReductionLess Significant ReductionSignificant

Data extracted from a phase 2a study of this compound in adults with mild-to-moderate atopic dermatitis.[4][5]

Comparison with Alternative Treatments:

  • Topical Calcineurin Inhibitors (e.g., Tacrolimus): Tacrolimus ointment has been shown to impact T-cell populations within the skin. In a study involving adult patients with moderate-to-severe AD, treatment with Tacrolimus ointment led to a significant reduction in CD4+ and CD25+ cells in lesional skin biopsies.[6] Furthermore, Tacrolimus was observed to enhance the production of Transforming Growth Factor-beta (TGF-β), suggesting a role in restoring regulatory T-cell function.[6]

  • Topical Corticosteroids (e.g., Hydrocortisone Butyrate): In the same study, hydrocortisone butyrate ointment also reduced CD4+ cells but did not significantly alter the number of FoxP3+ cells or enhance TGF-β production, indicating a different immunomodulatory profile compared to Tacrolimus.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of the key experimental protocols used in the cited studies.

This compound Biomarker Study Protocol: [4][5]

  • Study Design: A phase 2a, single-center, vehicle-controlled, intra-patient randomized trial.

  • Participants: 40 adults with mild-to-moderate atopic dermatitis.

  • Treatment: Two target lesions per patient were randomized to receive either this compound 2% ointment or a vehicle ointment twice daily for 14 days.

  • Biopsy Collection: 4-mm punch biopsies were collected from lesional and non-lesional skin at baseline, and from treated lesions on day 8 (optional) and day 15.

  • Biomarker Analysis:

    • Transcriptomic Analysis: RNA was extracted from skin biopsies, and gene expression was profiled using microarrays or RNA sequencing to assess changes in the lesional transcriptomic profile.

    • Proteomic Analysis: Protein expression was analyzed to determine the modulation of key inflammatory and structural protein markers.[7]

    • Immunohistochemistry: Skin sections were stained with antibodies against specific cell markers (e.g., CD3, CD11c, Ki67) to quantify changes in cellular infiltrates and epidermal proliferation.

Tacrolimus Immunohistochemistry Study Protocol: [6]

  • Study Design: A randomized controlled trial.

  • Participants: Nine adult patients with moderate-to-severe atopic dermatitis were treated with Tacrolimus ointment, and seven with hydrocortisone butyrate ointment as controls.

  • Treatment: Ointments were applied to lesional skin.

  • Biopsy Collection: Lesional skin biopsies were taken before and after the treatment period.

  • Biomarker Analysis:

    • Immunohistochemistry: Biopsy sections were stained with monoclonal antibodies for CD4, CD25, FoxP3, IL-10, and TGF-β to identify and quantify different T-cell populations and cytokines.

Visualizing Pathways and Workflows

This compound's Signaling Pathway

Crisaborole_Signaling_Pathway cluster_cell Inflammatory Cell This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-12, IL-23) cAMP->Pro_inflammatory_Cytokines Inhibits Production Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Promotes

Caption: this compound inhibits PDE4, increasing cAMP levels and reducing pro-inflammatory cytokines.

Experimental Workflow for Validating Target Engagement

Experimental_Workflow cluster_analysis Biomarker Analysis Patient_Recruitment Patient Recruitment (Mild-to-Moderate AD) Baseline_Biopsy Baseline Biopsy (Lesional & Non-lesional Skin) Patient_Recruitment->Baseline_Biopsy Randomization Intra-patient Randomization (this compound vs. Vehicle) Baseline_Biopsy->Randomization Treatment Twice Daily Application (14 days) Randomization->Treatment Post_Treatment_Biopsy Post-Treatment Biopsy (Day 15) Treatment->Post_Treatment_Biopsy Transcriptomics Transcriptomics (RNA-seq) Post_Treatment_Biopsy->Transcriptomics Proteomics Proteomics Post_Treatment_Biopsy->Proteomics IHC Immunohistochemistry Post_Treatment_Biopsy->IHC Data_Analysis Data Analysis & Comparison Transcriptomics->Data_Analysis Proteomics->Data_Analysis IHC->Data_Analysis

Caption: Workflow for assessing this compound's effect on skin biomarkers in a clinical trial.

References

A Head-to-Head Comparison: Crisaborole vs. Pimecrolimus for Mild-to-Moderate Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-steroidal topical treatments for mild-to-moderate atopic dermatitis (AD), two prominent players are crisaborole, a phosphodiesterase 4 (PDE4) inhibitor, and pimecrolimus, a calcineurin inhibitor. This guide offers a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Distinct Pathways to Anti-Inflammation

This compound and pimecrolimus exert their anti-inflammatory effects through different intracellular signaling pathways.

This compound: This non-steroidal, boron-based compound targets and inhibits phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound increases intracellular cAMP levels.[1][2] Elevated cAMP is known to reduce the production of pro-inflammatory cytokines, which are key mediators in the pathogenesis of atopic dermatitis.[1][3]

Crisaborole_Pathway cluster_cell Inflammatory Cell PDE4 PDE4 cAMP cAMP PDE4->cAMP Degrades AMP AMP Cytokines Pro-inflammatory Cytokines cAMP->Cytokines Reduces Production This compound This compound This compound->PDE4 Inhibits

This compound's PDE4 Inhibition Pathway

Pimecrolimus: As a calcineurin inhibitor, pimecrolimus binds to the intracellular protein macrophilin-12 (FKBP-12).[4][5][6] The resulting pimecrolimus-FKBP-12 complex inhibits calcineurin, a calcium-dependent phosphatase.[4][7] This inhibition prevents the dephosphorylation and nuclear translocation of the nuclear factor of activated T-cells (NFAT), a key transcription factor for pro-inflammatory cytokine genes.[4] Consequently, the production of cytokines such as interleukin-2 (IL-2), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α) is suppressed.[4]

Pimecrolimus_Pathway cluster_cell T-Cell Pimecrolimus Pimecrolimus FKBP12 FKBP-12 Complex Pimecrolimus- FKBP-12 Complex Pimecrolimus->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription

Pimecrolimus's Calcineurin Inhibition Pathway

Efficacy in Mild-to-Moderate Atopic Dermatitis: A Comparative Analysis

A multicenter, randomized, controlled clinical trial directly compared the efficacy of this compound ointment 2% and pimecrolimus cream 1% in children aged 2 years or older with mild-to-moderate atopic dermatitis.[8] The study found that the efficacy of this compound ointment 2% was comparable to that of pimecrolimus cream 1%.[8]

Table 1: Key Efficacy Outcomes at Day 29 [8]

Efficacy OutcomeThis compound 2% Ointment (n=52)Pimecrolimus 1% Cream (n=54)p-value
ISGA Success *42.31% (22 patients)46.30% (25 patients)0.68
ISGA Improvement 67.31% (35 patients)83.33% (45 patients)0.06
EASI Score No significant differenceNo significant difference> 0.05
Pruritus NRS Score No significant differenceNo significant difference> 0.05
DLQI/IDLQI/CDLQI Score No significant differenceNo significant difference> 0.05
DFI Score No significant differenceNo significant difference> 0.05

*Investigator's Static Global Assessment (ISGA) success was defined as a score of clear (0) or almost clear (1) with a ≥ 2-grade improvement from baseline.[8]

Other indirect comparisons and network meta-analyses have also been conducted. A matching-adjusted indirect comparison suggested that patients treated with this compound had higher odds of achieving an Investigator's Static Global Assessment (ISGA) score of 0 or 1 compared to those treated with pimecrolimus.[9][10] However, another network meta-analysis found no statistically significant difference in efficacy between this compound and pimecrolimus based on ISGA score.

Safety and Tolerability Profile

In the head-to-head trial, there was no significant difference in the incidence of drug-related adverse reactions between the two groups.[8]

Table 2: Incidence of Drug-Related Adverse Reactions [8]

Treatment GroupIncidence of Drug-Related Adverse Reactionsp-value
This compound 2% Ointment46.15% (24 cases)0.34
Pimecrolimus 1% Cream37.04% (20 cases)

The most common side effect of this compound is application site pain, such as burning or stinging.[2] Pimecrolimus is also associated with local application site reactions, including a burning sensation.[6]

Experimental Protocols: A Head-to-Head Clinical Trial

The following is a summary of the methodology from a key multicenter, randomized, open-label, controlled clinical trial comparing this compound and pimecrolimus.[8]

Experimental_Workflow cluster_workflow Experimental Workflow Enrollment Enrollment (n=120 pediatric patients, 2-17 years, mild-to-moderate AD) Randomization Randomization (1:1) Enrollment->Randomization Crisaborole_Arm This compound Ointment 2% (n=60) Twice daily for 4 weeks Randomization->Crisaborole_Arm Pimecrolimus_Arm Pimecrolimus Cream 1% (n=60) Twice daily for 4 weeks Randomization->Pimecrolimus_Arm Visits Study Visits (Baseline/Day 1, Day 8, Day 15, Day 29) Crisaborole_Arm->Visits Pimecrolimus_Arm->Visits Efficacy_Outcomes Efficacy Outcomes Assessment - Primary: ISGA Success at Day 29 - Secondary: EASI, Pruritus NRS, DLQI/IDLQI/CDLQI, DFI Visits->Efficacy_Outcomes Safety_Outcomes Safety Outcomes Assessment - Incidence of Adverse Events Visits->Safety_Outcomes Analysis Statistical Analysis - Chi-square test for categorical data - Rank sum test for measurement data Efficacy_Outcomes->Analysis Safety_Outcomes->Analysis

Workflow of a Comparative Clinical Trial

Study Design: A multicenter, randomized, open-label, controlled clinical trial was conducted.[8]

Patient Population: A total of 120 pediatric patients aged 2-17 years with mild-to-moderate atopic dermatitis were enrolled.[8]

Treatment Regimen: Participants were randomly assigned in a 1:1 ratio to receive either this compound ointment 2% or pimecrolimus cream 1%, applied twice a day for 4 weeks.[8]

Outcome Measures:

  • Primary Efficacy Outcome: The percentage of patients achieving Investigator's Static Global Assessment (ISGA) success (defined as clear or almost clear[3] on the ISGA scale, combined with a ≥ 2‐grade improvement from baseline) on day 29.[8]

  • Secondary Efficacy Outcomes: Changes in the Eczema Area and Severity Index (EASI) total scores, percentages of patients achieving ISGA improvement, and changes in the Peak Pruritus Numerical Rating Scale (NRS) scores, Dermatology Life Quality Index (DLQI)/Infants' Dermatology Life Quality Index (IDLQI)/Children's Dermatology Life Quality Index (CDLQI) scores, and in the Dermatitis Family Impact (DFI) scores.[8]

  • Safety: Evaluated based on the incidence of adverse events.[8]

Statistical Analysis: Categorical data were compared using the chi-square test, and the rank sum test was used for comparisons of measurement data between groups as they did not follow a normal distribution.[8]

Logical Comparison Framework

The comparison between this compound and pimecrolimus can be structured around their core attributes as therapeutic agents for atopic dermatitis.

Logical_Comparison cluster_comparison This compound vs. Pimecrolimus: A Comparison cluster_attributes Comparison Attributes This compound This compound Mechanism Mechanism of Action This compound->Mechanism PDE4 Inhibitor Efficacy Clinical Efficacy This compound->Efficacy Comparable in head-to-head trial Safety Safety & Tolerability This compound->Safety Application site pain Formulation Formulation This compound->Formulation Ointment 2% Pimecrolimus Pimecrolimus Pimecrolimus->Mechanism Calcineurin Inhibitor Pimecrolimus->Efficacy Comparable in head-to-head trial Pimecrolimus->Safety Application site burning Pimecrolimus->Formulation Cream 1%

Framework for Comparing the Two Drugs

Conclusion

Both this compound and pimecrolimus are effective and generally well-tolerated non-steroidal topical treatments for mild-to-moderate atopic dermatitis. Direct comparative evidence from a randomized controlled trial in children suggests comparable efficacy between this compound 2% ointment and pimecrolimus 1% cream.[8] The choice between these agents may depend on factors such as patient preference for ointment versus cream formulation, individual tolerability, and cost. Further head-to-head trials in diverse patient populations would be beneficial to further delineate their comparative effectiveness.

References

A Network Meta-Analysis of Topical Treatments for Atopic Dermatitis Featuring Crisaborole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of topical treatments for atopic dermatitis, with a focus on the phosphodiesterase-4 (PDE4) inhibitor, Crisaborole. Through a network meta-analysis of clinical trial data, this document offers an objective evaluation of this compound's performance against other established topical therapies. Experimental data is presented in structured tables, and key methodologies are outlined to support researchers, scientists, and professionals in the field of drug development.

Comparative Efficacy of Topical Treatments for Atopic Dermatitis

A network meta-analysis was conducted to synthesize direct and indirect evidence from randomized controlled trials (RCTs) evaluating the efficacy of various topical treatments for mild-to-moderate atopic dermatitis. The primary efficacy outcome assessed was the proportion of patients achieving an Investigator's Static Global Assessment (ISGA) score of 0 (clear) or 1 (almost clear) at or around week 4.

The analysis included data from the pivotal Phase 3 trials of this compound 2% ointment (AD-301 and AD-302) and relevant trials for other topical calcineurin inhibitors, namely Tacrolimus 0.03% and 0.1% ointments, and Pimecrolimus 1% cream.

Table 1: Patient Demographics and Baseline Characteristics from Pivotal this compound Trials (AD-301 & AD-302)

CharacteristicThis compound 2% (n=1016)Vehicle (n=506)
Mean Age (years) 12.312.1
Female (%) 55.755.5
Baseline ISGA Score
Mild (2) (%)38.539.1
Moderate (3) (%)61.560.9
Mean Baseline Pruritus Score 1.81.8

Table 2: Network Meta-Analysis of Efficacy for Topical Atopic Dermatitis Treatments (Week 4)

TreatmentISGA Success (Clear or Almost Clear)Hazard Ratio (95% Credible Interval) vs. VehicleHazard Ratio (95% Credible Interval) vs. This compound
This compound 2% 31.4% - 32.8%[1]2.07 (1.76 - 2.36)[2][3]-
Tacrolimus 0.1% Data not directly comparable in NMAComparable to this compound[2][3]Not directly compared
Tacrolimus 0.03% Data not directly comparable in NMAComparable to this compound[2][3]Not directly compared
Pimecrolimus 1% Data not directly comparable in NMAInferior to this compound[2][3]0.62 (0.40 - 0.96)[2][3]
Vehicle 18.0% - 25.4%[1]-0.48 (0.43 - 0.57)[2][3]

Note: ISGA success rates for this compound and Vehicle are from direct clinical trial data. Hazard ratios are from a network meta-analysis. Direct percentage comparisons for Tacrolimus and Pimecrolimus were not available in the meta-analysis abstract.

Comparative Safety Profile

The safety of topical treatments is a critical consideration. The network meta-analysis also provided insights into the adverse event profiles of the compared treatments.

Table 3: Comparison of Key Adverse Events

Adverse EventThis compound 2%Tacrolimus 0.03% & 0.1%Pimecrolimus 1%Vehicle
Application Site Pain/Stinging/Burning 2.7% - 6.2%[4]1.9% - 19.4%[1][4]9.2% - 13.3%[1]1.2%[4]
Upper Respiratory Tract Infections ~2.0%[4]Not consistently reported~14.2%[4]Not consistently reported
Skin Infections Generally low incidenceGenerally low incidenceGenerally low incidenceGenerally low incidence

Experimental Protocols

The data presented is derived from rigorously designed clinical trials. Below are the key methodological aspects of the pivotal trials for this compound (AD-301 and AD-302), which are representative of the trials included in the network meta-analysis.

This compound Pivotal Trials (AD-301 & AD-302) Methodology
  • Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled Phase 3 studies.

  • Patient Population: Patients aged 2 years and older with a clinical diagnosis of atopic dermatitis, an ISGA score of mild (2) or moderate (3) at baseline, and a treatable body surface area of 5% or more.

  • Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either this compound 2% ointment or a matching vehicle ointment. Both investigators and patients were blinded to the treatment allocation.

  • Intervention: A thin layer of the assigned ointment was applied twice daily to the affected areas for 28 days.

  • Primary Efficacy Endpoint: The proportion of patients achieving an ISGA score of clear (0) or almost clear (1) with at least a 2-grade improvement from baseline at Day 29.

  • Secondary Efficacy Endpoints:

    • Proportion of patients with an ISGA score of clear or almost clear at Day 29.

    • Time to achieve an ISGA score of clear or almost clear.

    • Change from baseline in pruritus severity.

  • Statistical Analysis: Efficacy analyses were performed on the intent-to-treat population. The primary endpoint was analyzed using the Cochran-Mantel-Haenszel test.

Network Meta-Analysis Methodology

The network meta-analysis utilized a Bayesian framework to compare multiple treatments simultaneously, even in the absence of head-to-head trials for all comparators. This statistical approach allows for the estimation of relative treatment effects (hazard ratios or odds ratios) across a network of evidence. The analysis incorporated data from RCTs that met predefined inclusion criteria regarding patient population, interventions, and outcome measures.

Mechanism of Action: PDE4 Inhibition in Atopic Dermatitis

This compound exerts its therapeutic effect through the inhibition of phosphodiesterase-4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines, thereby reducing the inflammation associated with atopic dermatitis.

PDE4_Inhibition_Pathway cluster_cell Immune Cell Pro-inflammatory Stimuli Pro-inflammatory Stimuli AC Adenylyl Cyclase Pro-inflammatory Stimuli->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 Phosphodiesterase-4 cAMP->PDE4 PKA Protein Kinase A (Inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades cAMP to PKA_active Protein Kinase A (Active) PKA->PKA_active Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-4, IL-13) PKA_active->Inflammatory_Cytokines Inhibits Transcription Inflammation Inflammation Inflammatory_Cytokines->Inflammation This compound This compound This compound->PDE4 Inhibits

This compound's mechanism of action via PDE4 inhibition.

Clinical Trial and Network Meta-Analysis Workflow

The process of evaluating a new treatment like this compound involves a structured progression from individual clinical trials to a broader comparative analysis through a network meta-analysis.

Experimental_Workflow cluster_trials Pivotal Clinical Trials (e.g., AD-301, AD-302) cluster_nma Network Meta-Analysis Patient_Screening Patient Screening (Mild-to-Moderate AD) Randomization 2:1 Randomization Patient_Screening->Randomization Treatment_this compound This compound 2% Ointment (Twice Daily, 28 Days) Randomization->Treatment_this compound Treatment_Vehicle Vehicle Ointment (Twice Daily, 28 Days) Randomization->Treatment_Vehicle Data_Collection Data Collection (ISGA, Pruritus, AEs) Treatment_this compound->Data_Collection Treatment_Vehicle->Data_Collection Statistical_Analysis_Trial Statistical Analysis (Comparison to Vehicle) Data_Collection->Statistical_Analysis_Trial Systematic_Review Systematic Literature Review (Identify Relevant RCTs) Statistical_Analysis_Trial->Systematic_Review Provides Data For Data_Extraction Data Extraction (Efficacy and Safety Outcomes) Systematic_Review->Data_Extraction Network_Geometry Define Network of Comparisons Data_Extraction->Network_Geometry Bayesian_Analysis Bayesian Network Meta-Analysis Network_Geometry->Bayesian_Analysis Comparative_Results Generate Comparative Efficacy & Safety Profiles Bayesian_Analysis->Comparative_Results

Workflow from clinical trials to network meta-analysis.

Logical Relationship of Treatments in the Network Meta-Analysis

The network meta-analysis establishes indirect comparisons between treatments that have not been directly compared in a head-to-head trial, by using a common comparator (in this case, vehicle).

Logical_Relationships This compound This compound Tacrolimus Tacrolimus This compound->Tacrolimus Indirect Comparison Pimecrolimus Pimecrolimus This compound->Pimecrolimus Indirect Comparison Vehicle Vehicle This compound->Vehicle Direct Comparison (AD-301, AD-302) Tacrolimus->Pimecrolimus Direct & Indirect Comparisons Tacrolimus->Vehicle Direct Comparison (Other RCTs) Pimecrolimus->Vehicle Direct Comparison (Other RCTs)

Network of treatment comparisons in the meta-analysis.

References

Crisaborole Demonstrates Superior Anti-Pruritic Effects Compared to Vehicle in Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

Crisaborole, a non-steroidal phosphodiesterase 4 (PDE4) inhibitor, has consistently shown superior efficacy in reducing pruritus associated with mild to moderate atopic dermatitis (AD) when compared to a vehicle ointment. This is supported by robust data from multiple clinical trials, which highlight a rapid onset of action and sustained relief from itching.

This compound's mechanism of action targets the underlying inflammation that drives atopic dermatitis and its associated symptoms, including pruritus. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn reduces the production of pro-inflammatory cytokines.[1][2][3][4] This targeted approach offers a significant advantage over non-medicated vehicle treatments.

Quantitative Analysis of Anti-Pruritic Efficacy

The anti-pruritic effects of this compound have been rigorously evaluated in large-scale, randomized, double-blind, vehicle-controlled clinical trials. The primary endpoints in these studies often include the Severity of Pruritus Scale (SPS) and the Investigator's Static Global Assessment (ISGA).

A pooled analysis of two large phase III trials (AD-301 and AD-302) demonstrated that a significantly greater proportion of patients treated with this compound achieved early improvement in pruritus compared to those treated with vehicle.[5] By day 6 of treatment, 56.6% of patients receiving this compound reported an improvement in pruritus, compared to 39.5% in the vehicle group.[5] This rapid relief is a key clinical benefit for patients suffering from the persistent itch of atopic dermatitis.

Furthermore, the median time to improvement in pruritus was found to be shorter for patients treated with this compound. In one of the pivotal trials, the median time to pruritus improvement was 1.32 days with this compound, compared to 1.87 days with the vehicle.[6]

Efficacy EndpointThis compoundVehiclep-value
Improvement in Pruritus at Day 6 56.6%39.5%<0.001
Improvement in Pruritus at Day 29 Statistically Significant Improvement-0.02
Median Time to Pruritus Improvement (Study AD-301) 1.32 days1.87 days<0.001
ISGA Success (Clear or Almost Clear with ≥2-grade improvement) at Day 29 (Pooled Data) 32.1%21.8%<0.001

Data compiled from pooled analysis of Phase III clinical trials (AD-301 & AD-302).[5][6][7]

Experimental Protocols

The robust clinical data supporting this compound's efficacy is derived from well-designed clinical trials. The following provides a generalized experimental protocol based on the pivotal Phase III studies.

Study Design: The core studies were two identically designed, multicenter, randomized, double-blind, vehicle-controlled, parallel-group trials (AD-301: NCT02118766; AD-302: NCT02118792).[1]

Patient Population: Patients aged 2 years and older with a clinical diagnosis of mild to moderate atopic dermatitis, with an Investigator's Static Global Assessment (ISGA) score of 2 (mild) or 3 (moderate) at baseline, were included.[8] The treatable body surface area was between 5% and 95%.[8]

Treatment: Patients were randomized in a 2:1 ratio to receive either this compound ointment 2% or a matching vehicle ointment.[1][8] The ointment was applied as a thin layer to all affected skin areas twice daily for 28 days.[1][8]

Efficacy Assessments:

  • Investigator's Static Global Assessment (ISGA): This is a 5-point scale ranging from 0 (clear) to 4 (severe) that assesses the overall severity of atopic dermatitis based on erythema, induration/papulation, and oozing/crusting.[5][8] The primary efficacy endpoint was the proportion of patients achieving an ISGA score of clear (0) or almost clear (1) with at least a 2-grade improvement from baseline at day 29.[5][8]

  • Severity of Pruritus Scale (SPS): Pruritus was assessed by the patient or caregiver using a 4-point scale: 0 (none), 1 (mild), 2 (moderate), or 3 (severe).[1][9] Assessments were typically recorded in an electronic diary.[10] Key pruritus endpoints included the time to improvement and the proportion of patients with improvement at various time points.[8][11]

Safety Assessments: Adverse events were monitored throughout the studies. The most common treatment-related adverse event reported for this compound was application site pain, such as burning or stinging.[1][3]

Mechanism of Action and Experimental Workflow

The therapeutic effect of this compound on pruritus is a direct consequence of its molecular mechanism of action, which is elucidated through a clear signaling pathway. The clinical investigation of this effect follows a structured experimental workflow.

cluster_0 Cell Membrane Pro-inflammatory Stimuli Pro-inflammatory Stimuli PDE4 PDE4 Pro-inflammatory Stimuli->PDE4 Activates cAMP cAMP PDE4->cAMP Degrades Pro-inflammatory Cytokines Pro-inflammatory Cytokines PDE4->Pro-inflammatory Cytokines Promotes Production AMP AMP Anti-inflammatory Cytokines Anti-inflammatory Cytokines cAMP->Anti-inflammatory Cytokines Promotes Pruritus Pruritus Pro-inflammatory Cytokines->Pruritus Induces Anti-inflammatory Cytokines->Pruritus Reduces This compound This compound This compound->PDE4 Inhibits

Caption: Mechanism of action of this compound in reducing pruritus.

cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (28 Days) cluster_analysis Data Analysis Patient_Screening Patient Screening (Mild-to-Moderate AD) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (ISGA, SPS) Informed_Consent->Baseline_Assessment Randomization Randomization (2:1) Baseline_Assessment->Randomization Crisaborole_Arm This compound 2% Ointment (Twice Daily) Randomization->Crisaborole_Arm Vehicle_Arm Vehicle Ointment (Twice Daily) Randomization->Vehicle_Arm Efficacy_Assessments Efficacy Assessments (Days 8, 15, 22, 29) Crisaborole_Arm->Efficacy_Assessments Safety_Monitoring Safety Monitoring Crisaborole_Arm->Safety_Monitoring Vehicle_Arm->Efficacy_Assessments Vehicle_Arm->Safety_Monitoring Primary_Endpoint Primary Endpoint Analysis (ISGA Success at Day 29) Efficacy_Assessments->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis (Pruritus Improvement) Efficacy_Assessments->Secondary_Endpoint Safety_Analysis Safety Data Analysis Safety_Monitoring->Safety_Analysis

Caption: Experimental workflow of pivotal Phase III clinical trials.

References

A Comparative Analysis of Crisaborole and Roflumilast for Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent non-steroidal topical treatments for atopic dermatitis (AD): Crisaborole and Roflumilast. Both drugs are phosphodiesterase 4 (PDE4) inhibitors, offering a targeted approach to managing the inflammatory processes central to AD. This document synthesizes clinical trial data, outlines experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding for research and development professionals.

Mechanism of Action: Targeting the Inflammatory Cascade

Both this compound and Roflumilast exert their therapeutic effects by inhibiting the phosphodiesterase 4 (PDE4) enzyme.[1][2] PDE4 is highly expressed in immune cells and plays a crucial role in the inflammatory cascade associated with atopic dermatitis.[3][4] In AD, overactive PDE4 enzymes degrade cyclic adenosine monophosphate (cAMP), a key signaling molecule that regulates inflammation.[5][6] By inhibiting PDE4, both drugs increase intracellular cAMP levels.[3][7] This elevation in cAMP leads to the downregulation of pro-inflammatory cytokines such as TNF-alpha, IL-4, IL-13, IL-17, and IL-22, and the upregulation of the anti-inflammatory cytokine IL-10, thereby reducing the signs and symptoms of AD like inflammation, redness, and itching.[2][3]

While both drugs share this core mechanism, Roflumilast has demonstrated a higher in vitro potency and greater affinity for the PDE4 enzyme compared to this compound.[8][9] Roflumilast's anti-inflammatory effects are primarily attributed to the inhibition of PDE4B and PDE4D subtypes, which are highly expressed in immune cells.[2][3] The specific mechanisms for this compound are not as well-defined but are understood to involve the modification of nuclear factor-kB and T-cell signaling pathways downstream of cAMP elevation.[1][10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activation ATP ATP ATP->AC cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA PDE4 PDE4 cAMP->PDE4 CREB CREB (inactive) PKA->CREB pCREB pCREB (active) CREB->pCREB Phosphorylation Gene Transcription Gene Transcription pCREB->Gene Transcription AMP AMP PDE4->AMP Degrades cAMP to This compound This compound This compound->PDE4 Inhibits Roflumilast Roflumilast Roflumilast->PDE4 Inhibits Pro-inflammatory\nCytokines\n(TNF-α, IL-4, IL-13, etc.) Pro-inflammatory Cytokines (TNF-α, IL-4, IL-13, etc.) Gene Transcription->Pro-inflammatory\nCytokines\n(TNF-α, IL-4, IL-13, etc.) Anti-inflammatory\nCytokines\n(IL-10) Anti-inflammatory Cytokines (IL-10) Gene Transcription->Anti-inflammatory\nCytokines\n(IL-10)

Figure 1: Simplified signaling pathway of PDE4 inhibition by this compound and Roflumilast.

Clinical Efficacy: A Head-to-Head Comparison

Clinical trials have demonstrated the efficacy of both this compound and Roflumilast in treating mild to moderate atopic dermatitis. The following tables summarize key efficacy data from pivotal studies.

This compound Efficacy Data
EndpointThis compound 2%VehicleStudy
IGA Success at Day 29 ~32%-Phase III Trials[1]
Improvement in Pruritus Significant improvement within one weekVehicle-[11]
Transcriptomic Profile Improvement (Day 8) 91.15%36.02%Intrapatient Randomized Trial[12]
Transcriptomic Profile Improvement (Day 15) 92.90%49.59%Intrapatient Randomized Trial[12]
Median Time to Flare-Free Maintenance 111 days30 daysCrisADe CONTROL[13]
Mean Flare-Free Days (52 weeks) 234.0 days199.4 daysCrisADe CONTROL[13]
Roflumilast Efficacy Data
EndpointRoflumilast 0.15%VehicleStudy
vIGA-AD Success at Week 4 32.0%15.2%INTEGUMENT-1[8][14]
vIGA-AD Success at Week 4 28.9%12.0%INTEGUMENT-2[8]
EASI-75 at Week 4 43.2%22.0%INTEGUMENT-1[8]
EASI-75 at Week 4 42.0%19.7%INTEGUMENT-2[8]
WI-NRS Success at Week 4 33.6%20.7%INTEGUMENT-1[15]
WI-NRS Success at Week 4 30.2%12.4%INTEGUMENT-2[15]
EASI-75 at Week 56 (Open-Label Extension) 66.2%-INTEGUMENT-OLE[16]
vIGA-AD Success at Week 56 (Open-Label Extension) 56.6% (continued use)-INTEGUMENT-OLE[16]

Safety and Tolerability Profile

Both this compound and Roflumilast are generally well-tolerated. The most common adverse event associated with this compound is application site pain, such as burning or stinging.[10] Hypersensitivity reactions at the application site or distant sites have also been reported.[10] In contrast, clinical trials for Roflumilast have reported low rates of application-site adverse events.[8] For instance, in the INTEGUMENT trials, application-site pain was reported in 0.9% and 2.1% of patients treated with Roflumilast cream.[8] Notably, patients who had previously discontinued this compound due to stinging or burning did not report application-site pain during the Roflumilast trials.[8]

Adverse Events
Adverse EventThis compoundRoflumilast
Application Site Pain (Burning/Stinging) Most common side effect[10]Infrequent (<2.5% of subjects)[14]
Hypersensitivity Reactions May occur[10]Not prominently reported
Headache Not prominently reported2.9%[15]
Nausea Not prominently reported1.9%[15]
Diarrhea Not prominently reported1.5%[15]
Vomiting Not prominently reported1.5%[15]

Experimental Protocols: A Look at the Clinical Trial Designs

The clinical development programs for both this compound and Roflumilast have involved robust, randomized, double-blind, vehicle-controlled trials.

This compound Phase III Program (Illustrative)
  • Study Design: Two large-scale, identical, multicenter, randomized, double-blind, vehicle-controlled Phase III studies.[1]

  • Patient Population: Patients aged 2 years and older with mild to moderate atopic dermatitis.[1]

  • Intervention: this compound ointment 2% or vehicle applied twice daily for 28 days.

  • Primary Endpoint: Success in the Investigator's Static Global Assessment (ISGA) at day 29, defined as a score of 0 (clear) or 1 (almost clear) with a 2-grade or greater improvement from baseline.[1]

  • Secondary Endpoints: Included assessments of pruritus, erythema, exudation, excoriation, and induration/papulation.[1]

Roflumilast INTEGUMENT-1 and -2 Phase III Trials
  • Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled Phase III trials.[8][14]

  • Patient Population: Patients aged 6 years and older with mild to moderate atopic dermatitis affecting ≥3% of their body surface area.[14]

  • Intervention: Roflumilast cream 0.15% or vehicle applied once daily for 4 weeks.[14]

  • Primary Endpoint: Validated Investigator Global Assessment – Atopic Dermatitis (vIGA-AD) success at Week 4, defined as a vIGA-AD score of 'clear' (0) or 'almost clear' (1) plus a 2-grade improvement from baseline.[14]

  • Key Secondary Endpoints: Included achievement of at least a 75% reduction in the Eczema Area and Severity Index (EASI-75) and success on the Worst Itch Numeric Rating Scale (WI-NRS).[8][15]

cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period (e.g., 4-8 weeks) cluster_analysis Data Analysis & Outcomes Patient Screening Patient Screening (Mild-to-Moderate AD) Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment (IGA/vIGA-AD, EASI, etc.) Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Active Drug Arm Active Drug (this compound or Roflumilast) Randomization->Active Drug Arm Vehicle Arm Vehicle Control Randomization->Vehicle Arm Follow-up Visits Follow-up Visits & Data Collection Active Drug Arm->Follow-up Visits Vehicle Arm->Follow-up Visits Primary Endpoint Analysis Primary Endpoint Analysis Follow-up Visits->Primary Endpoint Analysis Secondary Endpoint Analysis Secondary Endpoint Analysis Follow-up Visits->Secondary Endpoint Analysis Safety Analysis Safety Analysis Follow-up Visits->Safety Analysis

References

Crisaborole vs. Calcineurin Inhibitors: A Cost-Effectiveness Analysis for Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of crisaborole and topical calcinein inhibitors (TCIs) for the treatment of mild-to-moderate atopic dermatitis (AD), focusing on clinical efficacy, safety, and pharmacoeconomic outcomes. This guide provides researchers, scientists, and drug development professionals with objective data to inform strategic decisions.

This compound, a phosphodiesterase-4 (PDE4) inhibitor, and topical calcineurin inhibitors (TCIs), such as tacrolimus and pimecrolimus, represent key non-steroidal options for the management of atopic dermatitis. While both drug classes aim to reduce inflammation and alleviate symptoms, their distinct mechanisms of action, efficacy and safety profiles, and associated costs necessitate a thorough evaluation to determine their relative value. This guide synthesizes data from clinical trials and pharmacoeconomic analyses to provide a comparative assessment of these therapies.

Data Presentation

Table 1: Efficacy of this compound vs. Topical Calcineurin Inhibitors
EndpointThis compound 2%Pimecrolimus 1%Tacrolimus 0.03%Study Design
Investigator's Static Global Assessment (ISGA) Success (Clear or Almost Clear with ≥2-grade improvement) 32.8% (AD-301)[1] & 31.4% (AD-302)[1] at Day 2946.3% at Day 29-Head-to-head vs. Pimecrolimus (Children)
42.3% at Day 29
Odds of Achieving ISGA Success (vs. Vehicle) OR: 2.03 vs. Pimecrolimus 1% (p<0.001)[2][3][4]-OR: 1.50 vs. Tacrolimus 0.03% (p=0.012)[2][3][4]Matching-Adjusted Indirect Comparison (MAIC)
ISGA Improvement (Clear or Almost Clear) 67.3% at Day 2983.3% at Day 29-Head-to-head vs. Pimecrolimus (Children)
Table 2: Safety of this compound vs. Topical Calcineurin Inhibitors
Adverse EventThis compound 2%Pimecrolimus 1%Study Design
Drug-Related Adverse Reactions 46.15%37.04% (p=0.34)Head-to-head vs. Pimecrolimus (Children)
Application Site Pain (Burning/Stinging) Most common treatment-related adverse event[5]Known to cause application site reactions[5]Clinical Trial Data
Table 3: Cost-Effectiveness of this compound vs. Topical Calcineurin Inhibitors (Canadian Payer Perspective)
ComparisonPopulationIncremental Cost-Utility Ratio (ICUR)Willingness-to-Pay Threshold for Tacrolimus to be Cost-Effective
This compound vs. Pimecrolimus Children (Health Canada Indication)This compound dominated (less costly, more effective)[6]-
Adults (Health Canada Indication)$1,333 per QALY gained[6]-
This compound vs. Tacrolimus Children (Reimbursement Request)This compound was less costly and less effective[6]> $24,751 per QALY[6]
Adults (Reimbursement Request)This compound was less costly and less effective[6]> $15,642 per QALY[6]

Experimental Protocols

This compound Pivotal Clinical Trials (AD-301 & AD-302)

The efficacy and safety of this compound were established in two large, identically designed, multicenter, randomized, double-blind, vehicle-controlled trials (AD-301 and AD-302).[1]

  • Patient Population: Patients aged 2 years and older with a clinical diagnosis of mild-to-moderate atopic dermatitis, as determined by an Investigator's Static Global Assessment (ISGA) score of 2 (mild) or 3 (moderate).

  • Treatment: Patients were randomized in a 2:1 ratio to receive either this compound ointment 2% or a vehicle ointment, applied twice daily to the affected skin areas for 28 days.[1]

  • Primary Efficacy Endpoint: The primary endpoint was the proportion of patients achieving an ISGA score of "clear" (0) or "almost clear" (1) with at least a 2-grade improvement from baseline at day 29.[1]

  • Key Secondary Endpoints: Included the time to improvement in pruritus and the proportion of patients achieving an ISGA score of "clear" or "almost clear" regardless of the 2-grade improvement.

Cost-Utility Analysis Methodology (Canadian Pharmacoeconomic Review)

A cost-utility analysis was conducted to evaluate the cost-effectiveness of this compound compared to topical corticosteroids and topical calcineurin inhibitors.[6][7]

  • Model: A microsimulation model was used, which followed individual patient pathways through different health states over time.

  • Perspective: The analysis was conducted from the perspective of a Canadian publicly funded healthcare payer.[7]

  • Time Horizon: A one-year time horizon was used for adults, and a 15-year time horizon was used for children.[7]

  • Comparators: The primary comparators included topical corticosteroids (betamethasone valerate 0.1%), pimecrolimus 1%, and tacrolimus (0.1% for adults, 0.03% for children).[7]

  • Outcomes: The primary outcome was the incremental cost-utility ratio (ICUR), measured in cost per quality-adjusted life-year (QALY) gained.[6] Efficacy data were derived from a network meta-analysis of clinical trials.

Mandatory Visualization

Crisaborole_Signaling_Pathway cluster_cell Immune Cell PDE4 Phosphodiesterase-4 (PDE4) cAMP Cyclic AMP (cAMP) PDE4->cAMP Degrades AMP AMP PDE4->AMP Converts to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines cAMP->Pro_inflammatory_Cytokines Reduces Production Inflammation Inflammation & Atopic Dermatitis Symptoms Pro_inflammatory_Cytokines->Inflammation This compound This compound This compound->PDE4 Inhibits

This compound's mechanism of action.

Calcineurin_Inhibitor_Signaling_Pathway cluster_tcell T-Cell TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ Influx TCR->Ca_ion Antigen Presentation Calcineurin Calcineurin Ca_ion->Calcineurin Activates NFATp NFAT (phosphorylated) Inactive Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) Active NFATp->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Translocates to Nucleus & Activates IL2 Interleukin-2 (IL-2) IL2_gene->IL2 T_cell_activation T-Cell Activation & Proliferation IL2->T_cell_activation TCI Topical Calcineurin Inhibitors (Tacrolimus, Pimecrolimus) TCI->Calcineurin Inhibits

Calcineurin inhibitor mechanism.

Cost_Effectiveness_Workflow cluster_workflow Cost-Effectiveness Analysis Workflow Define_Problem Define Research Question (e.g., this compound vs. TCIs in AD) Identify_Interventions Identify Interventions & Comparators (this compound, Pimecrolimus, Tacrolimus) Define_Problem->Identify_Interventions Literature_Review Systematic Literature Review & Network Meta-Analysis Identify_Interventions->Literature_Review Model_Structure Develop Pharmacoeconomic Model (e.g., Markov Model) Literature_Review->Model_Structure Input_Parameters Gather Input Parameters (Efficacy, Costs, Utilities) Model_Structure->Input_Parameters Run_Analysis Run Base-Case & Sensitivity Analyses Input_Parameters->Run_Analysis Interpret_Results Interpret Results (ICUR, QALYs) Run_Analysis->Interpret_Results Conclusion Draw Conclusions & Inform Policy Interpret_Results->Conclusion

Pharmacoeconomic analysis workflow.

References

Safety Operating Guide

Proper Disposal of Crisaborole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Crisaborole, a benzoxaborole phosphodiesterase-4 (PDE4) inhibitor. Adherence to these procedures is vital to minimize environmental impact and ensure compliance with regulatory standards.

This compound Disposal Procedures

The primary recommended method for the disposal of this compound is through incineration by a licensed hazardous material disposal company.[1][2] This ensures the complete destruction of the active pharmaceutical ingredient. It is imperative to avoid discharging this compound into drains, watercourses, or onto the ground.[1][3]

Step-by-Step Disposal Protocol:

  • Segregation: Isolate this compound waste from other laboratory waste streams. This includes unused or expired bulk powder, contaminated labware (e.g., vials, spatulas, weighing boats), and personal protective equipment (PPE) that has come into direct contact with the compound.

  • Containment: Place all this compound waste into a clearly labeled, sealed, and appropriate waste container. For unused ointment, the entire tube should be placed in the waste container without being opened or emptied.[4]

  • Consult Safety Data Sheet (SDS): Always refer to the specific Safety Data Sheet provided by the manufacturer for the most current and detailed disposal information.[1][2][3][5]

  • Engage a Licensed Disposal Company: Arrange for the collection and disposal of the this compound waste by a certified hazardous waste management company. This company should be equipped with an incinerator that includes an afterburner and scrubber to handle pharmaceutical waste.[1][2]

  • Documentation: Maintain meticulous records of the disposal process, including the quantities of this compound waste, the dates of collection, and the name of the disposal company, in accordance with local and federal regulations.

Regulatory Compliance

Disposal of this compound must comply with all federal, state, and local environmental regulations.[1][6] While this compound is not currently listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), regulations for pharmaceutical waste are subject to change and can vary by jurisdiction.[6][7][8] The U.S. Environmental Protection Agency (EPA) strongly advises against the sewering of any pharmaceutical waste.[6]

Disposal of Consumer-Level this compound Ointment

For expired or unused this compound ointment outside of a laboratory setting, such as in clinical trials, it is recommended to use pharmaceutical take-back programs.[9] If a take-back program is not accessible, the following steps can be taken for household disposal:

  • Do Not Flush: Never flush this compound ointment down the toilet or drain.[10]

  • Mix with Undesirable Substance: Remove the ointment from its original tube and mix it with an unpalatable substance like used coffee grounds or cat litter.[10][11]

  • Seal and Dispose: Place the mixture in a sealed container, such as a sealable bag or an empty can, and dispose of it in the household trash.[10][11]

  • Remove Personal Information: Before disposing of the original packaging, ensure all personal identifying information is removed or blacked out.[10]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

CrisaboroleDisposalWorkflow cluster_assessment 1. Waste Identification & Assessment cluster_segregation 2. Segregation & Containment cluster_disposal 3. Professional Disposal cluster_documentation 4. Record Keeping cluster_prohibited Prohibited Actions start This compound Waste Generated (Unused, Expired, Contaminated) sds Consult Safety Data Sheet (SDS) start->sds no_drain Do Not Discharge to Drains or Waterways start->no_drain regs Review Federal and Local Regulations sds->regs isolate Isolate this compound Waste regs->isolate contain Place in Labeled, Sealed Container isolate->contain contact Contact Licensed Hazardous Waste Disposal Company contain->contact schedule Schedule Waste Pickup contact->schedule incinerate Incineration with Afterburner and Scrubber schedule->incinerate document Document Disposal Details (Quantity, Date, Company) incinerate->document file File Records for Compliance document->file

This compound Disposal Workflow for Laboratories

References

Essential Safety and Logistical Information for Handling Crisaborole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and maintain experimental integrity. This document provides essential, immediate safety and logistical information for the handling of Crisaborole, including personal protective equipment (PPE) recommendations, procedural guidance, and disposal plans.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4) : Harmful if swallowed.[1][2]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1][2][3]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1][2][3]

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1]

Signal Word: Warning[1][2]

Hazard Pictogram:

GHS07: Exclamation Mark

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side-shields.Protects against splashes and dust, preventing serious eye irritation.[1][4]
Hand Protection Compatible chemical-resistant gloves.Prevents skin contact and irritation.[1][5]
Skin and Body Protection Impervious clothing (e.g., lab coat).Protects against skin contact and contamination of personal clothing.[1][4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required to prevent respiratory tract irritation from dust or aerosols.[1][5]

Engineering Controls

Proper ventilation and safety equipment are crucial for handling this compound safely.

  • Ventilation: Use only in a well-ventilated area, preferably within a laboratory fume hood or another appropriate form of local exhaust ventilation.[1][4]

  • Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible.[1]

Step-by-Step Handling and Storage Procedures

Adherence to the following procedural steps will ensure the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a dry and well-ventilated place.[4]

  • Recommended storage is at room temperature, 20°C–25°C (68°F–77°F), with excursions permitted to 15°C–30°C (59°F–86°F).[6][7]

2. Preparation and Handling:

  • Before handling, ensure all required PPE is correctly worn.

  • Work within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Wash hands thoroughly after handling the compound.[1][2]

3. Spill Management:

  • In case of a spill, keep unnecessary personnel away and ensure adequate ventilation.[4]

  • Wear appropriate personal protective equipment during cleanup.[4]

  • Avoid inhaling any dust from the spilled material.[4]

  • Collect the spilled material mechanically and place it in a suitable, closed container for disposal.[5]

  • Avoid allowing the substance to enter drains, water courses, or the soil.[1][5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
If Inhaled Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Seek immediate medical attention.[1][4]
In Case of Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician.[1][4]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. Promptly call a physician.[1]
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of the contents and container in accordance with all local, state, and federal regulations.[1]

  • One suggested method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • For unused commercial products (e.g., ointments), consult a healthcare professional on proper disposal methods.[8]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₄H₁₀BNO₃[4]
Molecular Weight 251.1 g/mol
Occupational Exposure Limits No exposure limits have been noted for this ingredient.[1][4]

Experimental Protocols

The search results cite various studies, including in vitro skin permeation and retention analyses and pharmacokinetic studies.[9][10] However, detailed, step-by-step experimental methodologies for these studies are not publicly available in the provided documentation. For instance, one source describing an in vitro release test (IVRT) states that the detailed method development and validation data are proprietary.[11]

Operational Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Crisaborole_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures A Receive and Inspect this compound B Store in a Cool, Dry, Well-Ventilated Area A->B C Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) D Work in a Ventilated Fume Hood C->D E Weigh and Prepare Compound D->E F Conduct Experiment E->F G Decontaminate Work Area F->G J Dispose of Waste this compound (According to Local Regulations) F->J H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I K Spill Occurs M Follow Spill Cleanup Protocol K->M L Exposure Occurs (Skin, Eyes, Inhalation) N Administer First Aid (Seek Medical Attention) L->N

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.